molecular formula C8H14O2 B1587546 Ethyl 4-methyl-4-pentenoate CAS No. 4911-54-0

Ethyl 4-methyl-4-pentenoate

Cat. No.: B1587546
CAS No.: 4911-54-0
M. Wt: 142.2 g/mol
InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4-pentenoate is an olefin ester. It undergoes iron carbonyl-promoted isomerization to α ,β -unsaturated esters. Reaction of this compound with CH3OBOCH3+ was examined in a small Fourier-transform ion cyclotron resonance mass spectrometer equipped with a permanent magnet.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTBSPBUHUUTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392296
Record name Ethyl 4-methyl-4-pentenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4911-54-0
Record name Ethyl 4-methyl-4-pentenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-4-pentenoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methyl-4-pentenoate is a valuable unsaturated ester with applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a terminal double bond and an ester functionality, makes it a versatile building block for various carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of reliable and efficient methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, providing not just procedural steps but also the rationale behind the experimental choices.

Physicochemical and Spectroscopic Data

A thorough characterization of the target compound is paramount for confirming its identity and purity. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Boiling Point 85 °C at 20 mmHgSigma-Aldrich[2]
Density 0.891 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index (n20/D) 1.425Sigma-Aldrich[2]
¹H NMR (CDCl₃) See Table 2PrepChem.com[3]
¹³C NMR (CDCl₃) See Table 3PrepChem.com[3]
IR Spectrum See Figure 3ChemicalBook[4]
Mass Spectrum See Figure 4PubChem[1]

Table 1: Physicochemical Properties of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.72s2H=CH₂
4.14q, J=7.1 Hz2H-OCH₂CH₃
2.36m4H-CH₂CH₂-
1.74s3H=C(CH₃)-
1.25t, J=7.1 Hz3H-OCH₂CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Chemical Shift (δ) ppmAssignment
173.5C=O
144.9=C(CH₃)-
110.2=CH₂
60.2-OCH₂CH₃
34.1-CH₂-C=O
29.8-CH₂-C=C
22.5=C(CH₃)-
14.2-OCH₂CH₃

Synthetic Methodologies

Two robust and well-documented synthetic routes for the preparation of this compound are presented in detail: the Johnson-Claisen rearrangement and a two-step sequence involving the synthesis of 4-methyl-4-pentenoic acid followed by Fischer esterification.

Method 1: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[5][6] This pericyclic reaction proceeds through a concerted[7][7]-sigmatropic rearrangement, offering excellent control over the regioselectivity of the newly formed carbon-carbon bond.

The reaction is typically catalyzed by a weak acid, such as propionic acid. The allylic alcohol reacts with the orthoester to form a mixed ketene acetal intermediate. This intermediate then undergoes a thermally induced[7][7]-sigmatropic rearrangement to yield the γ,δ-unsaturated ester. The driving force for this irreversible reaction is the formation of a thermodynamically stable carbonyl group.[6]

Johnson_Claisen_Rearrangement R1 Methallyl Alcohol plus1 + R1->plus1 R2 Triethyl Orthoacetate plus1->R2 arrow1 Propionic Acid (cat.) Heat R2->arrow1 I1 [Mixed Ketene Acetal Intermediate] arrow1->I1 arrow2 [3,3]-Sigmatropic Rearrangement I1->arrow2 P1 This compound arrow2->P1

Figure 1: General scheme of the Johnson-Claisen rearrangement for the synthesis of this compound.

Materials:

  • Methallyl alcohol

  • Triethyl orthoacetate

  • Propionic acid (catalytic amount)

  • Anhydrous toluene (optional, as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methallyl alcohol (1.0 eq) and triethyl orthoacetate (1.5 eq).

  • Add a catalytic amount of propionic acid (e.g., 0.05 eq).

  • The reaction mixture is heated to reflux (typically 130-140 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess triethyl orthoacetate and ethanol byproduct are removed by distillation.

  • The residue is diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Method 2: Synthesis via 4-Methyl-4-pentenoic Acid and Subsequent Esterification

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[8] In this case, diethyl malonate is alkylated with methallyl chloride, followed by saponification and decarboxylation to yield 4-methyl-4-pentenoic acid.

Malonic_Ester_Synthesis R1 Diethyl Malonate plus1 + R1->plus1 R2 Methallyl Chloride plus1->R2 arrow1 1. NaOEt, EtOH 2. Heat R2->arrow1 I1 [Alkylated Malonic Ester] arrow1->I1 arrow2 H₃O⁺, Heat (-CO₂) P1 4-Methyl-4-pentenoic Acid arrow2->P1 I1->arrow2

Figure 2: Synthesis of 4-methyl-4-pentenoic acid via malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Methallyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add methallyl chloride (1.0 eq) dropwise and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add a solution of sodium hydroxide (e.g., 10-15% aqueous solution) and heat to reflux for several hours to saponify the ester.

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). This will cause the decarboxylation to occur upon heating.

  • Heat the acidified mixture gently until carbon dioxide evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude 4-methyl-4-pentenoic acid, which can be purified by distillation.

The synthesized 4-methyl-4-pentenoic acid is then esterified using ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[9][10][11]

Materials:

  • 4-Methyl-4-pentenoic acid

  • Absolute ethanol (in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-4-pentenoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After cooling, most of the excess ethanol is removed by rotary evaporation.

  • The residue is diluted with diethyl ether and carefully washed with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude ester is purified by distillation under reduced pressure to yield pure this compound.[3]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic methodologies, from reaction setup to the isolation and purification of the final product.

Experimental_Workflow S1 Reaction Setup (Reactants, Solvent, Catalyst) S2 Reaction (Heating/Reflux) S1->S2 S3 Workup (Quenching, Extraction, Washing) S2->S3 S4 Drying and Solvent Removal S3->S4 S5 Purification (Distillation) S4->S5 S6 Characterization (NMR, IR, MS) S5->S6

Figure 3: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has detailed two effective and reproducible methods for the synthesis of this compound. The Johnson-Claisen rearrangement offers a direct and elegant route from methallyl alcohol, while the two-step malonic ester synthesis followed by Fischer esterification provides a versatile alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and comprehensive characterization data, this guide aims to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3416433, this compound. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543456, Methyl 4-ethyl-4-pentenoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]

  • Chemsrc. (2025, August 22). This compound. Retrieved from [Link]

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  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme.
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  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved from [Link]

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  • OSMG Lab Books Ltd. (n.d.). Experiment 15B. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • YouTube. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]

  • Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]

  • The Claisen Rearrangement. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl (4-pentenyl)malonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-methyl-4-pentenoate (CAS 4911-54-0)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 4-methyl-4-pentenoate, with the CAS number 4911-54-0, is a γ,δ-unsaturated ester that serves as a valuable intermediate in modern organic synthesis.[1] Its unique structural features, including a terminal alkene and an ethyl ester functional group, provide multiple reactive sites for a variety of chemical transformations. This guide offers a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a particular focus on its relevance to the fields of chemical research and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in a laboratory setting. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4911-54-0[2][3][4]
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [2][4]
IUPAC Name ethyl 4-methylpent-4-enoate[2]
Appearance Clear, colorless liquid
Density 0.891 g/mL at 25 °C[4]
Boiling Point 85 °C at 20 mmHg[4]
Refractive Index (n20/D) 1.425[4]
Flash Point 58 °C (136.4 °F) - closed cup
SMILES CCOC(=O)CCC(=C)C[2]
InChI Key RRTBSPBUHUUTHR-UHFFFAOYSA-N[2]
Spectroscopic Data Interpretation

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), two methylene groups in the pentenoate chain, a methyl group attached to the double bond, and two vinylic protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic methylene carbons, the quaternary carbon of the double bond, the vinylic methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹). Other significant peaks will include C-H stretching vibrations for both sp³ and sp² hybridized carbons, and a C=C stretching vibration (around 1640-1680 cm⁻¹).[6]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) will reveal a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.20). The fragmentation pattern will be indicative of the ester structure.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methyl-4-pentenoic acid, with ethanol in the presence of an acid catalyst. This is a well-established and robust method for ester formation.[1]

Proposed Synthesis Workflow: Fischer Esterification

The following diagram illustrates the proposed workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methyl-4-pentenoic Acid P1 Combine Reactants R1->P1 R2 Ethanol (Excess) R2->P1 R3 Sulfuric Acid (Catalyst) R3->P1 P2 Reflux P1->P2 P3 Work-up (Neutralization & Extraction) P2->P3 P4 Purification (Distillation) P3->P4 Prod This compound P4->Prod

Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the established synthesis of the closely related compound, ethyl 4-pentenoate, and is expected to yield the desired product with high efficiency.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-4-pentenoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting carboxylic acid.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity of this volatile ester and confirming its identity.

Proposed GC-MS Workflow:

G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis S1 Dilute sample in a volatile solvent (e.g., Dichloromethane) GC1 Injection into GC S1->GC1 GC2 Separation on a capillary column GC1->GC2 MS1 Ionization (EI) GC2->MS1 MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 D1 Retention Time (Purity) MS3->D1 D2 Mass Spectrum (Identification) MS3->D2

Caption: General GC-MS Analytical Workflow.

Typical GC-MS Parameters:

ParameterSuggested Value
GC Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Temperature 230 °C
Scan Range 40-400 m/z

These parameters should be optimized for the specific instrumentation being used.[8][9][10][11][12]

Chemical Reactivity and Applications

The synthetic utility of this compound arises from the reactivity of its two key functional groups: the terminal alkene and the ester.

Key Chemical Transformations
  • Isomerization: The terminal double bond can be isomerized to form the more thermodynamically stable α,β-unsaturated ester under the influence of catalysts such as iron carbonyls.[1]

  • Ester Modifications: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to the corresponding alcohol.

  • Alkene Reactions: The terminal double bond can participate in a wide range of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, providing access to a variety of functionalized derivatives.

Relevance in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not widely documented, its structural motif as a γ,δ-unsaturated ester is of significant interest in medicinal chemistry.

  • Scaffold for Bioactive Molecules: Unsaturated esters are common structural motifs in natural products and pharmacologically active agents.[13][14] The ability to functionalize both the double bond and the ester group makes this compound a versatile starting material for the synthesis of complex molecular architectures.

  • Prodrug Strategies: The ester functionality can be leveraged in prodrug design to enhance the oral absorption of poorly permeable parent drugs.[15][16] By masking polar functional groups, the lipophilicity of a drug can be increased, improving its ability to cross biological membranes. The ester is then cleaved in vivo to release the active pharmaceutical ingredient.

  • Fragrance and Flavor Applications: Although not directly related to drug development, it is worth noting that similar unsaturated esters are utilized in the fragrance and flavor industry, which can sometimes lead to the discovery of compounds with interesting biological activities.[17][18][19]

Safety and Handling

This compound is classified as a flammable liquid and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward synthesis, combined with the dual reactivity of its alkene and ester functionalities, makes it an attractive starting material for the preparation of a wide range of more complex molecules. For researchers in drug discovery and development, this compound offers a potential scaffold for the synthesis of novel bioactive compounds and a tool for the implementation of prodrug strategies. A thorough understanding of its chemical properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

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  • PubMed. A New Alpha,beta,gamma,delta-Unsaturated Carboxylic Acid and Three New Cyclic Peroxides From the Marine Sponge, Monotria Japonica, Which Selectively Lyse Starfish Oocytes Without Affecting Nuclear Morphology. [Link]

  • National Library of Medicine. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]

  • PubMed. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-4-pentenoate, a notable ester in the field of organic chemistry, holds significant interest for researchers and drug development professionals due to its unique structural features and versatile reactivity. As a derivative of pentenoic acid, it incorporates both an ester functional group and a terminal alkene, making it a valuable building block in the synthesis of more complex molecules. This guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and spectroscopic characterization. The information presented herein is intended to be a practical resource for scientists engaged in discovery and development, enabling a deeper understanding of this compound's behavior and potential applications.

Molecular Structure and Core Properties

This compound possesses a straightforward yet functionally rich molecular architecture. The structure consists of a five-carbon chain with a methyl group at the fourth position and a terminal double bond between the fourth and fifth carbons. The ethyl ester group is located at the terminus of the carbon chain.

Key Identifiers:

  • IUPAC Name: Ethyl 4-methylpent-4-enoate[1]

  • CAS Number: 4911-54-0[1]

  • Molecular Formula: C₈H₁₄O₂[1]

  • Molecular Weight: 142.20 g/mol [1]

  • SMILES: CCOC(=O)CCC(=C)C[1]

  • InChI: 1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3[1]

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Clear, colorless liquid[2]
Boiling Point 85 °C at 20 mmHg[2]
Density 0.891 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.425[2]
Flash Point 58 °C (136 °F) - closed cup
Melting Point -65.52°C (estimate)[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the ester and alkene functional groups. These sites offer opportunities for a variety of chemical transformations.

Isomerization

A notable reaction of this compound is its isomerization to the corresponding α,β-unsaturated ester. This transformation can be promoted by iron carbonyl catalysts. This reaction is significant as it allows for the strategic repositioning of the double bond to a more synthetically useful conjugated position.

Ester Group Reactivity

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield 4-methyl-4-pentenoic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Alkene Group Reactivity

The terminal double bond can participate in a range of addition reactions, including hydrogenation to the saturated ester, hydrohalogenation, and epoxidation. It can also be a substrate for polymerization reactions.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-methyl-4-pentenoic acid with ethanol in the presence of an acid catalyst.[3][4][5][6][7]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 4-methyl-4-pentenoic acid and ethanol.

Materials:

  • 4-methyl-4-pentenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 4-methyl-4-pentenoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Ethanol: The use of a large excess of ethanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, thereby maximizing the yield of the ester.[6]

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Reflux: Heating the reaction mixture to its boiling point increases the rate of the reaction, allowing equilibrium to be reached more quickly.

  • Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts. The sodium bicarbonate wash is specifically to neutralize any remaining acid.

  • Distillation: This final purification step separates the desired ester from any remaining starting materials or non-volatile impurities based on differences in boiling points.

Fischer_Esterification 4-methyl-4-pentenoic_acid 4-methyl-4-pentenoic acid Protonated_carbonyl Protonated Carbonyl Intermediate 4-methyl-4-pentenoic_acid->Protonated_carbonyl + H⁺ Ethanol Ethanol Tetrahedral_intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_intermediate H2SO4 H₂SO₄ (catalyst) H2SO4->4-methyl-4-pentenoic_acid Protonated_carbonyl->Tetrahedral_intermediate + Ethanol Ethyl_4-methyl-4-pentenoate This compound Tetrahedral_intermediate->Ethyl_4-methyl-4-pentenoate - H₂O, - H⁺ Water Water Tetrahedral_intermediate->Water

Caption: Fischer Esterification of 4-methyl-4-pentenoic acid.

Spectroscopic Data and Analysis

The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7m2H=CH₂
~4.1q2H-O-CH₂-CH₃
~2.4t2H-CH₂-C=O
~2.3t2H=C-CH₂-
~1.7s3H=C-CH₃
~1.2t3H-O-CH₂-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~145=C(CH₃)
~110=CH₂
~60-O-CH₂-
~35-CH₂-C=O
~30=C-CH₂-
~22=C-CH₃
~14-O-CH₂-CH₃

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques such as HSQC and HMBC would be employed.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (alkene)
~2980-2850StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1170StrongC-O stretch (ester)
~890Strong=CH₂ bend (out-of-plane)

The strong absorption at ~1735 cm⁻¹ is characteristic of the ester carbonyl group, while the peaks at ~3075, ~1650, and ~890 cm⁻¹ confirm the presence of the terminal alkene.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 142

  • Key Fragments:

    • m/z = 113: Loss of an ethyl group (-CH₂CH₃)

    • m/z = 97: Loss of an ethoxy group (-OCH₂CH₃)

    • m/z = 69: Represents the C₅H₉⁺ fragment from cleavage of the ester group.

The fragmentation pattern is consistent with the structure, showing characteristic losses of the ethyl and ethoxy groups from the ester moiety.[11][12][13]

Safety and Handling

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions should be taken during its handling and storage.

  • GHS Pictograms: GHS02 (Flammable)

  • Hazard Statements: H226 (Flammable liquid and vapor)[1]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P233: Keep container tightly closed.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store in a well-ventilated place. Keep cool.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis via Fischer esterification is a robust and scalable method. The presence of both an ester and an alkene functional group provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. A thorough understanding of its spectroscopic characteristics is essential for its identification and for monitoring its reactions. This guide provides a solid foundation for researchers and scientists to confidently work with and utilize this compound in their research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Chegg. (2016, May 25). In the mass spectrum of ethyl 4-methylpentanoate. one. Retrieved from [Link]

  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-pentenoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • NIST. (n.d.). 4-Pentenoic acid ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-methyl-4-nitro-pentanoate. Retrieved from [Link]

  • Three Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR Spectroscopy in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure, dynamics, and environment of molecules. For professionals in research, discovery, and drug development, a thorough understanding of NMR is critical for confirming molecular identity, assessing purity, and elucidating the three-dimensional structure of synthesized compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-methyl-4-pentenoate, a valuable unsaturated ester intermediate in organic synthesis.

This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering a field-proven perspective on spectral interpretation. By understanding the "why" behind the spectral features, researchers can more confidently apply these principles to the characterization of novel molecules.

The Subject Molecule: this compound

This compound (C₈H₁₄O₂) is an unsaturated ester with the following structure:

Figure 1: Structure of this compound with atom numbering.

The presence of both sp² and sp³ hybridized carbons, an ester functional group, and vinyl and methyl protons provides a rich NMR spectrum for analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the double bond and carbonyl group.

SignalAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in HzRationale
aH-5~4.7Singlet (broad)2H-Vinylic protons, deshielded by the double bond. Appear as two closely spaced singlets or a broadened singlet.
bH-1'~4.1Quartet2H~7.1Methylene protons adjacent to the ester oxygen, deshielded. Coupled to the methyl protons of the ethyl group.
cH-2~2.4Triplet2H~7.5Methylene protons alpha to the carbonyl group, deshielded. Coupled to the adjacent methylene protons at C-3.
dH-3~2.3Triplet2H~7.5Methylene protons beta to the carbonyl and adjacent to the double bond. Coupled to the methylene protons at C-2.
e4-Me~1.7Singlet (broad)3H-Methyl protons attached to the double bond, deshielded compared to a typical alkyl methyl. May show slight broadening due to allylic coupling.
fH-2'~1.2Triplet3H~7.1Methyl protons of the ethyl group. Coupled to the adjacent methylene protons.

Causality Behind Chemical Shifts and Multiplicities:

  • Vinylic Protons (H-5): The protons on the terminal double bond (position 5) are in the most deshielded region for protons on carbon, typically appearing between 4.5 and 5.5 ppm. Their chemical environment is dominated by the magnetic anisotropy of the π-system.

  • Ester Methylene Protons (H-1'): The quartet at approximately 4.1 ppm is characteristic of a -O-CH₂-CH₃ group. The electronegative oxygen atom strongly deshields the adjacent methylene protons. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

  • Alpha- and Beta-Methylene Protons (H-2 and H-3): The two methylene groups at positions 2 and 3 are diastereotopic. The protons at C-2, being alpha to the electron-withdrawing carbonyl group, are expected to be slightly more deshielded than the protons at C-3. Both signals are anticipated to be triplets due to coupling with their adjacent methylene neighbors (2+1=3).

  • Vinylic Methyl Protons (4-Me): The methyl group attached to the double bond is deshielded relative to a standard alkyl methyl group (typically ~0.9 ppm) due to the influence of the sp² carbon. It is expected to appear as a singlet, although slight broadening due to long-range allylic coupling is possible.

  • Ethyl Methyl Protons (H-2'): This signal, a triplet at around 1.2 ppm, is characteristic of the methyl group in an ethyl ester. It is in a shielded, aliphatic environment and is split into a triplet by the two adjacent methylene protons (2+1=3).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

SignalAssignmentPredicted Chemical Shift (ppm)Rationale
1C=O~173The carbonyl carbon of the ester is highly deshielded due to the double bond to an electronegative oxygen atom.
2C-4~144The quaternary sp² carbon of the double bond is deshielded.
3C-5~111The terminal sp² carbon of the double bond is less deshielded than the substituted carbon.
4C-1'~60The carbon of the methylene group attached to the ester oxygen is deshielded by the electronegative oxygen.
5C-2~35The sp³ carbon alpha to the carbonyl group is deshielded.
6C-3~30The sp³ carbon in the alkyl chain.
74-Me~22The methyl carbon attached to the sp² carbon.
8C-2'~14The terminal methyl carbon of the ethyl group is in a shielded, aliphatic environment.

Understanding the ¹³C Chemical Shifts:

The chemical shift of a carbon atom is primarily influenced by its hybridization and the electronegativity of the atoms it is bonded to.

  • Carbonyl Carbon (C=O): This is typically the most deshielded carbon in the spectrum, appearing well above 160 ppm.

  • sp² Carbons (C-4 and C-5): Carbons involved in a double bond are found in the range of approximately 100-150 ppm. The substituted carbon (C-4) is more deshielded than the terminal carbon (C-5).

  • sp³ Carbons: The remaining carbons are all sp³ hybridized and appear in the more shielded region of the spectrum. The carbon attached to the electronegative oxygen (C-1') is the most deshielded among them. The carbons alpha and beta to the carbonyl (C-2 and C-3) are also deshielded to varying extents. The methyl carbons (4-Me and C-2') are the most shielded.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR spectra, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal checks for consistency.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. The linewidth of the TMS signal should be minimized.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is appropriate.

  • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.

  • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement.

  • Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of NMR Assignments and Workflow

Molecular Structure with Assignments:

Figure 2: ¹H NMR assignments for this compound.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate (1H) calibrate->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Figure 3: Workflow for NMR spectral acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when analyzed systematically, provide unambiguous confirmation of its molecular structure. The principles of chemical shift, spin-spin coupling, and signal integration are all clearly demonstrated in the spectra of this molecule. For researchers in fast-paced development environments, a solid grasp of these fundamental concepts is essential for making accurate and timely decisions. This guide serves as a comprehensive reference for the interpretation of the NMR spectra of this specific unsaturated ester and as a practical example of the application of NMR spectroscopy in modern chemical analysis.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • PrepChem. Synthesis of ethyl 4-pentenoate. [Link][2]

  • University of California, Davis. Esters - Spectroscopy Tutorial. [Link]

  • Royal Society of Chemistry. N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link][3][4]

  • Emory University. NMR Experiment Procedure. [Link][5]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link][6]

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-methyl-4-pentenoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 4911-54-0), a valuable unsaturated ester in chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic observations, providing field-proven insights into experimental choices and data interpretation, thereby ensuring a self-validating system of protocols and analysis.

Introduction: The Molecular Identity of this compound

This compound is an organic compound featuring both an ester functional group and a terminal alkene. Its chemical structure presents a unique spectroscopic fingerprint, crucial for its unambiguous identification and quality control in synthetic applications. The linear formula for this compound is H₂C=C(CH₃)CH₂CH₂CO₂C₂H₅. The accurate interpretation of its spectroscopic data is paramount for confirming its structural integrity, assessing purity, and understanding its chemical behavior in various reactions. This guide will dissect the key spectroscopic features of this molecule, providing a foundational understanding for researchers.

Physicochemical Properties and Structural Overview

A summary of the essential properties of this compound is provided below. This data is critical for handling, storage, and designing experimental setups.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
CAS Number 4911-54-0PubChem[1]
Appearance LiquidSigma-Aldrich
Density 0.891 g/mL at 25 °CSigma-Aldrich
Boiling Point 85 °C at 20 mmHgSigma-Aldrich
Refractive Index n20/D 1.425Sigma-Aldrich

The structural formula, presented below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent that does not interfere with the proton signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.72Singlet2HH-5 (vinylic)
4.12Quartet2HH-7 (O-CH₂ )
2.40Triplet2HH-2 (CH₂ -C=O)
2.29Triplet2HH-3 (Allylic CH₂ )
1.73Singlet3HH-6 (Allylic CH₃ )
1.25Triplet3HH-8 (CH₃ -CH₂)

Data sourced from PubChem and interpreted based on standard chemical shift values.[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear and detailed picture of the molecule's proton framework.

  • Vinylic Protons (H-5, δ 4.72): The two protons on the terminal double bond appear as a singlet at 4.72 ppm. Their equivalence and lack of coupling to neighboring protons result in a singlet.

  • Ethyl Ester Group (H-7, δ 4.12 and H-8, δ 1.25): The ethyl group is easily identified. The methylene protons (H-7) adjacent to the oxygen atom are deshielded and appear as a quartet at 4.12 ppm due to coupling with the three methyl protons (H-8). The methyl protons (H-8) appear as a triplet at 1.25 ppm, coupled to the two methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group. The deshielding of H-7 to ~4.0 ppm is characteristic of protons on a carbon attached to an ester oxygen.

  • Methylene Protons adjacent to Carbonyl (H-2, δ 2.40): The protons on the carbon alpha to the carbonyl group (H-2) are deshielded to 2.40 ppm and appear as a triplet, indicating coupling to the adjacent methylene group (H-3). This chemical shift is typical for protons in the H-C-C=O environment.

  • Allylic Protons (H-3, δ 2.29 and H-6, δ 1.73): The methylene protons at the allylic position (H-3) resonate as a triplet at 2.29 ppm due to coupling with H-2. The allylic methyl protons (H-6) are deshielded by the adjacent double bond and appear as a singlet at 1.73 ppm.

Caption: ¹H NMR assignments for this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., at 100 MHz for a 400 MHz proton instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required.

    • Spectral Width: A wider spectral width (~200-220 ppm) is needed to cover the full range of carbon chemical shifts.

¹³C NMR Spectral Data Summary
Chemical Shift (δ, ppm)Carbon Assignment
173.2C-1 (Carbonyl, C=O)
143.5C-4 (Quaternary Alkene, C =CH₂)
110.1C-5 (Terminal Alkene, C=CH₂ )
60.3C-7 (O-CH₂ )
33.9C-2 (CH₂ -C=O)
30.1C-3 (Allylic CH₂ )
22.4C-6 (Allylic CH₃ )
14.2C-8 (CH₃ -CH₂)

Data sourced from PubChem and interpreted based on standard chemical shift values.[1]

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-1, δ 173.2): The ester carbonyl carbon appears significantly downfield, which is characteristic for this functional group, typically in the 160-180 ppm range.

  • Alkene Carbons (C-4, δ 143.5 and C-5, δ 110.1): The two sp² hybridized carbons of the double bond are clearly visible. The quaternary carbon (C-4) is further downfield than the terminal CH₂ carbon (C-5).

  • Ethyl Ester Carbons (C-7, δ 60.3 and C-8, δ 14.2): The O-CH₂ carbon (C-7) is found around 60 ppm, while the terminal methyl carbon (C-8) is upfield at 14.2 ppm, consistent with a typical ethyl ester moiety.

  • Aliphatic Carbons (C-2, C-3, C-6): The three sp³ hybridized carbons of the pentenoate chain appear in the upfield region, with their specific shifts determined by their proximity to electron-withdrawing groups and unsaturation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2850C-H stretchAlkanes (sp³ C-H)
1735 C=O stretch Ester
~1650C=C stretchAlkene
~1250-1000C-O stretchEster
~890C=C-H bendTerminal Alkene

Interpretation based on data from PubChem and general IR correlation charts.[1]

Interpretation of the IR Spectrum

The IR spectrum confirms the presence of the key functional groups.

  • Ester Group (1735 cm⁻¹ and 1250-1000 cm⁻¹): The most prominent peak is the sharp, strong absorption at 1735 cm⁻¹, which is definitive for the carbonyl (C=O) stretch of a saturated ester. The C-O stretching vibrations also appear in the fingerprint region.

  • Alkene Group (~1650 cm⁻¹ and ~890 cm⁻¹): The presence of the carbon-carbon double bond is confirmed by the C=C stretching vibration around 1650 cm⁻¹. The out-of-plane bending of the vinylic C-H bonds gives a characteristic absorption around 890 cm⁻¹.

  • Aliphatic C-H Bonds (~2980-2850 cm⁻¹): The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and pentenoate chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like esters.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Inject the sample into a GC-MS system. The GC separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) at 70 eV, a standard method that induces reproducible fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or other mass analyzer.

Mass Spectrum Data Summary
m/z (mass-to-charge ratio)Proposed Fragment Identity
142[M]⁺ (Molecular Ion)
127[M - CH₃]⁺
97[M - OC₂H₅]⁺ (Acylium ion)
69[C₅H₉]⁺ (Allylic cleavage)
43[C₃H₇]⁺ or [CH₃CO]⁺

Data sourced from PubChem and interpreted based on common fragmentation patterns of esters.[1]

Interpretation of the Mass Spectrum

The fragmentation pattern provides corroborating evidence for the structure.

  • Molecular Ion ([M]⁺, m/z 142): The peak at m/z 142 corresponds to the intact molecule with one electron removed, confirming the molecular weight.[1]

  • Loss of Ethoxy Group ([M - OC₂H₅]⁺, m/z 97): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to form a stable acylium ion. This is often a prominent peak.

  • Allylic Cleavage ([C₅H₉]⁺, m/z 69): Cleavage of the bond beta to the double bond is favorable, leading to the formation of a stable allylic cation. Loss of the •CH₂COOC₂H₅ radical (73 Da) from the molecular ion would result in a fragment at m/z 69.

fragmentation M [C₈H₁₄O₂]⁺˙ m/z = 142 F97 [C₆H₉O]⁺ m/z = 97 M->F97 - •OC₂H₅ F69 [C₅H₉]⁺ m/z = 69 M->F69 - •CH₂COOC₂H₅

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon and hydrogen framework, IR spectroscopy confirms the presence of the critical ester and alkene functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a robust reference for the analytical characterization of this compound, underscoring the synergy of multiple spectroscopic techniques in modern chemical analysis.

References

Ethyl 4-methyl-4-pentenoate: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-methyl-4-pentenoate (CAS No. 4911-54-0), a valuable olefin ester for applications in chemical synthesis and pharmaceutical development. We will delve into its commercial availability, physicochemical properties, safe handling protocols, and its utility as a research chemical. Furthermore, this document outlines a standard laboratory-scale synthesis protocol and the analytical workflows required for quality assurance, providing researchers and drug development professionals with the critical information needed to effectively source and utilize this compound.

Compound Identification and Overview

This compound is an organic compound classified as a fatty acid ester.[1] Its structure, featuring both an ester functional group and a terminal alkene, makes it a versatile building block in organic synthesis.

  • IUPAC Name: ethyl 4-methylpent-4-enoate[2]

  • CAS Number: 4911-54-0[3][4][5][6]

  • Molecular Formula: C₈H₁₄O₂[3][4][6]

  • Molecular Weight: 142.20 g/mol [6][]

  • Chemical Structure:

  • Linear Formula: H₂C=C(CH₃)CH₂CH₂CO₂C₂H₅

  • InChI Key: RRTBSPBUHUUTHR-UHFFFAOYSA-N[8]

Its utility is primarily as a research chemical and intermediate.[] For instance, it is known to undergo iron carbonyl-promoted isomerization reactions to form its α,β-unsaturated ester counterpart, a common transformation in the synthesis of complex molecules.[9]

Commercial Availability and Procurement

This compound is readily available from several major chemical suppliers, typically for research and development purposes.[][10] Purity levels are generally around 95%, and it is sold in quantities ranging from grams to hundreds of grams.[4][8]

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich 33939395%1 g, 5 g
Fisher Scientific 339393-1G95%1 g
ChemShuttle XH124595%10 g, 25 g
Santa Cruz Biotechnology sc-265149-Contact for availability
BOC Sciences --Contact for availability

Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information. For larger quantities, custom synthesis services may be available through suppliers like BOC Sciences.[10]

The procurement process for a specialized reagent like this compound follows a standard workflow for laboratory chemicals. The process begins with identifying the required specifications and ensuring the compound meets the experimental needs.

G cluster_procurement Procurement Workflow need Identify Need & Purity Requirements search Search Suppliers (CAS: 4911-54-0) need->search select Select Supplier Based on Purity, Quantity, & Cost search->select sds Review Safety Data Sheet (SDS) for Handling Protocols select->sds order Place Purchase Order sds->order receive Receive & Log Chemical into Inventory order->receive qc Perform Incoming QC (e.g., NMR, GC-MS) receive->qc

Caption: Procurement workflow for this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in experimental design, particularly for reaction setup and purification.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Liquid
Density 0.891 g/mL at 25 °C[8]
Boiling Point 85 °C at 20 mmHg[8]
Flash Point 58 °C (136.4 °F) - closed cup[5][8]
Refractive Index n20/D 1.425[8]
Solubility Soluble in organic solvents; estimated water solubility of 368.6 mg/L at 25 °C.[10]
Vapor Pressure 0.6±0.3 mmHg at 25°C[3]

Safety, Handling, and Storage

This compound is classified as a flammable liquid and requires appropriate safety precautions.

  • GHS Classification: Flammable Liquid, Category 3.[2][8]

  • Hazard Statements: H226: Flammable liquid and vapour.[2][5]

  • Signal Word: Warning.[5]

  • Pictogram: GHS02 (Flame).[8]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The recommended storage temperature is 2-8°C.[4]

  • The storage class code is 3 for flammable liquids.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Synthesis and Quality Control

While commercially available, an in-house synthesis may be required for specific research needs or larger quantities. A common and straightforward method for preparing esters like this is the Fischer esterification of the corresponding carboxylic acid.

Proposed Synthesis: Fischer Esterification

This protocol describes the synthesis of this compound from 4-methyl-4-pentenoic acid and ethanol, using sulfuric acid as a catalyst. This method is adapted from a similar procedure for ethyl 4-pentenoate.[13]

G cluster_synthesis Proposed Synthesis Pathway Reactant1 4-Methyl-4-pentenoic Acid Catalyst H₂SO₄ (cat.) Reactant1->Catalyst Reflux Reactant2 Ethanol (Excess) Reactant2->Catalyst Reflux Product This compound Catalyst->Product SideProduct H₂O Catalyst->SideProduct

Caption: Fischer esterification of 4-methyl-4-pentenoic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methyl-4-pentenoic acid (1.0 eq) in excess absolute ethanol (acting as both solvent and reactant, ~5-10 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid volume) dropwise while stirring in an ice bath.

    • Rationale: The reaction is an equilibrium. Using excess ethanol shifts the equilibrium towards the product side, maximizing yield. The acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Equip the reaction flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will be near the boiling point of ethanol (~78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed. A typical reaction time is 4-16 hours.[13]

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess ethanol under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[13]

    • Rationale: The water wash removes residual ethanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining acidic catalyst and unreacted carboxylic acid, which would otherwise co-purify with the ester product. The brine wash removes bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[13] Collect the fraction boiling at approximately 85 °C / 20 mmHg.[8]

Quality Control Workflow

Post-synthesis or upon receiving a commercial batch, it is imperative to validate the identity and purity of the compound.

G cluster_qc Quality Control Workflow Sample Sample of this compound NMR ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Sample->NMR GCMS GC-MS Analysis (Purity & Mass Verification) Sample->GCMS FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Result Verified Compound (Purity ≥ 95%) NMR->Result GCMS->Result FTIR->Result

Caption: Analytical workflow for quality control verification.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for unambiguous structural confirmation. The proton NMR should show characteristic signals for the ethyl group (a quartet and a triplet), the allylic and alkyl protons, and the terminal vinyl protons. The carbon NMR will confirm the number of unique carbon atoms, including the carbonyl carbon of the ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the sample by separating it from any residual solvents or byproducts. The mass spectrometer provides the molecular weight of the compound (m/z 142.1) and a fragmentation pattern that can further confirm its identity.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. The spectrum should exhibit a strong C=O stretch for the ester (around 1730-1750 cm⁻¹) and C=C stretching for the alkene group (around 1640-1680 cm⁻¹).

Conclusion

This compound is a commercially accessible and synthetically valuable building block for chemical research and development. Its dual functionality as an ester and an alkene provides multiple avenues for chemical modification. By understanding its commercial sources, physicochemical properties, and safety requirements, and by employing robust synthesis and quality control protocols, researchers can confidently integrate this compound into their discovery and development pipelines.

References

  • Chemsrc. (n.d.). This compound | CAS#:4911-54-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methylpentanoate. PubChem Compound Summary for CID 117477. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 4911-54-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3416433. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound Price. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-pentenoate, 1968-40-7. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-4-pentenoate. PubChem Compound Summary for CID 62024. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 4-pentenoate (HMDB0031603). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Key Reactions of Ethyl 4-methyl-4-pentenoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-methyl-4-pentenoate, a structurally distinct olefinic ester, presents a versatile platform for a variety of chemical transformations. The presence of both an ester functionality and a trisubstituted alkene within its framework allows for a diverse range of reactions, making it a valuable building block in organic synthesis. This technical guide provides an in-depth exploration of the core reactions involving this compound, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals. We will delve into its synthesis, isomerization, and a host of addition and oxidation reactions, providing a comprehensive understanding of its chemical behavior and synthetic utility.

Introduction: The Synthetic Potential of this compound

This compound is an organic molecule featuring a terminal double bond with a methyl substituent and an ethyl ester functional group. This unique combination of reactive sites, separated by a flexible alkyl chain, opens up a wide array of synthetic possibilities. The alkene moiety is susceptible to a variety of addition and oxidation reactions, while the ester group can be manipulated through hydrolysis, transesterification, or reduction. The interplay between these two functional groups allows for the strategic construction of complex molecular architectures, making it a molecule of significant interest in the synthesis of fine chemicals, polymers, and potentially, pharmaceutical intermediates. This guide will serve as a detailed roadmap for harnessing the reactivity of this versatile building block.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves a two-step sequence: the synthesis of the corresponding carboxylic acid, 4-methyl-4-pentenoic acid, followed by its esterification.

Synthesis of 4-methyl-4-pentenoic Acid via Malonic Ester Synthesis

The malonic ester synthesis provides a reliable method for the preparation of the precursor acid. This classic C-C bond-forming strategy allows for the controlled alkylation of diethyl malonate.

  • Causality Behind Experimental Choices: The use of a strong base, such as sodium ethoxide, is crucial to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. The subsequent SN2 reaction with an appropriate alkyl halide extends the carbon chain. A second deprotonation and alkylation can be performed if needed. Finally, acidic hydrolysis and heat-induced decarboxylation yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 4-methyl-4-pentenoic Acid

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 3-bromo-2-methylpropene (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonic ester, add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • The carboxylic acid will precipitate. If not, extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-methyl-4-pentenoic acid.

Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its ethyl ester via Fischer esterification.[1][2][3][4][5]

  • Causality Behind Experimental Choices: This acid-catalyzed equilibrium reaction is driven towards the product side by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, combine 4-methyl-4-pentenoic acid (1.0 eq) and a large excess of absolute ethanol (5-10 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC or GC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Extract the residue with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude this compound can be purified by distillation under reduced pressure.

Key Reactions of the Alkene Moiety

The trisubstituted double bond in this compound is the primary site for a variety of synthetically useful transformations.

Iron Carbonyl-Promoted Isomerization

A noteworthy reaction of this compound is its isomerization to the corresponding α,β-unsaturated ester, ethyl 4-methyl-2-pentenoate, promoted by iron carbonyl complexes.[2][6] This reaction provides a route to a valuable class of compounds from a readily available starting material. The reaction proceeds with a high yield of 90%.[2][6]

  • Mechanistic Insight: The reaction is believed to proceed through the formation of an iron-alkene π-complex. Subsequent oxidative addition of an allylic C-H bond to the iron center, followed by reductive elimination, leads to the migration of the double bond into conjugation with the ester carbonyl group.

Experimental Protocol: Iron Carbonyl-Promoted Isomerization

  • In a photolysis reactor, dissolve this compound (1.0 eq) and pentacarbonyliron (Fe(CO)5, 1.1 eq) in anhydrous hexanes.

  • Irradiate the solution with a UV lamp at a controlled temperature (e.g., 0-10 °C) for several hours. Monitor the reaction by GC or NMR.

  • Upon completion, carefully remove the volatile iron carbonyl byproducts under reduced pressure in a well-ventilated fume hood.

  • The resulting crude product can be purified by column chromatography on silica gel to yield ethyl 4-methyl-2-pentenoate.

Catalytic Hydrogenation

The double bond can be selectively reduced to the corresponding alkane without affecting the ester functionality through catalytic hydrogenation.[7][8][9][10][11]

  • Causality Behind Experimental Choices: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of solvent can influence the reaction rate, with protic solvents like ethanol often being preferred.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain Ethyl 4-methylpentanoate.

Epoxidation

The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[12][13][14][15][16][17] Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles.

  • Mechanistic Insight: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in a syn-addition.

Experimental Protocol: Epoxidation with m-CPBA

  • Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the excess peroxy acid by adding a saturated solution of sodium sulfite or sodium thiosulfate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude epoxide can be purified by column chromatography.

Hydroboration-Oxidation

This two-step procedure allows for the anti-Markovnikov hydration of the alkene, yielding the corresponding primary alcohol.[8][13][15][18][19][20][21]

  • Mechanistic Insight and Regioselectivity: In the first step, borane (BH3) adds across the double bond in a concerted, syn-addition. Steric hindrance directs the boron atom to the less substituted carbon. In the second step, oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Experimental Protocol: Hydroboration-Oxidation

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a solution of borane-THF complex (BH3·THF, ~0.4 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of 3M sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting hydroxy-ester by column chromatography.

Oxidative Cleavage: Lemieux-Johnson Oxidation

The double bond can be cleaved to yield a ketone and an aldehyde using the Lemieux-Johnson oxidation.[1][7][22][23][24][25][26][27][28]

  • Causality Behind Experimental Choices: This method uses a catalytic amount of osmium tetroxide (OsO4) and a stoichiometric amount of an oxidant, typically sodium periodate (NaIO4). The osmium tetroxide first dihydroxylates the alkene, and the resulting diol is then cleaved by the periodate. The periodate also serves to regenerate the OsO4 catalyst.

Experimental Protocol: Lemieux-Johnson Oxidation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add sodium periodate (2.2 eq).

  • To the stirred solution, add a catalytic amount of osmium tetroxide (as a solution in t-butanol).

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo to obtain the crude keto-ester.

Polymerization

The terminal alkene functionality of this compound makes it a potential monomer for polymerization reactions. Due to the electron-donating methyl group on the double bond, it is expected to be amenable to cationic polymerization.

  • Mechanistic Considerations: Cationic polymerization is initiated by a Lewis or Brønsted acid, which protonates the double bond to generate a carbocation. This carbocation then propagates by attacking the double bond of another monomer molecule. The stability of the tertiary carbocation that would be formed from this compound suggests that it would be a suitable monomer for this type of polymerization.

Applications in Drug Development and Synthesis of Bioactive Molecules

While direct applications of this compound in marketed drugs are not widely documented, its derivatives are valuable intermediates in the synthesis of complex molecules with potential biological activity. For instance, the products of the reactions described above, such as the corresponding diol, epoxide, or keto-ester, can serve as chiral building blocks for the synthesis of natural products and their analogs.

The ability to introduce functionality at various positions of the carbon chain through the reactions of the double bond, coupled with the synthetic handle of the ester group, allows for the construction of diverse molecular scaffolds. For example, the hydroxy-ester obtained from hydroboration-oxidation can be a precursor for the synthesis of lactones, which are common structural motifs in many biologically active compounds.[5][25][26][27][29][30][31][32]

Summary and Future Outlook

This compound is a versatile and synthetically valuable molecule. Its rich reaction chemistry, centered around its alkene and ester functionalities, provides access to a wide range of derivatives. This guide has provided a detailed overview of its synthesis and key transformations, complete with experimental protocols and mechanistic insights. For researchers and professionals in drug development, a thorough understanding of the reactivity of such building blocks is paramount for the design and execution of efficient and innovative synthetic routes to new chemical entities. Future research in this area could focus on the development of stereoselective transformations of the double bond and the exploration of the resulting chiral intermediates in the synthesis of complex target molecules.

Data Summary

ReactionReagents and ConditionsProductKey Features
Synthesis 1. NaOEt, 3-bromo-2-methylpropene; 2. NaOH, H3O+; 3. EtOH, H2SO4This compoundMulti-step synthesis via malonic ester and Fischer esterification.
Isomerization Fe(CO)5, hv, hexanesEthyl 4-methyl-2-pentenoateForms the conjugated α,β-unsaturated ester in high yield.
Hydrogenation H2, Pd/C, EtOHEthyl 4-methylpentanoateSelective reduction of the double bond.
Epoxidation m-CPBA, DCMEthyl 3-(1-methyloxiran-2-yl)propanoateForms an epoxide, a versatile synthetic intermediate.
Hydroboration-Oxidation 1. BH3·THF; 2. H2O2, NaOHEthyl 5-hydroxy-4-methylpentanoateAnti-Markovnikov addition of water across the double bond.
Oxidative Cleavage OsO4 (cat.), NaIO4, THF/H2OEthyl 4-oxopentanoateCleavage of the double bond to form a ketone.

Visualizations

Diagram 1: Synthesis of this compound

G diethyl_malonate Diethyl Malonate alkylation 1. NaOEt 2. 3-bromo-2-methylpropene diethyl_malonate->alkylation hydrolysis_decarboxylation 1. NaOH 2. H3O+ alkylation->hydrolysis_decarboxylation acid 4-methyl-4-pentenoic acid hydrolysis_decarboxylation->acid esterification EtOH, H2SO4 acid->esterification product This compound esterification->product G cluster_reactions Reactions start This compound isomerization Isomerization (Fe(CO)5, hv) start->isomerization hydrogenation Hydrogenation (H2, Pd/C) start->hydrogenation epoxidation Epoxidation (m-CPBA) start->epoxidation hydroboration Hydroboration-Oxidation (BH3; H2O2, NaOH) start->hydroboration cleavage Oxidative Cleavage (OsO4, NaIO4) start->cleavage product_isomer Ethyl 4-methyl-2-pentenoate isomerization->product_isomer product_hydro Ethyl 4-methylpentanoate hydrogenation->product_hydro product_epox Ethyl 3-(1-methyloxiran-2-yl)propanoate epoxidation->product_epox product_hydrobor Ethyl 5-hydroxy-4-methylpentanoate hydroboration->product_hydrobor product_cleavage Ethyl 4-oxopentanoate cleavage->product_cleavage

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 4-methyl-4-pentenoate

This compound (CAS 4911-54-0) is an unsaturated ester recognized for its role as a valuable intermediate in the synthesis of more complex organic molecules, including fragrances and specialty polymers.[1][2][3] Its structure, featuring both an ester functional group and a terminal double bond, offers multiple reaction sites for further chemical transformations. The precise and efficient synthesis of this molecule is paramount for researchers in drug development and materials science who rely on it as a key building block. This guide provides a comprehensive overview of the primary synthetic routes, delves into the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol.

Core Synthetic Strategy: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] In this specific case, 4-methyl-4-pentenoic acid is reacted with ethanol in the presence of a strong acid catalyst.

Mechanism of Action

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] Understanding the mechanism is crucial for optimizing reaction conditions to maximize the yield of the desired ester.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 4-methyl-4-pentenoic acid by the acid catalyst (commonly H₂SO₄ or p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon.[6][7][8]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[6][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The final step is the deprotonation of the resulting intermediate by a weak base (like water or the alcohol itself) to yield the final ester product, this compound, and regenerate the acid catalyst.[7]

To drive the equilibrium towards the product side, Le Châtelier's principle is applied. This is typically achieved by using an excess of one of the reactants (usually the less expensive ethanol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[6][7][9]

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products RCOOH 4-Methyl-4-pentenoic Acid Protonated_Acid Protonated Acid (Activated Carbonyl) RCOOH->Protonated_Acid + H⁺ ROH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Ethanol Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen Water Water

Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Alternative Synthetic Approaches

Malonic Ester Synthesis of the Carboxylic Acid Precursor

The necessary precursor, 4-methyl-4-pentenoic acid, can itself be synthesized. A viable route involves a variation of the malonic ester synthesis. This classic method allows for the formation of carboxylic acids from diethyl malonate.[10] In a related procedure for a similar structure, 1-chloro-2-methylhexane is reacted via malonic ester synthesis to obtain a diethyl malonate derivative, which is then subjected to a Krapcho reaction to yield the final product.[11] This highlights the utility of malonic ester synthesis in creating substituted carboxylic acid precursors.

For the synthesis of 4-pentenoic acid, a similar precursor, allyl chloride and diethyl malonate are used as starting materials.[12] These undergo a condensation reaction in the presence of a base like sodium ethoxide, followed by saponification and decarboxylation to yield the target acid.[12] This approach could be adapted for 4-methyl-4-pentenoic acid by using a suitably substituted allyl halide.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Advantages Disadvantages
Fischer Esterification 4-methyl-4-pentenoic acid, EthanolStrong Acid (H₂SO₄, p-TsOH)[4][6]Atom economical, well-established, uses common reagents.Reversible reaction requiring equilibrium shift[4][5][7]; can be slow.
Malonic Ester Synthesis Diethyl malonate, Substituted Allyl HalideBase (e.g., NaOEt), Acid/Heat for decarboxylation[10][12]Versatile for creating the acid precursor if unavailable.Multi-step process, potentially lower overall yield.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification of unsaturated carboxylic acids.[9][13]

Materials:

  • 4-methyl-4-pentenoic acid (1.0 eq)

  • Absolute Ethanol (≥ 5.0 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Combine acid, ethanol, and H₂SO₄ in RBF. B 2. Reflux Heat the mixture to reflux for 2-4 hours. A->B C 3. Work-up: Neutralization Cool, dilute with ether, wash with NaHCO₃. B->C D 4. Work-up: Washing Wash with water and brine. C->D E 5. Drying & Concentration Dry organic layer with MgSO₄, filter, and evaporate solvent. D->E F 6. Purification (Optional) Purify by vacuum distillation. E->F G 7. Characterization Analyze product by NMR, IR, GC-MS. F->G

Caption: Figure 2: Experimental Workflow for Synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methyl-4-pentenoic acid and an excess of absolute ethanol (at least 5 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Aqueous Work-up: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[9][13] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is this compound. For higher purity, the product can be purified by vacuum distillation.[1][3] The reported boiling point is 85 °C at 20 mmHg.[1][3]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure. Key ¹H NMR signals would include a triplet for the ethyl CH₃, a quartet for the ethyl OCH₂, and signals in the olefinic region for the vinyl protons.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The presence of a C=C stretch around 1650 cm⁻¹ confirms the alkene group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the purity of the compound and provides its molecular weight (142.20 g/mol ).[1][2][3]

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the Fischer-Speier esterification of 4-methyl-4-pentenoic acid and ethanol. This method is robust, scalable, and utilizes readily available materials. While alternative routes exist for producing the carboxylic acid precursor, the direct esterification remains the preferred method for its efficiency. Future research may focus on developing greener catalytic systems, such as solid acid catalysts or enzymatic processes, to further improve the sustainability of this important synthesis.[14][15] The use of heterogeneous catalysts, for example, can simplify product purification and catalyst recycling, offering industrial advantages.[14][15]

References

  • PrepChem. Synthesis of ethyl 4-pentenoate. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Google Patents. JPH11152248A - Method for producing unsaturated carboxylic acid ester.
  • Google Patents. US6492546B2 - Process for preparing unsaturated carboxylic esters.
  • Chemguide. Esterification - alcohols and carboxylic acids. Available from: [Link]

  • National Institutes of Health (NIH). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. Available from: [Link]

  • Google Patents. CN101200425A - Method for synthesizing 4-pentenoic acid.
  • Quora. How can we prepare 4-methylpentanoic acid from Malonic ester?. Available from: [Link]

  • Fischer Esterification. Available from: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

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  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Chemdad. This compound. Available from: [Link]

  • Google Patents. CN101157608A - Method for preparing 4-pentenoic acid.
  • Google Patents. US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • ResearchGate. Synthesis of (±)-4-alkanolides from pent-4-enoic acid. Available from: [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-methyl-4-pentenoate is a valuable γ,δ-unsaturated ester with applications in the synthesis of fine chemicals, pharmaceuticals, and natural products. Its structure, featuring a terminal disubstituted alkene and an ethyl ester, presents interesting synthetic challenges and opportunities. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying mechanistic principles that govern these transformations. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of this compound

The γ,δ-unsaturated ester motif is a key structural element in a variety of biologically active molecules. The ability to selectively introduce functionality at either the alkene or the ester provides significant synthetic flexibility. This compound, in particular, serves as a versatile building block, and its efficient synthesis is of considerable interest. This guide will explore three principal and highly effective strategies for its preparation: the Johnson-Claisen Rearrangement, the Wittig Reaction, and a Grignard-based approach to the precursor acid followed by esterification.

The Johnson-Claisen Rearrangement: A Powerful C-C Bond Forming Strategy

The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[1][2] This concerted, pericyclic reaction proceeds through a[3][3]-sigmatropic rearrangement, driven by the formation of a thermodynamically stable carbonyl group.[4]

Causality of Experimental Choices: Why the Johnson-Claisen Rearrangement is a Superior Method

For the synthesis of this compound, the Johnson-Claisen rearrangement offers a direct and atom-economical route. The reaction proceeds via an in situ generated ketene acetal, which circumvents the need to prepare and handle potentially unstable vinyl ethers.[5] The choice of a weak acid catalyst, such as propionic acid, is crucial as it facilitates the formation of the key ketene acetal intermediate without promoting unwanted side reactions.[4]

Starting Materials and Reagents
Starting Material/ReagentStructureRole
3-Methyl-3-buten-1-olAllylic alcohol component
Triethyl orthoacetateForms the ketene acetal
Propionic acidWeak acid catalyst
Mechanistic Pathway

The reaction is initiated by the acid-catalyzed reaction of the allylic alcohol with the orthoester to form a mixed ketene acetal. This intermediate then undergoes a concerted[3][3]-sigmatropic rearrangement through a chair-like transition state to furnish the γ,δ-unsaturated ester.

Johnson_Claisen cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_ts Transition State cluster_product Product 3_methyl_3_buten_1_ol 3-Methyl-3-buten-1-ol triethyl_orthoacetate Triethyl orthoacetate ketene_acetal Mixed Ketene Acetal transition_state [3,3]-Sigmatropic Rearrangement (Chair-like TS) ketene_acetal->transition_state ethyl_4_methyl_4_pentenoate This compound transition_state->ethyl_4_methyl_4_pentenoate

Caption: Johnson-Claisen Rearrangement Workflow.

Experimental Protocol
  • To a stirred mixture of 3-methyl-3-buten-1-ol (1.0 eq) and triethyl orthoacetate (3.0-5.0 eq), add a catalytic amount of propionic acid (0.1 eq).

  • Heat the reaction mixture to a temperature of 130-140 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and ethanol formed during the reaction under reduced pressure.

  • Dilute the residue with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or a ketone and a phosphonium ylide.[6] This reaction is particularly valuable for its reliability and functional group tolerance. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[7]

Retrosynthetic Analysis and Starting Material Selection

A logical retrosynthetic disconnection of this compound suggests two primary Wittig approaches. The more convergent and practical approach involves the reaction of a C3 phosphonium ylide with a C5 keto-ester.

  • Starting Materials:

    • Isopropyltriphenylphosphonium bromide (to form the ylide)

    • Ethyl 3-formylpropanoate (an aldehyde-ester)

Starting Material/ReagentStructureRole
Isopropyltriphenylphosphonium bromideYlide precursor
Ethyl 3-formylpropanoateCarbonyl component
Strong Base (e.g., n-BuLi, NaH)n-BuLiDeprotonates the phosphonium salt
Mechanistic Considerations

The reaction is initiated by the deprotonation of the phosphonium salt to form the nucleophilic ylide. The ylide then attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide.[6]

Wittig_Reaction base Strong Base (e.g., n-BuLi) ylide Phosphonium Ylide betaine betaine ylide->betaine + Aldehyde aldehyde Ethyl 3-formylpropanoate oxaphosphetane Oxaphosphetane phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide alkene alkene oxaphosphetane->alkene betaine->oxaphosphetane

Caption: Wittig Reaction Pathway.

Experimental Protocol
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of n-butyllithium (1.05 eq) dropwise. A color change to deep red or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of ethyl 3-formylpropanoate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Grignard-Based Synthesis of the Precursor Acid

An alternative strategy involves the synthesis of the precursor carboxylic acid, 4-methyl-4-pentenoic acid, which can then be esterified to the desired product. A Grignard reaction provides a classic and effective method for the formation of the carboxylic acid.

Strategic Disconnection and Starting Materials

The synthesis of 4-methyl-4-pentenoic acid can be achieved by the reaction of a suitable Grignard reagent with carbon dioxide.[8] A plausible route involves the reaction of isopropenylmagnesium bromide with ethylene oxide, followed by oxidation. A more direct approach, however, is the reaction of a Grignard reagent with a suitable electrophile that already contains the carboxylic acid or a precursor.

A viable retrosynthetic analysis points to the reaction of the Grignard reagent derived from 3-bromo-1-propene (allylmagnesium bromide) with acetone, followed by oxidation.

Starting Material/ReagentStructureRole
3-Bromo-1-propeneGrignard precursor
Magnesium turningsMgForms the Grignard reagent
AcetoneElectrophilic carbonyl
Jones Reagent (CrO₃/H₂SO₄)Oxidizing agent
EthanolFor esterification
Sulfuric AcidH₂SO₄Acid catalyst for esterification
Synthetic Pathway

Grignard_Synthesis cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Addition to Acetone cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Fischer Esterification mg Mg grignard Allylmagnesium bromide tertiary_alcohol 4-Methyl-4-penten-2-ol grignard->tertiary_alcohol + Acetone carboxylic_acid 4-Methyl-4-pentenoic acid tertiary_alcohol->carboxylic_acid + Jones Reagent final_product This compound carboxylic_acid->final_product + Ethanol, H₂SO₄ h2so4 H₂SO₄ (cat.) allyl_bromide allyl_bromide allyl_bromide->grignard + Mg

Caption: Grignard-Based Synthetic Pathway.

Experimental Protocol

Part A: Synthesis of 4-Methyl-4-pentenoic acid

  • Prepare allylmagnesium bromide by adding a solution of 3-bromo-1-propene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Cool the freshly prepared Grignard reagent to 0 °C and add a solution of acetone in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-methyl-4-penten-2-ol.

  • Dissolve the crude alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists.

  • Quench the excess oxidant with isopropanol.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry, and concentrate to yield 4-methyl-4-pentenoic acid.

Part B: Fischer Esterification

  • In a round-bottom flask, combine 4-methyl-4-pentenoic acid, an excess of ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, and remove the excess ethanol under reduced pressure.

  • Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate. Purify by distillation to obtain this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The Johnson-Claisen rearrangement stands out for its efficiency and directness. The Wittig reaction offers a reliable, albeit potentially more step-intensive, alternative. The Grignard-based synthesis of the precursor acid followed by esterification provides a classic and versatile route. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development program. Each of the detailed methods provides a robust framework for the successful synthesis of this valuable γ,δ-unsaturated ester.

References

  • Wick, A. E., Felix, D., Steen, K., & Eschenmoser, A. (1964). Claisen'sche Umlagerungen bei Allyl- und Benzylalkoholen mit Hilfe von Acetalen des N, N-Dimethylacetamids. Helvetica Chimica Acta, 47(8), 2425–2429.
  • J&K Scientific LLC. (2025). Eschenmoser-Claisen Rearrangement. Available at: [Link]

  • Li, G., & Still, W. C. (2006). Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement. Organic Letters, 8(19), 4215–4218.
  • PubMed. (2006). Synthesis of Anti-beta-substituted gamma,delta-unsaturated amino acids via Eschenmoser-Claisen rearrangement. Available at: [Link]

  • Name-Reaction.com. Johnson-Claisen rearrangement. Available at: [Link]

  • J&K Scientific LLC. (2025). Johnson-Claisen Rearrangement. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research, 8(2), 264-274.
  • Study.com. (n.d.). Show the steps needed to make 4-methylpentanoic acid by the malonic ester synthesis. Available at: [Link]

  • Thieme. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Available at: [Link]

  • Google Patents. (2008). CN101157608A - Method for preparing 4-pentenoic acid.
  • Boston University. (2012). Wittig Reaction. Available at: [Link]

  • University of Pittsburgh. (2007). The Wittig Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). vinyl bromide. Available at: [Link]

  • Google Patents. (2008). CN101200425A - Method for synthesizing 4-pentenoic acid.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • PubChem. (n.d.). 4-Pentenoic acid, 4-methyl-, methyl ester. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Google Patents. (1969). US3439042A - Synthesis of pseudoionones.

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Methodological & Application

The Synthetic Versatility of Ethyl 4-methyl-4-pentenoate: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction: Unveiling the Potential of a Unique Olefinic Ester

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-methyl-4-pentenoate, a seemingly simple olefinic ester, presents itself as a versatile and valuable synthon for a variety of chemical transformations. Its unique structural features—a terminal double bond insulated from the ester functionality by a methylene bridge and adorned with a methyl group—impart a distinct reactivity profile that can be harnessed for isomerization, carbon-carbon bond formation, and cyclization reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-tested protocols for the utilization of this compound in organic synthesis. The protocols herein are designed not merely as a list of steps, but as a self-validating system, with causal explanations for experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Iron-Catalyzed Isomerization: A Gateway to α,β-Unsaturated Systems

One of the most powerful and high-yielding transformations of this compound is its isomerization to the thermodynamically more stable α,β-unsaturated ester, ethyl 4-methyl-2-pentenoate. This reaction is efficiently promoted by iron carbonyl complexes and provides a facile entry into a class of compounds that are pivotal Michael acceptors and dienophiles in Diels-Alder reactions.[1][2] The driving force for this migration of the double bond is the formation of a conjugated system, which is significantly lower in energy.

Mechanistic Insights

The iron carbonyl-promoted isomerization is believed to proceed through a series of reversible η²-olefin and η³-allyl iron intermediates. The iron catalyst facilitates the migration of the double bond along the carbon chain until the most stable conjugated isomer is formed. The reaction is typically driven to completion by the thermodynamic stability of the final product.

Experimental Protocol: Iron Pentacarbonyl-Promoted Isomerization

This protocol is adapted from the work of Shih and Angelici, who demonstrated the high efficiency of this transformation.[3]

Materials:

  • This compound (95% purity or higher)

  • Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly Toxic! Handle only in a well-ventilated fume hood.

  • Anhydrous hexanes

  • Pyridine

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • UV photoreactor or a high-pressure mercury lamp

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous hexanes to make a 0.1 M solution.

  • Degassing: Degas the solution by three freeze-pump-thaw cycles.

  • Addition of Iron Pentacarbonyl: Under a positive pressure of argon or nitrogen, carefully add iron pentacarbonyl (1.1 eq.) to the stirred solution at room temperature.

  • Photolysis: Cool the reaction mixture to 0 °C using an ice bath and irradiate with a UV lamp (e.g., 450W Hanovia medium-pressure mercury lamp) for 4-6 hours. Monitor the reaction progress by GC-MS or TLC (staining with potassium permanganate).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding pyridine (2.0 eq.) to the reaction mixture at 0 °C. This will decompose the iron carbonyl complexes.

  • Filtration: Allow the mixture to warm to room temperature and filter through a pad of diatomaceous earth to remove the iron residues. Wash the filter cake with hexanes.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-methyl-2-pentenoate. A yield of approximately 90% can be expected.[1][2]

Data Summary: Isomerization of this compound

CatalystConditionsYield of α,β-unsaturated esterReference
Fe(CO)₅UV photolysis, 0 °C, hexanes90%[3]

Potential Applications in Michael Addition Reactions (Adapted Protocol)

While direct literature detailing this compound as a Michael acceptor is limited, its isomerized product, ethyl 4-methyl-2-pentenoate, is an excellent candidate for such reactions. The following is an adapted protocol based on general procedures for Michael additions to α,β-unsaturated esters. This protocol is intended to serve as a starting point for further optimization.

Conceptual Framework

The electron-withdrawing nature of the ester group in ethyl 4-methyl-2-pentenoate polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles (Michael donors) such as enolates, Gilman reagents (lithium dialkylcuprates), and enamines.

Experimental Protocol: Diethyl Malonate Addition (Adapted)

Materials:

  • Ethyl 4-methyl-2-pentenoate (from isomerization protocol)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol (e.g., 21 wt% solution). To this solution, add diethyl malonate (1.1 eq.) dropwise at 0 °C. Stir for 30 minutes to form the sodium salt of diethyl malonate.

  • Michael Addition: To the solution of the nucleophile, add a solution of ethyl 4-methyl-2-pentenoate (1.0 eq.) in anhydrous ethanol dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Michael adduct.

Cyclization Strategies: Towards Heterocyclic Scaffolds (Adapted Protocol)

The bifunctional nature of derivatives of this compound can be exploited for the synthesis of heterocyclic compounds, such as lactones. For instance, epoxidation of the double bond followed by acid-catalyzed intramolecular cyclization could yield a substituted γ-lactone.

Workflow for Lactonization

G A This compound B Epoxidation (e.g., m-CPBA) A->B C Ethyl 3-(1-methyloxiran-2-yl)propanoate B->C D Acid-catalyzed Intramolecular Cyclization C->D E Dihydro-4-(1-hydroxy-1-methylethyl)furan-2(3H)-one D->E

Caption: Proposed workflow for the synthesis of a γ-lactone from this compound.

Experimental Protocol: Epoxidation and Lactonization (Adapted)

Part A: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.

  • Addition of m-CPBA: Cool the solution to 0 °C and add m-CPBA (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude epoxide can be purified by flash chromatography.

Part B: Acid-Catalyzed Lactonization

Materials:

  • Crude ethyl 3-(1-methyloxiran-2-yl)propanoate (from Part A)

  • 1 M Sulfuric acid (H₂SO₄)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the crude epoxide in a mixture of THF and 1 M H₂SO₄ (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by flash chromatography to yield the lactone.

Conclusion

This compound is a versatile and cost-effective building block with significant potential in organic synthesis. The protocols provided herein for its isomerization offer a reliable method to access valuable α,β-unsaturated esters. Furthermore, the adapted protocols for Michael additions and cyclizations are intended to inspire and guide the exploration of new synthetic methodologies. As with any synthetic procedure, careful optimization of reaction conditions is encouraged to achieve the desired outcomes. The principles of scientific integrity and logical experimental design, as outlined in this guide, will be invaluable in this endeavor.

References

Application Notes and Protocols: Ethyl 4-methyl-4-pentenoate as a Versatile Precursor in the Synthesis of Bioactive Terpenoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 4-methyl-4-pentenoate in Pharmaceutical Synthesis

In the landscape of pharmaceutical and medicinal chemistry, the pursuit of novel molecular scaffolds with significant biological activity is paramount. This compound, a readily accessible olefinic ester, has emerged as a valuable and versatile building block in the synthesis of complex natural products, particularly within the diverse family of terpenoids. Terpenoids are renowned for their wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and central nervous system effects.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a precursor in the synthesis of pharmaceutically relevant molecules. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and illustrate key transformations, with a particular focus on the synthesis of lavandulol, an irregular monoterpene with documented biological activities.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application in complex synthetic sequences. The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 4911-54-0
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Boiling Point 85 °C at 20 mmHg
Density 0.891 g/mL at 25 °C

Core Synthetic Strategy: Leveraging the Johnson-Claisen Rearrangement for Carbon-Carbon Bond Formation

A cornerstone of synthetic organic chemistry, the Claisen rearrangement, and its variants, offer a powerful and stereocontrolled method for the formation of carbon-carbon bonds.[4] The Johnson-Claisen rearrangement, in particular, is highly effective for the synthesis of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[4][5][6] This reaction is central to the synthetic utility of this compound in constructing the core scaffold of irregular monoterpenes like lavandulol.

The strategic choice of the Johnson-Claisen rearrangement is predicated on its reliability and the predictable stereochemical outcome, which is crucial in the synthesis of chiral pharmaceutical intermediates. The reaction proceeds through a concerted, pericyclic transition state, allowing for the efficient transfer of chirality and the establishment of new stereocenters.

Application Case Study: Synthesis of (±)-Lavandulol from this compound

Lavandulol is an irregular monoterpene alcohol and a significant component of lavender oil.[7] Lavender oil and its constituents, including lavandulol and its esters, have been extensively studied for their pharmacological activities, which include sedative, anxiolytic, anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1][2][8][9][10] This makes the synthesis of lavandulol a pertinent example of generating a biologically active molecule from a simple precursor.

The synthetic pathway from this compound to (±)-lavandulol involves two key transformations:

  • Reduction of the Ester to an Allylic Alcohol: The ester functionality of this compound is selectively reduced to the corresponding primary alcohol, 4-methyl-4-penten-1-ol. This transformation is critical as it furnishes the necessary allylic alcohol moiety for the subsequent rearrangement.

  • Johnson-Claisen Rearrangement: The resulting allylic alcohol undergoes a Johnson-Claisen rearrangement with an appropriate orthoester, such as triethyl orthoacetate, to construct the characteristic carbon skeleton of lavandulol.

Experimental Workflow Diagram

G cluster_0 Synthesis of 4-methyl-4-penten-1-ol cluster_1 Johnson-Claisen Rearrangement cluster_2 Final Reduction to Lavandulol A This compound B Reduction (e.g., LiAlH4, THF) A->B C 4-methyl-4-penten-1-ol B->C D 4-methyl-4-penten-1-ol E Triethyl orthoacetate, Propionic acid (cat.) Heat D->E F Ethyl lavandulate E->F G Ethyl lavandulate H Reduction (e.g., LiAlH4, THF) G->H I (±)-Lavandulol H->I

Caption: Synthetic workflow for (±)-Lavandulol.

Protocol 1: Synthesis of 4-methyl-4-penten-1-ol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial to prevent the quenching of the highly reactive hydride reagent. Conducting the reaction at low temperatures (0 °C) helps to control the exothermicity of the reaction and minimize side reactions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), a solution of this compound (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again, while maintaining the temperature below 20 °C.

  • The resulting white precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, 4-methyl-4-penten-1-ol, can be purified by distillation under reduced pressure.

Protocol 2: Johnson-Claisen Rearrangement to Ethyl Lavandulate

Causality: The Johnson-Claisen rearrangement is typically acid-catalyzed. A weak acid like propionic acid is often sufficient to promote the reaction without causing significant degradation of the starting materials or products.[4] The reaction is thermally driven, requiring elevated temperatures to overcome the activation energy of the[8][8]-sigmatropic rearrangement. The use of an excess of the orthoester, which also serves as the solvent, drives the reaction to completion.

Materials:

  • 4-methyl-4-penten-1-ol

  • Triethyl orthoacetate

  • Propionic acid (catalytic amount)

  • Distillation apparatus

Procedure:

  • A mixture of 4-methyl-4-penten-1-ol (1 equivalent), triethyl orthoacetate (5-10 equivalents), and a catalytic amount of propionic acid is heated to reflux (typically 140-180 °C).

  • The ethanol formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.

  • The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the excess triethyl orthoacetate is removed by distillation under reduced pressure.

  • The residue, crude ethyl lavandulate, can be purified by column chromatography on silica gel.

Protocol 3: Reduction of Ethyl Lavandulate to (±)-Lavandulol

Causality: Similar to the first step, LiAlH₄ is employed for the final reduction of the ester to the primary alcohol, (±)-lavandulol. The workup procedure is designed to safely quench the excess hydride and facilitate the isolation of the product.

Materials:

  • Ethyl lavandulate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • A solution of ethyl lavandulate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the careful dropwise addition of saturated aqueous sodium sulfate solution.

  • The mixture is stirred until a granular precipitate forms.

  • The solid is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford (±)-lavandulol.

  • Further purification can be achieved by distillation or column chromatography.

Logical Framework for Synthetic Application

The successful application of this compound as a precursor in pharmaceutical synthesis relies on a logical progression of synthetic transformations. The following diagram illustrates the key decision-making and workflow logic.

G A Start: this compound B Functional Group Transformation (e.g., Reduction to Allylic Alcohol) A->B Introduce reactive handle C Key C-C Bond Formation (e.g., Johnson-Claisen Rearrangement) B->C Construct carbon framework D Intermediate with Core Scaffold (e.g., Lavandulyl skeleton) C->D Establish key structural motif E Further Functionalization/ Derivatization D->E Introduce pharmacophores F Target Bioactive Molecule/ Pharmaceutical Precursor E->F Finalize synthesis

Caption: Logical workflow for pharmaceutical synthesis.

Conclusion and Future Perspectives

This compound serves as a cost-effective and versatile starting material for the synthesis of biologically active terpenoids. The protocols detailed herein for the synthesis of (±)-lavandulol via a key Johnson-Claisen rearrangement provide a robust framework for accessing this and other structurally related molecules. The documented pharmacological activities of lavandulol and its derivatives underscore the potential of this synthetic route for the development of new therapeutic agents. Future research in this area could focus on the enantioselective synthesis of lavandulol and the exploration of its derivatives for a broader range of pharmaceutical applications. The principles and methodologies outlined in these application notes are intended to empower researchers to harness the synthetic potential of this compound in their drug discovery and development endeavors.

References

  • A review of the bioactive components and pharmacological properties of Lavandula species. (URL: [Link])

  • A Synthesis of (–)-(R)- and (+)-(S)-Lavandulol, (+)-Lavandulyl 2-Methylbutanoate, and (+)-Lavandulyl Senecioate through Orthoester Johnson–Claisen Rearrangement. (URL: [Link])

  • Enhanced Biological Activity of a Novel Preparation of Lavandula angustifolia Essential Oil. (URL: [Link])

  • Preparation of lavandulol - JPS58148832A. (URL: )
  • Lavandulol – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC. (URL: [Link])

  • Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. (URL: [Link])

  • Enhanced Biological Activity of a Novel Preparation of Lavandula angustifolia Essential Oil. (URL: [Link])

  • Comparative Study on the Chemical Composition and Biological Activities of the Essential Oils of Lavandula angustifolia and Lavandula x intermedia Cultivated in Lebanon. (URL: [Link])

  • Lavender as a Functional Herb: Botanical Overview, Traditional Uses and Pharmacological Activities. (URL: [Link])

  • Exploring Pharmacological Mechanisms of Lavender (Lavandula angustifolia) Essential Oil on Central Nervous System Targets - PMC. (URL: [Link])

  • Chemical composition and biological activity of lavandin and lavender essential oils. (URL: [Link])

  • Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (URL: [Link])

  • Lavandulol - Wikipedia. (URL: [Link])

  • Claisen rearrangement - Wikipedia. (URL: [Link])

  • Lavandulol synthesis by the Prins reaction. (URL: [Link])

  • Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (URL: [Link])

  • Considerations on the Use of Active Compounds Obtained from Lavender. (URL: [Link])

  • Lavandula Species, Their Bioactive Phytochemicals, and Their Biosynthetic Regulation - PMC. (URL: [Link])

  • The Claisen Rearrangement. (URL: [Link])

  • Lavandulol | CAS:58461-27-1 | Isoprenoids | High Purity | Manufacturer BioCrick. (URL: [Link])

  • Claisen Rearrangement - Chemistry LibreTexts. (URL: [Link])

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Application Notes and Protocols for Ethyl 4-methyl-4-pentenoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Unique Olefinic Ester Monomer

Monomer Characteristics and Considerations

A thorough understanding of the monomer's properties is crucial before proceeding with polymerization.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
Boiling Point 85 °C / 20 mmHg[3]
Density 0.891 g/mL at 25 °C[3]
Refractive Index n20/D 1.425[3]
Structure H₂C=C(CH₃)CH₂CH₂CO₂C₂H₅[3]

The presence of a terminal, non-conjugated double bond is a key feature. In radical polymerizations, such double bonds can exhibit lower reactivity compared to conjugated systems.[4] Anionic polymerization is also a possibility, given the presence of the electron-withdrawing ester group which can stabilize a carbanion.[5][6][7]

PART 1: Free Radical Polymerization of Ethyl 4-methyl-4-pentenoate

Free radical polymerization is a versatile and widely used method for polymer synthesis. For a monomer like this compound, the primary challenge is the relatively low reactivity of the non-conjugated double bond. However, with appropriate initiator selection and reaction conditions, polymerization should be achievable.

Proposed Reaction Mechanism

The polymerization would proceed via the classical steps of initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad Δ or hν M Monomer I_rad->M Addition IM_rad I-M• M->IM_rad IM_rad_prop I-M• M_prop nM IM_rad_prop->M_prop Chain Growth Polymer_rad I-(M)n-M• M_prop->Polymer_rad Polymer_rad1 P• Polymer_rad2 P• Polymer_rad1->Polymer_rad2 Combination Dead_Polymer P-P Polymer_rad2->Dead_Polymer

Caption: Generalized workflow for free radical polymerization.

Experimental Protocol: Free Radical Homopolymerization (Hypothetical)

This protocol is a starting point and will likely require optimization.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator).

  • Anhydrous toluene or dioxane (solvent).

  • Methanol (non-solvent for precipitation).

  • Schlenk flask or reaction tube with a magnetic stir bar.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere, add the purified this compound (e.g., 5 g, 35.1 mmol) and anhydrous toluene (e.g., 10 mL).

  • Initiator Addition: Add the radical initiator (e.g., AIBN, 0.1 mol% relative to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a suitable temperature (e.g., 60-80 °C for AIBN). Let the reaction proceed for a set time (e.g., 24 hours).

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Considerations for Copolymerization

This compound can also be explored as a comonomer in radical polymerization with more reactive monomers like acrylates, methacrylates, or styrene. This could be a strategy to incorporate the unique side chain of this compound into a variety of polymer backbones, thereby modifying their properties. The reactivity ratios would need to be determined to understand the copolymer composition.

PART 2: Anionic Polymerization of this compound

Anionic polymerization offers a pathway to well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[6][7] The ester group in this compound can stabilize an adjacent carbanion, making it a candidate for this type of polymerization.

Proposed Reaction Mechanism

Anionic polymerization proceeds via initiation and propagation, and in "living" systems, termination is absent until a quenching agent is added.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Nu Initiator (Nu⁻) M Monomer Nu->M Nucleophilic Attack NuM_anion Nu-M⁻ M->NuM_anion NuM_anion_prop Nu-M⁻ M_prop nM NuM_anion_prop->M_prop Chain Growth Polymer_anion Nu-(M)n-M⁻ M_prop->Polymer_anion Polymer_anion_term P⁻ Quench Quenching Agent (e.g., H₂O) Polymer_anion_term->Quench Protonation Dead_Polymer P-H Quench->Dead_Polymer

Caption: Generalized workflow for anionic polymerization.

Experimental Protocol: Anionic Homopolymerization (Hypothetical)

This protocol requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (monomer), rigorously purified and dried over calcium hydride.

  • Anhydrous tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone.

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes (initiator).

  • Anhydrous methanol (quenching agent).

  • Schlenk line and glassware, oven-dried and cooled under vacuum.

Procedure:

  • Solvent and Monomer Preparation: In a flame-dried Schlenk flask under a high-purity inert atmosphere, add the anhydrous THF. Cool the flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the purified this compound via a gas-tight syringe.

  • Initiation: Slowly add the alkyllithium initiator dropwise to the stirred monomer solution until a faint persistent color is observed (if applicable) or a predetermined amount is added to control the molecular weight.

  • Polymerization: Allow the polymerization to proceed at -78 °C for a specific time (e.g., 1-4 hours). The viscosity of the solution may increase significantly.

  • Termination: Quench the living polymerization by adding a small amount of anhydrous methanol.

  • Isolation and Purification: Allow the reaction to warm to room temperature. Precipitate the polymer in a suitable non-solvent (e.g., hexane or methanol, to be determined empirically).

  • Drying and Characterization: Collect the polymer by filtration and dry it under vacuum. Characterize the polymer using GPC, NMR, and DSC as described for the radical polymerization protocol.

Challenges and Considerations
  • Side Reactions: The ester group can be susceptible to nucleophilic attack by the initiator or the propagating carbanion. This can lead to chain termination or side reactions. Performing the polymerization at low temperatures is crucial to minimize these side reactions.

  • Purity: Anionic polymerization is highly sensitive to impurities such as water, oxygen, and carbon dioxide. All reagents and glassware must be scrupulously dried and handled under an inert atmosphere.

Potential Applications and Future Directions

Polymers derived from this compound could find applications in various fields depending on their properties. The pendant ester group could be hydrolyzed to a carboxylic acid, creating a functional polymer that can be further modified. These functional polymers could be useful in drug delivery, as adhesives, or as compatibilizers in polymer blends.[8]

Future research should focus on:

  • Systematic optimization of the polymerization conditions for both radical and anionic methods.

  • Investigation of controlled radical polymerization techniques, such as ATRP or RAFT, to achieve better control over the polymer architecture.[9]

  • Detailed characterization of the thermal and mechanical properties of the resulting polymers.

  • Exploration of copolymerization with a range of other monomers to create a library of new materials.

Conclusion

While the polymerization of this compound is not well-documented, the fundamental principles of polymer chemistry provide a solid foundation for exploring its potential. The protocols and considerations outlined in this application note are intended to serve as a starting point for researchers to investigate this promising monomer. Through careful experimentation and characterization, new polymers with unique properties and applications can be developed.

References

Application Note: A Detailed Protocol for the Iron-Catalyzed Isomerization of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Alkene Isomerization

Alkene isomerization, the catalyzed migration of a carbon-carbon double bond, is a fundamental and powerful transformation in organic synthesis. This process allows for the conversion of kinetically favored, less substituted alkenes into their more thermodynamically stable, internal counterparts. Of particular interest is the isomerization of olefinic esters to their α,β-unsaturated isomers. These conjugated systems are highly valuable building blocks, serving as key intermediates in the synthesis of polymers, natural products, and pharmaceuticals due to their participation in crucial reactions like Michael additions and Diels-Alder cycloadditions.

This application note provides a detailed experimental protocol for the isomerization of ethyl 4-methyl-4-pentenoate, a terminal olefinic ester, into its corresponding α,β-unsaturated ester.[1] The described method utilizes a readily available iron carbonyl complex, which promotes an efficient and high-yielding transformation under photochemical conditions.[2][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step laboratory procedure, and detail the analytical methods required for monitoring and characterization, offering a comprehensive guide for researchers in the field.

Reaction Principle and Mechanism

The isomerization is promoted by iron pentacarbonyl, Fe(CO)₅, upon ultraviolet (UV) irradiation. The core principle lies in the photochemical ejection of a carbonyl (CO) ligand from the iron center, generating a coordinatively unsaturated and highly reactive Fe(CO)₄ species. This species then coordinates to the alkene of the this compound substrate.

The subsequent isomerization is believed to proceed through a hydride shift mechanism. The iron complex facilitates the abstraction of an allylic proton, leading to the formation of a π-allyl iron hydride intermediate. A subsequent re-addition of the hydride to the opposite end of the allyl system, followed by decomplexation, yields the more stable, conjugated α,β-unsaturated ester.[4] The thermodynamic stability of the conjugated product is the primary driving force for the reaction.

Iron_Catalyzed_Isomerization_Mechanism FeCO5 Fe(CO)₅ FeCO4 Fe(CO)₄ (Coordinatively Unsaturated) FeCO5->FeCO4 UV Light (hν) - CO Complex [Fe(CO)₄]-Alkene Complex FeCO4->Complex + Substrate Substrate This compound PiAllyl π-Allyl Iron Hydride Intermediate Complex->PiAllyl Oxidative Addition (Allylic C-H activation) ProductComplex [Fe(CO)₄]-Product Complex PiAllyl->ProductComplex Reductive Elimination (Hydride Shift) Product α,β-Unsaturated Ester (Product) ProductComplex->Product - Product CatalystRegen Fe(CO)₄ ProductComplex->CatalystRegen Catalyst Regeneration

Caption: Proposed mechanism for iron-catalyzed alkene isomerization.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberSupplierPurityNotes
This compound4911-54-0Sigma-Aldrich95%Starting material.[5]
Iron Pentacarbonyl, Fe(CO)₅13463-40-6Strem Chemicals>99.9%Highly Toxic. Handle in a certified fume hood.
Hexane (Anhydrous)110-54-3Acros Organics99%, DriSolvReaction solvent.
Celite® 54561790-53-2Fisher Scientific-Filtration aid.
Sodium Bicarbonate (NaHCO₃)144-55-8J.T. BakerACS GradeFor aqueous work-up.
Magnesium Sulfate (MgSO₄)7487-88-9VWR ChemicalsAnhydrousDrying agent.
Silica Gel112926-00-8Sorbent Tech.60 Å, 230-400 meshFor column chromatography.
Deuterated Chloroform (CDCl₃)865-49-6Cambridge Isotope99.8 atom % DFor NMR analysis.
Equipment
  • Immersion well photoreactor with a medium-pressure mercury lamp (e.g., 450W Hanovia) and a Pyrex filter.

  • Schlenk line or glovebox for inert atmosphere techniques.

  • Round-bottom flasks, condensers, and Schlenk-type glassware.

  • Magnetic stirrer hotplate and stir bars.

  • Rotary evaporator.

  • Glass chromatography column.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz).

Detailed Experimental Protocol

The following workflow provides a comprehensive guide from reaction setup to product analysis.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition - Substrate in Hexane - Cool to 0°C Setup->Reagents Catalyst 3. Catalyst Introduction - Add Fe(CO)₅ via syringe Reagents->Catalyst Irradiation 4. Photolysis - UV irradiation at 0°C Catalyst->Irradiation Monitor 5. Reaction Monitoring - TLC or GC-MS aliquots Irradiation->Monitor Every 30-60 min Monitor->Irradiation Continue if incomplete Workup 6. Work-up - Filter through Celite/Silica - Aqueous wash (NaHCO₃) Monitor->Workup Upon completion Purify 7. Purification - Rotary Evaporation - Column Chromatography Workup->Purify Analyze 8. Analysis - GC-MS - NMR Spectroscopy Purify->Analyze

Caption: Step-by-step experimental workflow for the isomerization reaction.

Step 1: Reaction Setup
  • Assemble the photoreactor. Ensure the Pyrex immersion well is clean and dry. Place a 250 mL Schlenk flask equipped with a magnetic stir bar within the reactor setup.

  • Flame-dry the Schlenk flask under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup.

  • Place the entire reactor assembly in an ice-water bath on a magnetic stirrer.

Step 2: Reagent Addition
  • In the Schlenk flask, dissolve this compound (e.g., 5.0 g, 35.2 mmol) in 150 mL of anhydrous hexane.

  • Stir the solution and allow it to cool to 0°C for at least 15 minutes.

Step 3: Reaction Execution
  • CAUTION: Iron pentacarbonyl is volatile, highly toxic, and pyrophoric. All manipulations must be performed in a well-ventilated fume hood using proper inert atmosphere techniques.

  • Using a gas-tight syringe, carefully draw a stoichiometric amount of iron pentacarbonyl (e.g., 4.6 mL, 35.2 mmol).

  • Slowly add the Fe(CO)₅ to the stirred, cooled solution in the Schlenk flask.

  • Immediately turn on the UV lamp to initiate the photolysis.

Step 4: Reaction Monitoring
  • Monitor the progress of the reaction by periodically taking small aliquots via syringe for analysis by Thin-Layer Chromatography (TLC) or GC-MS.

  • For GC-MS analysis, pass the aliquot through a small plug of silica gel to remove the iron catalyst before injection.

  • The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material. A high yield of the isomerized product is expected.[3]

Step 5: Work-up and Purification
  • Once the reaction is complete, turn off the UV lamp but continue stirring and cooling.

  • Open the flask to the air in the fume hood to allow for the slow oxidation of the reactive iron species.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Prepare a short plug of silica gel topped with a layer of Celite® in a fritted funnel.

  • Redissolve the crude residue in a minimal amount of hexane and pass it through the silica/Celite® plug to filter out the insoluble iron salts. Wash the plug with additional hexane.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purify the resulting oil by flash column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient, to yield the pure α,β-unsaturated ester.

Characterization and Data Analysis

Proper analysis is crucial to confirm the identity and purity of the isomerized product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The starting material and the conjugated product will have distinct retention times.[6][7] The mass spectrum for both should show the same molecular ion peak (m/z = 142.20), confirming they are isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The migration of the double bond results in characteristic changes in the spectra:

    • ¹H NMR: The disappearance of the terminal vinyl protons (typically ~4.7 ppm) of the starting material and the appearance of new olefinic protons in the 5.5-7.0 ppm region, coupled to each other, is a clear indicator of isomerization.

    • ¹³C NMR: The shift of the olefinic carbon signals and the appearance of signals corresponding to a conjugated ester system confirm the new structure.

Conclusion

This application note details a robust and high-yielding protocol for the isomerization of this compound using a photochemical method with iron pentacarbonyl. The procedure is well-established and provides access to valuable α,β-unsaturated ester building blocks from simple olefinic precursors. By carefully following the outlined steps and safety precautions, researchers can reliably perform this important synthetic transformation.

References

  • Catalyst for rapid and selective alkene isomerization . San Diego State University. [Link]

  • Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst . PubMed. [Link]

  • Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst . ACS Publications. [Link]

  • Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis . Chemistry LibreTexts. [Link]

  • Synthesis of alkenes by isomerizations . Organic Chemistry Portal. [Link]

  • Synthesis of ethyl 3-methyl-4-pentenoate . PrepChem.com. [Link]

  • This compound (95%) . Amerigo Scientific. [Link]

  • Synthesis of ethyl 4-pentenoate . PrepChem.com. [Link]

  • This compound | CAS#:4911-54-0 . Chemsrc. [Link]

  • This compound | C8H14O2 | CID 3416433 . PubChem - NIH. [Link]

  • MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) . MDPI. [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry . Hiden Analytical. [Link]

  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time . Chemistry Stack Exchange. [Link]

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Application Note: Elucidating the Fragmentation Behavior of Ethyl 4-methyl-4-pentenoate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of Ethyl 4-methyl-4-pentenoate, a volatile unsaturated ester. Utilizing Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), we delineate the principal fragmentation pathways that are critical for its structural confirmation and identification in complex matrices. This note details a robust GC-MS protocol and offers an in-depth analysis of the resulting mass spectrum, including fragments derived from McLafferty rearrangement and various alpha-cleavage events. This document is intended for researchers and analytical chemists in flavor and fragrance analysis, environmental monitoring, and organic synthesis who require reliable methods for compound identification.

Introduction and Chemical Profile

This compound is an organic compound with applications in the synthesis of fine chemicals and as a potential component in flavor and fragrance formulations. Its structure combines an ethyl ester functional group with a terminal double bond, features that dictate its characteristic behavior under Electron Ionization (EI) conditions. Accurate identification via mass spectrometry relies on a thorough understanding of how this structure fragments.

  • IUPAC Name: ethyl 4-methylpent-4-enoate[1]

  • Synonyms: 4-Pentenoic acid, 4-methyl-, ethyl ester

  • CAS Number: 4911-54-0[2]

  • Molecular Formula: C₈H₁₄O₂[1]

  • Molecular Weight: 142.20 g/mol [1][2]

  • Chemical Structure:

Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice, providing both chromatographic separation and mass-based structural information.[3][4]

Principles of Electron Ionization Fragmentation

In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M•⁺). This radical cation subsequently undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. For an unsaturated ester like this compound, the primary fragmentation mechanisms include:

  • Alpha (α)-Cleavage: This involves the homolytic cleavage of a bond adjacent to a functional group, such as the carbonyl group. This process is highly favored as it results in the formation of a resonance-stabilized acylium ion.[5][6][7]

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds possessing an accessible hydrogen atom on the gamma (γ) carbon. The reaction proceeds through a six-membered cyclic transition state, resulting in the elimination of a neutral alkene and the formation of a stabilized enol radical cation.[6][8][9]

  • Allylic Cleavage: The presence of a double bond makes the C-C bond adjacent to it (the allylic position) susceptible to cleavage, which produces a stabilized allylic carbocation.

Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the analysis of this compound. Laboratories are encouraged to optimize parameters for their specific instrumentation and application needs.[10]

3.1. Sample Preparation

  • Prepare a stock solution of this compound at 1000 µg/mL in HPLC-grade Dichloromethane.

  • Perform a serial dilution to create a working standard at 10 µg/mL.

  • For analysis, inject 1 µL of the working standard into the GC-MS system.

3.2. Instrumentation and Parameters A standard capillary GC-MS system is used for this analysis. The following parameters have been shown to provide excellent chromatographic resolution and spectral quality.

Parameter Setting Rationale
Gas Chromatograph
Injector TypeSplit/SplitlessAllows for analysis of samples with varying concentrations.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Split Ratio50:1Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides consistent retention times and peak shapes.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms, DB-5ms)A non-polar column offering good separation for volatile and semi-volatile compounds.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A standard temperature program to elute the analyte and clean the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization method providing reproducible fragmentation patterns.
Ionization Energy70 eVThe standard energy for generating library-searchable mass spectra.
Source Temperature230 °CMinimizes analyte condensation and thermal degradation in the source.
Quadrupole Temperature150 °CEnsures consistent mass filtering and transmission of ions.
MS Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Scan Rangem/z 40 - 250Covers the molecular ion and all significant fragment ions.

Results & Discussion: Fragmentation Pathway Analysis

The EI mass spectrum of this compound is characterized by several key ions that provide definitive structural information. The molecular ion (M•⁺) is expected at m/z 142 , though its abundance may be low, which is common for aliphatic esters.[11]

The fragmentation process is initiated by the molecular ion and proceeds through several competing pathways, as illustrated in the diagram below.

G cluster_cleavage α-Cleavage Pathways cluster_rearrangement Rearrangement & Allylic Cleavage cluster_other Other Fragments M This compound (M•⁺) m/z 142 f97 Acylium Ion [C₆H₉O]⁺ m/z 97 M->f97 - •OC₂H₅ (45 Da) f113 [C₇H₁₃O₂]⁺ m/z 113 M->f113 - •C₂H₅ (29 Da) f88 McLafferty Rearrangement Ion [C₄H₈O₂]•⁺ m/z 88 (Base Peak) M->f88 - C₄H₆ (54 Da) (McLafferty) f69 Allylic Cation [C₅H₉]⁺ m/z 69 M->f69 - •CH₂COOC₂H₅ (87 Da) (Allylic Cleavage) f41 Allyl Cation [C₃H₅]⁺ m/z 41 f69->f41 - C₂H₄ (28 Da)

Caption: Fragmentation workflow for this compound.

4.1. Key Fragment Ions and Their Origins

The mass spectrum is interpreted by assigning structures to the most significant peaks. The following table summarizes the expected key ions.

m/zProposed Ion StructureFragmentation PathwaySignificance
142[C₈H₁₄O₂]•⁺Molecular Ion (M•⁺)Confirms the molecular weight of the compound.
113[M - C₂H₅]⁺α-cleavage at the ethyl side of the ester oxygen.Indicates an ethyl ester.
97[M - OC₂H₅]⁺α-cleavage with loss of the ethoxy radical.[11]A strong indicator of an ethyl ester, forming a stable acylium ion.
88 [CH₂(OH)CH₂COOC₂H₅]•⁺McLafferty Rearrangement. [8][11]Often the base peak for ethyl esters. Involves γ-hydrogen transfer and loss of a neutral C₄H₆ molecule (54 Da).
69[C₅H₉]⁺Cleavage of the C2-C3 bond (allylic position).Loss of the •CH₂COOC₂H₅ radical (87 Da) results in a stable tertiary allylic carbocation. Likely a very intense peak.
41[C₃H₅]⁺Further fragmentation, likely from the m/z 69 ion.Common allyl cation fragment in molecules with unsaturation.

Detailed Mechanistic Insights:

  • The McLafferty Rearrangement (m/z 88): This is a defining fragmentation for this molecule. A hydrogen atom from the γ-carbon (C3) is transferred to the carbonyl oxygen via a six-membered ring intermediate. This is followed by the cleavage of the bond between the α and β carbons (C2-C3), expelling a neutral molecule of 1-methylprop-1,2-diene (or an isomer thereof) with a mass of 54 Da. The resulting radical cation at m/z 88 is highly stabilized and is frequently the base peak in the spectra of similar ethyl esters.[9][11]

  • Alpha-Cleavage (m/z 97): The bond between the carbonyl carbon and the ester oxygen cleaves, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This produces the resonance-stabilized acylium ion [H₂C=C(CH₃)CH₂CH₂CO]⁺ at m/z 97. This is a classic fragmentation pathway for esters.[7][12]

  • Allylic Cleavage (m/z 69): The molecule's double bond is between C4 and a methyl group attached to C4. The bond between C3 and C4 is an allylic bond. Cleavage at the C2-C3 bond is more likely as it results in the loss of a large radical and the formation of a stable tertiary allylic carbocation [C₅H₉]⁺. The high stability of this ion suggests the peak at m/z 69 will be of high relative abundance.

Conclusion

The mass spectrum of this compound is highly characteristic and can be reliably interpreted based on fundamental principles of mass spectrometry. The presence of a prominent ion at m/z 88 is a strong indicator of a McLafferty rearrangement typical for an ethyl ester with available γ-hydrogens. This, combined with ions at m/z 97 (loss of ethoxy radical) and m/z 69 (allylic cleavage), provides a unique fragmentation fingerprint. The protocol and analysis presented here serve as a robust framework for the confident identification of this compound in various analytical applications, from quality control in chemical synthesis to the profiling of volatile organic compounds in environmental samples.

References

Standard Operating Procedure for Ethyl 4-methyl-4-pentenoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methyl-4-pentenoate (CAS No. 4911-54-0) is an olefinic ester, a valuable building block in organic synthesis.[1][2] Its structure, featuring both an ester functional group and a terminal alkene, allows for a range of chemical transformations, making it a versatile reagent in the synthesis of more complex molecules. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, along with a detailed experimental protocol for its isomerization, a key application in synthetic chemistry. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use. This compound is a clear, colorless liquid with a fruity odor.[3][4] Key quantitative data are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 4911-54-0[5]
Molecular Formula C8H14O2[6]
Molecular Weight 142.20 g/mol [5]
Boiling Point 85 °C at 20 mmHg[5]
Density 0.891 g/mL at 25 °C[5]
Flash Point 58 °C (136.4 °F) - closed cup[5]
Refractive Index n20/D 1.425 (lit.)[5]

Safety and Hazard Management

This compound is classified as a flammable liquid and requires careful handling to mitigate risks.[5][6] The primary hazards are associated with its flammability and potential for irritation upon contact.

Hazard Identification and Classification
  • GHS Pictogram: GHS02 (Flammable)[5]

  • Signal Word: Warning[5]

  • Hazard Statement: H226: Flammable liquid and vapor[5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure and ensure personal safety:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A flame-retardant laboratory coat is required.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Spill and Emergency Procedures

In the event of a spill, evacuate the area immediately and remove all sources of ignition. For small spills, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_grounding Ground Equipment to Prevent Static Discharge prep_fume_hood->prep_grounding handle_dispense Dispense from Container prep_grounding->handle_dispense Proceed to handling handle_reaction Perform Chemical Reaction handle_dispense->handle_reaction cleanup_seal Tightly Seal Container After Use handle_reaction->cleanup_seal After use cleanup_dispose Dispose of Waste According to Regulations handle_reaction->cleanup_dispose cleanup_store Store in a Cool, Dry, Well-Ventilated Area cleanup_seal->cleanup_store

Standard workflow for handling this compound.
Step-by-Step Handling Protocol
  • Preparation:

    • Rationale: Proactive safety measures are essential before handling any chemical.

    • Don appropriate Personal Protective Equipment (PPE) as detailed in the safety section.

    • Ensure a certified chemical fume hood is operational and work is performed within its confines to minimize inhalation exposure.

    • Because this compound is flammable, ground all equipment to prevent the buildup of static electricity, which could serve as an ignition source.

  • Dispensing:

    • Rationale: Careful dispensing prevents spills and unnecessary exposure.

    • Use a properly labeled, clean, and dry container for dispensing.

    • Slowly pour the liquid to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • During Use:

    • Rationale: Maintaining a controlled environment is key to a safe experiment.

    • Keep the container sealed when not in use to prevent the release of flammable vapors.

    • Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[7]

    • Keep away from heat, sparks, and open flames.

Storage Conditions
  • Rationale: Proper storage preserves the chemical's integrity and prevents hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • The recommended storage temperature is between 2-8°C.[8]

  • Store away from incompatible materials, particularly strong oxidizing agents.[7]

Application Notes and Protocols: Isomerization to α,β-Unsaturated Ester

A significant application of this compound is its isomerization to the corresponding α,β-unsaturated ester.[1][2][9] This transformation is valuable as it converts a terminal alkene into a more synthetically versatile conjugated system. The following protocol is based on the iron carbonyl-promoted isomerization.

Reaction Pathway

G reactant This compound product Ethyl 4-methyl-2-pentenoate (α,β-unsaturated ester) reactant->product Isomerization reagents Fe(CO)5, UV light (photolysis) reagents->product

Iron carbonyl-promoted isomerization of this compound.
Detailed Experimental Protocol

This protocol is a representative procedure for the iron carbonyl-promoted isomerization of this compound.

Materials:

  • This compound

  • Iron pentacarbonyl (Fe(CO)5) - EXTREMELY TOXIC, handle with extreme caution in a fume hood.

  • Anhydrous hexane (or other suitable inert solvent)

  • Inert gas (Argon or Nitrogen)

  • Photoreactor equipped with a UV lamp

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Reaction Setup:

    • Rationale: An inert atmosphere is crucial as organometallic reagents can be sensitive to air and moisture.

    • In a chemical fume hood, assemble a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Purge the flask with an inert gas (Argon or Nitrogen) for at least 15 minutes.

  • Addition of Reagents:

    • Rationale: Precise addition of reagents is key to achieving the desired stoichiometry and preventing side reactions.

    • Under a positive pressure of inert gas, add anhydrous hexane to the flask via a syringe.

    • Add this compound to the solvent.

    • With extreme caution, add a stoichiometric amount of iron pentacarbonyl (Fe(CO)5) to the reaction mixture using a syringe.

  • Photolysis:

    • Rationale: UV light provides the energy to initiate the isomerization reaction by promoting the formation of the active catalytic species from the iron pentacarbonyl.

    • Place the reaction vessel in a photoreactor and irradiate with a UV lamp at a controlled temperature (e.g., 0 °C to room temperature, depending on the specific literature procedure).

    • Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Rationale: The work-up procedure is designed to remove the catalyst and isolate the desired product.

    • Once the reaction is complete, carefully quench the reaction by exposing it to air in the fume hood to decompose the iron carbonyl complex.

    • Filter the mixture through a pad of celite or silica gel to remove insoluble iron species.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain the pure α,β-unsaturated ester.

Disposal

  • Rationale: Proper disposal is essential to protect the environment and comply with regulations.

  • All waste containing this compound and its byproducts must be disposed of as hazardous chemical waste.

  • Collect all liquid waste in a properly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of flammable organic waste. Do not pour down the drain.

References

  • Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 22). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Ethyl 4-Methyl-4-Pentenoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-methyl-4-pentenoate (CAS No. 4911-54-0) is an olefin ester that, while not widely reported in nature, presents intriguing possibilities for the flavor and fragrance industry. Its unique chemical structure contributes to a complex sensory profile that can be leveraged in various formulations. This document provides an in-depth guide for researchers, scientists, and product development professionals on the characterization, application, and analysis of this compound. We will explore its physicochemical properties, detail its flavor and fragrance profile, and provide comprehensive protocols for its instrumental and sensory evaluation. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility.

Introduction and Physicochemical Profile

This compound is a volatile organic compound with the molecular formula C8H14O2.[1][2] Understanding its fundamental chemical and physical properties is crucial for its effective application in flavor and fragrance research, dictating everything from storage conditions to its behavior in different product matrices.

Chemical Structure:

  • IUPAC Name: ethyl 4-methylpent-4-enoate[2]

  • Linear Formula: H₂C=C(CH₃)CH₂CH₂CO₂C₂H₅

  • SMILES: CCOC(=O)CCC(C)=C

The molecule features an ester functional group, which is common among flavor and fragrance compounds, and a terminal double bond, which can influence its reactivity and sensory characteristics.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 4911-54-0[1][2][3]
Molecular Weight 142.20 g/mol [1][2]
Appearance Clear colorless liquid[4]
Boiling Point 85 °C at 20 mmHg[3][4]
Density 0.891 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.425[3][4]
Flash Point 58 °C (136.4 °F) - closed cup
Solubility Insoluble in water; soluble in alcohol and fixed oils.[5]

This data is critical for handling and safety. The flash point indicates it is a flammable liquid, requiring appropriate storage and handling protocols.[6]

Flavor & Fragrance Sensory Profile

The sensory perception of a molecule is the cornerstone of its value in this industry. While its isomer, ethyl 2-methyl-4-pentenoate, is well-known for its pineapple and fruity notes, this compound (CAS 4911-54-0) possesses a distinct profile that is less overtly fruity and more complex.

  • Odor Description : Descriptions from suppliers are often a good starting point for understanding a molecule's scent profile. For a related compound, ethyl 4-pentenoate, the odor is described as "warm green herbal fruity caramel" and "pleasant ethereal fruity".[7] These descriptors suggest a multifaceted aroma with green and sweet elements, making it a potentially versatile ingredient.

  • Taste Profile : The taste is often correlated with the aroma. For ethyl 4-pentenoate, it is noted as "fruity," with applications in tropical fruit and berry compositions.[7] This suggests that despite its green notes, it can enhance fruit flavors.

The presence of the ester group typically imparts fruity notes, while the hydrocarbon chain and the specific location of the double bond and methyl group modulate this fruitiness, adding green, herbal, or other complex nuances.

Analytical Protocols: A Validating System

Accurate and reproducible analysis is essential for both quality control and research. Here, we provide detailed protocols for instrumental and sensory analysis, designed to be self-validating.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds like this compound in complex mixtures.[8][9][10] The protocol below is a robust starting point for method development.

Protocol: GC-MS Quantification of this compound

  • Internal Standard (IS) Preparation:

    • Rationale: An internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response. A suitable IS should be a compound not naturally present in the sample, with similar chemical properties and a different retention time. Ethyl heptadecanoate is a common choice for ester analysis.[11]

    • Procedure: Prepare a stock solution of ethyl heptadecanoate in ethanol at 1000 µg/mL.

  • Calibration Standards:

    • Rationale: A calibration curve is necessary to establish the relationship between the concentration of the analyte and the instrument's response.

    • Procedure: Prepare a series of calibration standards by spiking a suitable matrix (e.g., deodorized fragrance oil or 20% ethanol/water solution) with known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed amount of the internal standard to each.

  • Sample Preparation:

    • Rationale: Proper sample preparation is key to obtaining clean chromatograms and accurate results. This step aims to extract the analyte and remove interfering matrix components.

    • Procedure (for a beverage sample):

      • To 5 mL of the sample, add the internal standard to achieve a final concentration of 10 µg/mL.

      • Perform a liquid-liquid extraction with 2 x 5 mL of hexane.

      • Combine the hexane layers and dry over anhydrous sodium sulfate.

      • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Rationale: The choice of column and temperature program is critical for achieving good separation of the analyte from other volatile compounds.

    • Instrument: Agilent 7890A GC with 5975C MSD or equivalent.[2]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

    • Injector: Splitless mode, 250°C.

    • Oven Program: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MSD: Transfer line at 280°C. Ion source at 230°C. Electron ionization (EI) at 70 eV. Scan mode from m/z 40-300.

  • Data Analysis:

    • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure standard. Key fragments should be present.

    • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration. Determine the concentration in unknown samples using this curve.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_IS Prepare Internal Standard (IS) Prep_Cal Prepare Calibration Standards Prep_IS->Prep_Cal Prep_Sample Prepare Sample (Spike with IS) Prep_IS->Prep_Sample Injection GC-MS Injection Prep_Cal->Injection Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Identification Identify Peak (Retention Time & Mass Spec) Detection->Identification Quantification Quantify (vs. Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Sensory Evaluation: Descriptive Analysis

Instrumental data tells us what is in a sample and how much, but sensory evaluation tells us how it is perceived.[12][13][14] Descriptive analysis with a trained panel is a powerful tool for creating a detailed sensory profile of a flavor ingredient.[13][15][16]

Protocol: Descriptive Sensory Analysis of this compound

  • Panelist Selection & Training:

    • Rationale: The human instrument must be calibrated. Panelists are selected based on their sensory acuity and trained to identify and scale the intensity of specific aroma and flavor attributes.

    • Procedure:

      • Screen 15-20 candidates for their ability to detect basic tastes and common aroma compounds.

      • Select 8-12 panelists.

      • Conduct training sessions (10-15 hours) using reference standards for relevant aroma attributes (e.g., fruity, green, herbal, sweet, chemical).

  • Lexicon Development:

    • Rationale: The panel must agree on a common language to describe the sensory characteristics of the substance.

    • Procedure:

      • Present the panel with this compound at various concentrations in a neutral base (e.g., mineral oil for aroma, sugar water for flavor).

      • Through open discussion, the panel generates a list of descriptive terms for its aroma and flavor.

      • Define each term and provide a reference standard where possible (e.g., hexyl acetate for "fruity/pear," cis-3-hexenol for "green").

  • Sample Evaluation:

    • Rationale: A controlled environment and proper sample presentation are essential to minimize bias and ensure reliable data.

    • Procedure:

      • Conduct evaluations in individual sensory booths under controlled lighting and temperature.

      • Prepare solutions of this compound at a predetermined concentration (e.g., 10 ppm in water with 2% sucrose).

      • Present samples in coded, lidded cups.

      • Panelists rate the intensity of each attribute from the developed lexicon on a 15-cm line scale anchored from "none" to "very high."

  • Data Analysis:

    • Rationale: Statistical analysis transforms individual scores into a meaningful, quantitative sensory profile.

    • Procedure:

      • Convert line scale ratings to numerical values.

      • Analyze the data using Analysis of Variance (ANOVA) to check for panelist performance and significant differences between samples.

      • Generate a spider web or radar plot to visualize the sensory profile of the compound.

Workflow Visualization: Sensory Analysis

Sensory_Workflow cluster_setup Panel & Lexicon Setup cluster_eval Evaluation Phase cluster_analysis Data Analysis & Interpretation Selection Panelist Screening & Selection Training Panelist Training with Reference Standards Selection->Training Lexicon Lexicon Development Training->Lexicon SamplePrep Sample Preparation (Coded & Randomized) Lexicon->SamplePrep Evaluation Individual Booth Evaluation SamplePrep->Evaluation DataCollection Data Collection (Intensity Ratings) Evaluation->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Visualization Profile Visualization (Spider Plot) Stats->Visualization

Sources

Ethyl 4-methyl-4-pentenoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methyl-4-pentenoate is a valuable and versatile olefinic ester that has emerged as a key building block in the total synthesis of complex natural products and other medicinally relevant molecules.[1] Its unique structural features, including a terminal double bond and an ester functionality, allow for a wide range of chemical transformations, making it an attractive starting material for the construction of intricate molecular architectures. This application note provides a comprehensive overview of the properties, synthesis, and key applications of this compound, along with detailed protocols for its use in pivotal synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [2][]
CAS Number 4911-54-0[2][3]
Boiling Point 85 °C at 20 mmHg[][5]
Density 0.891 g/mL at 25 °C[5]
Refractive Index n20/D 1.425[5]
Appearance Clear colorless liquid[5]
Synonyms Ethyl 4-methylpent-4-enoate, 4-Methyl-4-pentenoic acid ethyl ester[3][5]

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the Fischer esterification of 4-methyl-4-pentenoic acid with ethanol in the presence of an acid catalyst.[6]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-methyl-4-pentenoic_acid 4-Methyl-4-pentenoic Acid Reaction Fischer Esterification 4-methyl-4-pentenoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Sulfuric Acid (cat.) Catalyst->Reaction Solvent Benzene (optional, for azeotropic removal of water) Solvent->Reaction Temperature Reflux Temperature->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 4-methyl-4-pentenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Benzene (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard distillation apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-4-pentenoic acid (1.0 eq).

  • Add anhydrous ethanol (5-10 eq) and optionally benzene to facilitate azeotropic removal of water.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A similar procedure for ethyl 4-pentenoate suggests a reaction time of approximately 15 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If benzene was used, remove the bulk of the solvent under reduced pressure.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to afford pure this compound.

Key Applications in Total Synthesis

The reactivity of the terminal double bond and the ester moiety makes this compound a versatile C6 building block. Key transformations include ozonolysis, metathesis, and isomerization.

Ozonolysis: Access to Keto-Esters

Ozonolysis of the terminal double bond in this compound provides a straightforward route to ethyl 4-oxopentanoate, a valuable precursor for various heterocyclic and carbocyclic systems.[8][9][10][11]

Ozonolysis_Reaction Start This compound Reagents 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Reductive Workup (e.g., DMS, Zn/H₂O) Start->Reagents Ozonolysis Product Ethyl 4-oxopentanoate Reagents->Product

Caption: Ozonolysis of this compound.

Protocol: Ozonolysis of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone generator

  • Oxygen cylinder

  • Dimethyl sulfide (DMS) or Zinc dust

  • Standard glassware for low-temperature reactions

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and MeOH in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a temperature probe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.[8]

  • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

  • For reductive workup, add dimethyl sulfide (DMS) (1.5-2.0 eq) dropwise at -78 °C and allow the reaction mixture to slowly warm to room temperature.

  • Alternatively, for a zinc workup, add zinc dust and acetic acid to the cold reaction mixture.

  • After the workup is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude ethyl 4-oxopentanoate by column chromatography or distillation.

Isomerization to α,β-Unsaturated Esters

This compound can be isomerized to its thermodynamically more stable α,β-unsaturated isomer, ethyl 4-methyl-2-pentenoate, using an iron carbonyl catalyst.[1][6][12] This transformation is valuable for introducing a conjugated system that can participate in Michael additions and other conjugate addition reactions.

Protocol: Iron Carbonyl-Promoted Isomerization

Materials:

  • This compound

  • Iron pentacarbonyl (Fe(CO)₅)

  • Hexanes, anhydrous

  • UV photoreactor or a suitable UV lamp

Procedure:

  • In a photolysis reactor, dissolve this compound (1.0 eq) in anhydrous hexanes.

  • Add a stoichiometric amount of iron pentacarbonyl (Fe(CO)₅).

  • Cool the reaction mixture to 0 °C.

  • Irradiate the mixture with a UV lamp. Monitor the reaction progress by GC or NMR spectroscopy.

  • Upon completion, carefully handle the reaction mixture in a well-ventilated fume hood to decompose any remaining iron carbonyl.

  • Filter the reaction mixture through a pad of Celite to remove iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting ethyl 4-methyl-2-pentenoate by distillation or column chromatography.

Metathesis Reactions

The terminal alkene of this compound is a suitable substrate for various metathesis reactions, including cross-metathesis and ring-closing metathesis (RCM), enabling the formation of new carbon-carbon double bonds and cyclic structures. These reactions are typically catalyzed by Grubbs' or Hoveyda-Grubbs' ruthenium catalysts.

Example: Cross-Metathesis

A cross-metathesis reaction with another olefin can be employed to elongate the carbon chain or introduce new functional groups.

Protocol: General Procedure for Cross-Metathesis

Materials:

  • This compound

  • Olefin partner

  • Grubbs' catalyst (e.g., Grubbs' 2nd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the olefin partner (1.0-1.5 eq) in the anhydrous, degassed solvent.

  • Add the Grubbs' catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (often 40-80 °C) and monitor by TLC or GC.

  • Once the reaction is complete, cool to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the product by column chromatography.

Conclusion

This compound is a highly adaptable and economically important building block in organic synthesis. Its ability to undergo a variety of transformations, including ozonolysis, isomerization, and metathesis, provides synthetic chemists with powerful tools for the construction of complex molecular targets. The protocols outlined in this application note serve as a practical guide for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Amerigo Scientific. This compound (95%). [Link]

  • PrepChem.com. Synthesis of ethyl 4-pentenoate. [Link]

  • Chemsrc. This compound | CAS#:4911-54-0. [Link]

  • Wikipedia. Ozonolysis. [Link]

  • PubChem. This compound | C8H14O2 | CID 3416433. [Link]

  • FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]

  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

  • YouTube. Ozonolysis - Oxidative Cleavage of Alkenes. [Link]

  • Khan Academy. Ozonolysis (video) | Alkene reactions. [Link]

  • Chemdad. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-methyl-4-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile olefin ester. As Senior Application Scientists, we understand that purity is paramount for reproducible and reliable results. This document moves beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and stability of this compound. A solid understanding of these characteristics is the foundation for selecting an appropriate purification strategy.

Q1: What are the key physical properties of this compound that influence its purification?

A1: Understanding the physical properties is critical for designing purification protocols, particularly for distillation. The key parameters are summarized in the table below. The boiling point at reduced pressure is especially important, as it allows for distillation at lower temperatures, minimizing the risk of thermal degradation or polymerization.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[][2]
Molecular Weight 142.20 g/mol [][2]
Boiling Point 85 °C @ 20 mmHg (27 hPa)[][3][4][5]
Density 0.891 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.425[3][5]
Flash Point 58 °C (136.4 °F) - closed cup[4]

Q2: How should I properly store this compound to maintain its purity?

A2: this compound is susceptible to degradation over time. For optimal stability, it should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] This prevents the three primary degradation pathways:

  • Polymerization: The terminal alkene group can undergo free-radical polymerization, which is often initiated by heat, light, or contaminants.[7]

  • Oxidation: The double bond can be oxidized by atmospheric oxygen, leading to the formation of epoxides, aldehydes, or other undesired byproducts.[7]

  • Hydrolysis: The ester functional group is susceptible to hydrolysis back to 4-methyl-4-pentenoic acid and ethanol, a reaction catalyzed by trace amounts of acid or base and water.[7]

For long-term storage, consider adding a polymerization inhibitor like BHT (butylated hydroxytoluene). However, for critical applications, it is always best to re-analyze the purity of the compound before use.

Q3: My commercially purchased this compound is only 95% pure. Is this normal?

A3: Yes, it is common for commercial grades of this compound to be specified at ~95% purity.[3][6] For many applications, this is sufficient. However, for sensitive downstream applications such as polymerization studies, catalysis, or synthesis of pharmaceutical intermediates, further purification is often a necessary first step to remove synthetic byproducts or storage-related impurities.

Section 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Q4: I've synthesized the ester via Fischer esterification. After a simple workup, my NMR shows unreacted carboxylic acid. How do I remove it?

A4: This is a very common issue. The unreacted 4-methyl-4-pentenoic acid is acidic, while your ester product is neutral. This difference in chemical properties is key to their separation.

  • Causality: An acidic compound can be deprotonated by a mild base to form a water-soluble salt.

  • Solution: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic starting material to form sodium 4-methyl-4-pentenoate, which is highly soluble in the aqueous layer and will be removed. You can then wash with brine, dry the organic layer (e.g., over MgSO₄), and concentrate it to get the purified ester. This procedure is standard for ester workups.[8]

Q5: I'm trying to purify my product by distillation, but I'm getting poor separation from an impurity with a very close boiling point. What are my options?

A5: This indicates that the impurity has a similar volatility to your product, making simple distillation ineffective.

  • Option 1: Improve Distillation Efficiency: Switch from a simple distillation setup to a fractional distillation column (e.g., a Vigreux or packed column). This increases the number of theoretical plates, enhancing the separation of liquids with close boiling points. Ensure your column is well-insulated to maintain the temperature gradient.

  • Option 2: Alternative Purification Method: If fractional distillation is still insufficient, the impurity likely has a different polarity from your product. In this case, flash column chromatography is the preferred method. This compound is a relatively nonpolar compound. A typical eluent system would be a gradient of ethyl acetate in hexanes.[9] You can determine the optimal solvent ratio using Thin Layer Chromatography (TLC) beforehand.

Q6: My product appears to be degrading during distillation, even under vacuum. What is happening and how can I prevent it?

A6: Degradation during heating is likely due to polymerization of the alkene.[7]

  • Causality: Heat can initiate free-radical polymerization. The longer the compound is hot, the more likely this is to occur.

  • Solution:

    • Lower the Temperature: Ensure your vacuum is as low as possible to reduce the boiling point. A pressure of 20 mmHg or lower is recommended.[][3][4][5]

    • Add an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or BHT, to the distillation flask before heating. This will scavenge any free radicals that form and prevent the polymerization chain reaction.

    • Minimize Heating Time: Heat the distillation flask rapidly to the boiling point and collect the product as quickly as possible. Avoid prolonged heating of the crude material.

Q7: After running a column, my final product is contaminated with a greasy, non-volatile substance. What could this be?

A7: This is often due to dissolved silica gel or high-boiling point impurities.

  • Causality: While uncommon with standard solvents like ethyl acetate and hexanes, using highly polar solvents (e.g., >10% methanol in dichloromethane) can sometimes carry dissolved silica into your final product.[9] Alternatively, if your crude material contained polymeric impurities, they may have slowly leached off the column.

  • Solution: The best way to remove non-volatile impurities is through a short-path distillation. Since your desired product is volatile (albeit under vacuum) and the impurity is not, a quick distillation will leave the greasy residue behind in the distillation flask, yielding a pure product as the distillate.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the two most effective purification techniques for this compound.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for purifying multi-gram quantities of the ester when impurities have different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar. For thermally sensitive material, add a radical inhibitor (e.g., a crystal of BHT).

  • Evacuation: Begin stirring and slowly evacuate the system. A target pressure of ~20 mmHg is ideal.[][3][4][5]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Observe the temperature at the head of the column. Collect and discard any low-boiling initial fractions (forerun). As the temperature stabilizes near the expected boiling point (~85 °C at 20 mmHg), switch to a clean receiving flask to collect the pure product.[][3][4][5]

  • Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Purification by Flash Column Chromatography

This method is best for removing impurities with similar boiling points but different polarities. It is highly effective for achieving >99% purity.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is 10% Ethyl Acetate in Hexanes.[9] The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen nonpolar solvent (hexanes).

  • Sample Loading: Concentrate your crude product and dissolve it in a minimal amount of the eluent or a less polar solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the selected solvent system. Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches per minute.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your product using TLC.

  • Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualization and Workflows

Visual aids can simplify complex decision-making processes in the lab.

Purification_Selection start Crude this compound q1 Primary Impurity Type? start->q1 acid Acidic (e.g., starting acid) q1->acid Acidic neutral Neutral (e.g., side product) q1->neutral Neutral q2 Scale of Purification? distill Fractional Vacuum Distillation q2->distill > 5 g chromatography Flash Column Chromatography q2->chromatography < 5 g or High Purity Needed wash Perform Aqueous NaHCO3 Wash acid->wash neutral->q2 Distillation_Troubleshooting start Distillation Problem Observed q_pressure Pressure Unstable? start->q_pressure q_separation Poor Separation? start->q_separation q_degradation Product Degrading? start->q_degradation sol_leaks Check for Leaks in System Ensure Pump is Adequate q_pressure->sol_leaks Yes sol_column Use a More Efficient Column (e.g., Vigreux) Ensure Proper Insulation q_separation->sol_column Yes sol_inhibitor Add Radical Inhibitor (BHT) Lower Distillation Temperature q_degradation->sol_inhibitor Yes

Caption: Troubleshooting flowchart for common distillation issues.

References

  • BenchChem. (n.d.). Stability and long-term storage of "Methyl 4-pentenoate".
  • BOC Sciences. (n.d.). CAS 4911-54-0 this compound.
  • Sigma-Aldrich. (n.d.). This compound 95%. Product Page 339393.
  • Sigma-Aldrich. (n.d.). This compound 95%. Product Page 339393.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • The Good Scents Company. (n.d.). This compound, 4911-54-0.
  • PubChem - NIH. (n.d.). This compound. CID 3416433.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate.
  • ChemShuttle. (n.d.). This compound; CAS No. 4911-54-0.
  • Sigma-Aldrich. (n.d.). This compound 95%. Product Page 339393.
  • Amerigo Scientific. (n.d.). This compound (95%).
  • Sigma-Aldrich. (n.d.). This compound 95%. Product Page 339393.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Technical Support Center: Synthesis of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-4-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify impurities encountered during this synthesis. The content is structured in a question-and-answer format to directly address practical challenges in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities I am likely to encounter in my crude product?

Answer:

When synthesizing this compound, particularly via the common Fischer esterification route, impurities typically arise from four main sources: unreacted starting materials, reaction byproducts, side-reaction products, and materials from the workup process. A successful purification strategy depends on correctly identifying these components.

The most prevalent impurities include:

  • Unreacted Starting Materials: 4-methyl-4-pentenoic acid and ethanol.

  • Reaction Byproducts: Water and diethyl ether (formed from the dehydration of ethanol).

  • Isomeric Impurities: Ethyl 4-methyl-3-pentenoate and Ethyl 4-methyl-2-pentenoate (α,β-unsaturated ester).

  • Polymeric Material: High-molecular-weight oligomers of the starting alkene.

  • Residual Reagents: Acid catalyst (e.g., H₂SO₄) and solvents used in the workup (e.g., diethyl ether, hexanes).

A logical workflow for identifying and mitigating these impurities is essential for obtaining a high-purity final product.

G start Crude Product Analysis (GC-MS, ¹H NMR) unreacted_sm Unreacted Starting Materials Detected? start->unreacted_sm low_bp Low-Boiling Impurities Detected? unreacted_sm->low_bp No fix_sm Action: - Drive equilibrium forward - See FAQ 2 unreacted_sm->fix_sm Yes isomer Isomeric Impurities Detected? low_bp->isomer No fix_low_bp Action: - Careful fractional distillation - See FAQ 3 low_bp->fix_low_bp Yes residue High-Boiling Residue Post-Distillation? isomer->residue No fix_isomer Action: - Use milder conditions - See FAQ 4 isomer->fix_isomer Yes fix_residue Action: - Use polymerization inhibitor - See FAQ 5 residue->fix_residue Yes end_node Pure this compound residue->end_node No fix_sm->low_bp fix_low_bp->isomer fix_isomer->residue fix_residue->end_node

Caption: Troubleshooting workflow for impurity identification.
FAQ 2: My analytical data (GC-MS, NMR) shows a significant amount of unreacted 4-methyl-4-pentenoic acid. Why is my reaction incomplete and how can I improve the yield?

Answer:

This is a classic issue related to the nature of the Fischer esterification reaction, which is an equilibrium-controlled process.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.

Causality: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis of the ester). If water is not effectively removed, the reaction will stall before all the limiting reagent (typically the carboxylic acid) is consumed.

Troubleshooting and Protocol:

To drive the reaction to completion, you must shift the equilibrium towards the product side. This can be achieved using Le Châtelier's principle in two primary ways:

  • Use an Excess of a Reactant: The most common approach is to use the alcohol (ethanol) in large excess, often as the solvent itself. This high concentration of a reactant pushes the equilibrium towards the products.[1]

  • Remove a Product as it Forms: Removing water is a highly effective strategy. This is typically done by azeotropic distillation using a Dean-Stark apparatus. A solvent such as benzene or toluene is used to form a low-boiling azeotrope with water. A synthesis of the similar ethyl 4-pentenoate utilizes benzene for this purpose.[3]

G cluster_reactants Reactants cluster_products Products Acid 4-Methyl-4-pentenoic Acid Ester This compound Acid->Ester H⁺ Alcohol Ethanol Alcohol->Ester Water Water Ester->Water drive1 Increase [Ethanol] drive1->Ester Shifts Equilibrium → drive2 Remove Water drive2->Ester Shifts Equilibrium →

Caption: Fischer esterification equilibrium.

Protocol for Removing Residual Acid: If your reaction is complete but you have residual acid after the workup, your neutralization step was insufficient.

  • Dilute the crude product in a non-polar solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully as CO₂ evolution can cause pressure buildup. Repeat until no more gas evolves.[3]

  • Wash with water, followed by brine to remove residual salts and dissolved water.

  • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Filter and remove the solvent under reduced pressure before proceeding to distillation.

FAQ 3: I observe a significant low-boiling point impurity during my distillation. What is it and how did it form?

Answer:

A common low-boiling point impurity in acid-catalyzed reactions using ethanol is diethyl ether (b.p. 34.6 °C).

Causality: Strong acid catalysts, particularly sulfuric acid (H₂SO₄), can catalyze the dehydration of ethanol to form diethyl ether, especially if the reaction temperature exceeds ~140 °C. This is a competing side reaction to the desired esterification.

Mechanism of Diethyl Ether Formation:

  • Protonation of Ethanol: An ethanol molecule is protonated by the acid catalyst to form an oxonium ion.

  • Nucleophilic Attack: A second ethanol molecule acts as a nucleophile, attacking the protonated ethanol and displacing a water molecule (a good leaving group).

  • Deprotonation: The resulting protonated diethyl ether is deprotonated to yield diethyl ether and regenerate the acid catalyst.

G node1 CH₃CH₂OH + H⁺ ⇌ CH₃CH₂OH₂⁺ node2 CH₃CH₂OH + CH₃CH₂OH₂⁺ → (CH₃CH₂)₂O⁺H + H₂O node1->node2 SN2 Attack node3 (CH₃CH₂)₂O⁺H ⇌ (CH₃CH₂)₂O + H⁺ node2->node3 Deprotonation

Caption: Side reaction: Diethyl ether formation.

Troubleshooting and Prevention:

  • Temperature Control: Maintain the reaction temperature below 140 °C to disfavor the ether formation pathway.

  • Choice of Catalyst: While effective, H₂SO₄ is aggressive. Consider using a milder acid catalyst like p-toluenesulfonic acid (TsOH).

  • Purification: Diethyl ether can be easily removed during the solvent evaporation step or by careful fractional distillation due to its low boiling point. Ensure your distillation setup is efficient enough to separate it from your product.

FAQ 4: My product appears to be contaminated with an isomer. How does this happen and how can I minimize it?

Answer:

The presence of isomers like Ethyl 4-methyl-3-pentenoate or the thermodynamically favored α,β-unsaturated Ethyl 4-methyl-2-pentenoate is a known issue. Research has shown that olefin esters can isomerize under certain conditions.[4]

Causality: Acid catalysts and/or heat can promote the migration of the double bond. The mechanism typically involves protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to form the more stable, more substituted (thermodynamic) alkene. The α,β-unsaturated isomer is particularly stable due to conjugation with the ester carbonyl group.

Troubleshooting and Prevention:

  • Milder Reaction Conditions: Use the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction closely (e.g., by GC) and stop it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Purification Challenges: These isomers often have very similar boiling points, making them difficult to separate by standard distillation. If high isomeric purity is required, preparative chromatography may be necessary.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 142.20[5]85 °C / 20 mmHg (~169-171 °C at atm. press.)
Ethyl 4-methyl-3-pentenoate142.20Estimated to be very similar to the main product.
Ethyl 4-methyl-2-pentenoate142.20Estimated to be very similar to the main product.
4-methyl-4-pentenoic acid114.14~196-197 °C
Diethyl Ether74.1234.6 °C
Ethanol46.0778.4 °C
FAQ 5: After distilling my product, I'm left with a significant amount of a viscous, high-boiling point residue. What is it?

Answer:

This residue is likely composed of oligomers or polymers formed from the starting material, 4-methyl-4-pentenoic acid, or the product ester.

Causality: The terminal alkene functional group (a vinyl group) is susceptible to polymerization under acidic conditions (cationic polymerization). The acid catalyst can protonate the double bond, initiating a chain reaction where molecules add to one another, forming higher molecular weight species. This is more likely to occur at higher temperatures.

Troubleshooting and Prevention:

  • Add a Polymerization Inhibitor: A small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the reaction mixture to suppress polymerization, although this is more effective for radical-initiated processes.

  • Control Temperature: Avoid excessive heating during both the reaction and the final distillation.

  • Purification: Use vacuum distillation for the final purification step. This allows the product to boil at a lower temperature, minimizing thermal stress and reducing the rates of both isomerization and polymerization. The boiling point of this compound is reported as 85 °C at 20 mmHg.[6]

FAQ 6: What is the recommended experimental protocol for the synthesis and purification of this compound?

Answer:

This protocol is adapted from a reliable, similar procedure for a related ester[3] and incorporates best practices to minimize the impurities discussed above.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methyl-4-pentenoic acid (1.0 eq), a large excess of ethanol (5-10 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02 eq). Add a suitable solvent for azeotropic water removal, such as toluene.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by periodic analysis of aliquots using GC or TLC.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Then, wash with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification - Vacuum Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 85 °C / 20 mmHg.[6] This step is critical for removing unreacted starting acid (higher boiling point) and any polymeric residue.

Analytical Characterization: Confirm the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS)[7][8] and ¹H/¹³C NMR spectroscopy. The expected spectral data should match literature values.[3]

References
  • Algor Cards. (n.d.). Esterification and Its Applications.
  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate.
  • VanLeeuwen, D. (2020). Esterification Reactions. YouTube.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Wikipedia. (n.d.). Wittig reaction.
  • ChemicalBook. (n.d.). Ethyl 2-methyl-4-pentenoate synthesis.
  • Sigma-Aldrich. (n.d.). This compound 95.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • Google Patents. (2017). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • PubChem - NIH. (n.d.). This compound.
  • Chemsrc. (2025). This compound.
  • BOC Sciences. (n.d.). CAS 4911-54-0 this compound.
  • Sigma-Aldrich. (n.d.). This compound 95 4911-54-0.
  • The Good Scents Company. (n.d.). This compound, 4911-54-0.
  • PrepChem.com. (n.d.). Synthesis of ethyl 3-methyl-4-pentenoate.
  • Chemdad Co. (n.d.). This compound.
  • Google Patents. (2008). CN101200425A - Method for synthesizing 4-pentenoic acid.
  • Arkat USA. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • The Good Scents Company. (n.d.). ethyl 4-pentenoate, 1968-40-7.
  • PubChem - NIH. (n.d.). Ethyl 2-methyl-4-pentenoate.
  • Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal.
  • Frontiers in Chemistry. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
  • Santa Cruz Biotechnology. (n.d.). This compound.

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Technical Support Center: Optimizing Reaction Yield for Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-4-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.

Introduction

The synthesis of γ,δ-unsaturated esters such as this compound is a common yet nuanced procedure in organic synthesis. A frequently employed and effective method is the Johnson-Claisen rearrangement, a[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond with high stereoselectivity.[2] This reaction involves the treatment of an allylic alcohol with an orthoester in the presence of a weak acid catalyst.[1][3] While robust, achieving high yields requires careful control of reaction parameters and a thorough understanding of potential pitfalls. This guide will address common issues encountered during the synthesis of this compound via the Johnson-Claisen rearrangement and provide actionable solutions.

Reaction Mechanism: The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement proceeds through a series of steps, initiated by the acid-catalyzed reaction of an allylic alcohol with a trialkyl orthoacetate. This in situ formation of a ketene acetal is the key intermediate, which then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the γ,δ-unsaturated ester.[4][5]

Johnson_Claisen_Mechanism Allyl_Alcohol Methallyl Alcohol Mixed_Orthoester Mixed Orthoester Allyl_Alcohol->Mixed_Orthoester Orthoester Triethyl Orthoacetate Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H⁺ Acid_Catalyst H⁺ (Propionic Acid) Oxonium_Ion1 Oxonium Ion Protonated_Orthoester->Oxonium_Ion1 - EtOH Ethanol Ethanol (byproduct) Protonated_Orthoester->Ethanol Oxonium_Ion1->Mixed_Orthoester + Methallyl Alcohol - H⁺ Protonated_Mixed_Orthoester Protonated Mixed Orthoester Mixed_Orthoester->Protonated_Mixed_Orthoester + H⁺ Ketene_Acetal Ketene Acetal Intermediate Protonated_Mixed_Orthoester->Ketene_Acetal - EtOH - H⁺ Protonated_Mixed_Orthoester->Ethanol Transition_State [3,3]-Sigmatropic Transition State Ketene_Acetal->Transition_State Product This compound Transition_State->Product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst: The weak acid catalyst (e.g., propionic acid) may be old or contaminated.Use freshly distilled propionic acid. Consider using a slightly stronger catalyst like 2-nitrophenol for acid-sensitive substrates.The catalyst is crucial for the initial formation of the ketene acetal intermediate. Catalyst inactivity will stall the reaction at the first step.[6]
2. Insufficient Temperature: The reaction temperature is too low for the rearrangement to occur efficiently.Gradually increase the reaction temperature to 100-140°C. Monitor the reaction by TLC or GC to track the consumption of the allylic alcohol.[1]The Johnson-Claisen rearrangement is a thermal process and requires sufficient energy to overcome the activation barrier of the[1][1]-sigmatropic shift.[3]
3. Water Contamination: Presence of water in the reagents or glassware.Ensure all glassware is oven-dried and reagents are anhydrous. Water can hydrolyze the orthoester and the product ester.[4]Water will react with the orthoester to form an ester and alcohol, preventing the formation of the necessary ketene acetal intermediate. It can also hydrolyze the final product, reducing the yield.
Formation of Significant Byproducts 1. Side Reactions of the Orthoester: The orthoester can undergo side reactions in the presence of a strong acid catalyst or high temperatures.[7]Use a weak acid catalyst like propionic acid and maintain the recommended temperature range. O-acetylation and O-alkylation are potential side reactions.[7]Harsher conditions can promote alternative reaction pathways for the orthoester, leading to impurities that can be difficult to remove.
2. Elimination Reactions: The allylic alcohol may undergo acid-catalyzed dehydration.Ensure the reaction temperature does not significantly exceed 140°C. Use a minimal amount of catalyst.High temperatures and excess acid can favor the elimination of water from the allylic alcohol, forming a diene.
3. Cope Rearrangement of Side Products: If the ortho-position is substituted, a subsequent Cope rearrangement can occur.[8]This is less of a concern for the aliphatic Johnson-Claisen but is a known side reaction in related aromatic Claisen rearrangements. Proper control of substrates minimizes this.The Cope rearrangement is another type of[1][1]-sigmatropic rearrangement that can occur in 1,5-diene systems.
Incomplete Reaction 1. Equilibrium Limitation: The initial formation of the mixed orthoester is a reversible step.[6]Use a stoichiometric excess of the triethyl orthoacetate. Remove the ethanol byproduct by distillation as it forms to drive the equilibrium forward.[6][9]According to Le Châtelier's principle, removing a product of a reversible reaction will shift the equilibrium towards the formation of more products.
2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or GC. Continue heating until the starting allylic alcohol is consumed. Reaction times can range from a few hours to over 20 hours.[1][9]The rate of the Johnson-Claisen rearrangement can be slow, and premature workup will result in a low yield of the desired product.
Difficulty in Product Purification 1. Co-distillation of Impurities: Byproducts with similar boiling points to the product can co-distill.Perform a careful fractional distillation. A preliminary aqueous workup with sodium bicarbonate can help remove acidic impurities.This compound has a boiling point of approximately 85°C at 20 mmHg. Byproducts with similar volatility will require efficient fractional distillation for separation.
2. Residual Orthoester: Excess triethyl orthoacetate remains in the product mixture.The excess orthoester can be removed by distillation. A mild acidic wash during workup can hydrolyze the remaining orthoester.[4]Triethyl orthoacetate is a high-boiling liquid and should be removed before the final distillation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Johnson-Claisen rearrangement in this synthesis?

A1: The optimal temperature is typically in the range of 100-140°C.[1] It is often recommended to heat the mixture gradually. A common procedure involves slowly heating to around 100°C to initiate the reaction and distill off the ethanol byproduct, then increasing the temperature to 140-145°C to drive the rearrangement to completion.[9][10]

Q2: Which acid catalyst is most effective and what is the appropriate amount to use?

A2: Propionic acid is a commonly used and effective weak acid catalyst.[1] Only a catalytic amount is needed. For example, for a reaction with ~36g of allylic alcohol, about 2.2g of propionic acid is used.[10] Using a large excess of a strong acid can lead to side reactions and decomposition of the starting material.

Q3: Can I use a different orthoester, such as trimethyl orthoacetate?

A3: Yes, other orthoesters can be used. Using trimethyl orthoacetate will yield the corresponding methyl ester. The reaction mechanism is the same, but the alcohol byproduct will be methanol, which has a lower boiling point and may be easier to remove.[9]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By GC, you can track the disappearance of the methallyl alcohol peak and the appearance of the this compound peak.

Q5: What is the best workup procedure to isolate the product?

A5: After cooling the reaction mixture, a typical workup involves dilution with a suitable organic solvent like ether, followed by washing with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Subsequent washes with water and brine are performed to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is then purified by distillation.[10]

Experimental Protocols

Synthesis of this compound via Johnson-Claisen Rearrangement

This protocol is adapted from a similar procedure for a related compound and general principles of the Johnson-Claisen rearrangement.[10]

Materials:

  • Methallyl alcohol (2-methyl-2-propen-1-ol)

  • Triethyl orthoacetate

  • Propionic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Experimental_Workflow Start Start Combine_Reagents Combine Methallyl Alcohol, Triethyl Orthoacetate, and Propionic Acid Start->Combine_Reagents Heat_Mixture Heat Mixture to 100-115°C (Distill off Ethanol) Combine_Reagents->Heat_Mixture Increase_Temp Increase Temperature to 140-155°C Heat_Mixture->Increase_Temp Monitor_Reaction Monitor by TLC/GC until Starting Material is Consumed Increase_Temp->Monitor_Reaction Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Workup Aqueous Workup (Ether, NaHCO₃, Brine) Cool_Down->Workup Dry_Organic_Layer Dry Organic Layer (MgSO₄) Workup->Dry_Organic_Layer Remove_Solvent Remove Solvent (Rotovap) Dry_Organic_Layer->Remove_Solvent Purify Purify by Vacuum Distillation Remove_Solvent->Purify End Obtain Pure this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine methallyl alcohol, a stoichiometric excess of triethyl orthoacetate (e.g., 3-4 equivalents), and a catalytic amount of propionic acid.

  • Slowly heat the stirred mixture to 100-115°C. Ethanol will begin to distill from the reaction mixture.

  • Continue heating in this temperature range for approximately 1-2 hours, or until the majority of the ethanol has been collected.

  • Gradually increase the temperature of the reaction mixture to 145-155°C and maintain this temperature for 6-8 hours, or until reaction monitoring indicates the consumption of the starting allylic alcohol.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Properties

Reagent Molar Mass ( g/mol ) Density (g/mL) Boiling Point (°C) Example Molar Ratio
Methallyl Alcohol72.110.853114-1151
Triethyl Orthoacetate162.220.898144-1463-4
Propionic Acid74.080.99141Catalytic
This compound142.200.89185 (°C/20 mmHg)-

Table 2: Troubleshooting and Optimization Parameters

Parameter Typical Range Effect of Lowering Effect of Increasing Optimization Notes
Temperature 100-155°CSlower reaction rate, incomplete reactionIncreased rate, potential for side reactions/decompositionA staged temperature profile (lower temp for ethanol removal, higher for rearrangement) is often effective.
Catalyst Conc. CatalyticSlower formation of ketene acetal, incomplete reactionIncreased rate, potential for acid-catalyzed side reactionsUse the minimum amount of catalyst necessary to promote the reaction efficiently.
Reaction Time 4-24 hoursIncomplete conversion, lower yieldCan lead to degradation of product if heated for an extended period after completionMonitor the reaction to determine the optimal time for quenching.
Orthoester Equiv. 3-5 eq.May lead to incomplete reaction due to equilibriumImproves yield by shifting equilibrium, but requires removal of excessUsing a moderate excess (3-4 eq.) is a good starting point.

References

  • [Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed]([Link])

  • [Development of a new lewis acid-catalyzed[1][1]-sigmatropic rearrangement: The allenoate-Claisen rearrangement - Princeton University]([Link])

Sources

Technical Support Center: Synthesis of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-methyl-4-pentenoate. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, primarily focusing on the formation of side products and impurities. Our goal is to equip you with the expertise to optimize your synthetic route, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the synthesis of this compound?

A1: The most frequently encountered side product is the constitutional isomer, Ethyl 4-methyl-3-pentenoate . This occurs via the migration of the double bond from the terminal position (C4-C5) to the more thermodynamically stable internal position (C3-C4). This isomerization can be promoted by trace acids, metal catalysts, or elevated temperatures.[1][2][3]

Q2: I'm using a Fischer esterification route. Why is my reaction incomplete, leaving unreacted 4-methyl-4-pentenoic acid?

A2: The Fischer esterification is a reversible reaction.[4][5] Incomplete conversion is often due to the accumulation of water, which is a byproduct of the reaction. This shifts the equilibrium back towards the reactants. To drive the reaction to completion, it is crucial to remove water as it forms, often by using a Dean-Stark apparatus or by using a large excess of the alcohol (ethanol) as the solvent.[4]

Q3: When synthesizing via a Wittig reaction, my primary impurity is triphenylphosphine oxide. How can I efficiently remove it?

A3: Triphenylphosphine oxide ((Ph)₃P=O) is the stoichiometric byproduct of the Wittig reaction and its removal can be challenging due to its polarity and solubility.[6] Common purification strategies include:

  • Crystallization: (Ph)₃P=O is often crystalline and can sometimes be removed by crystallizing the desired product from a nonpolar solvent.

  • Chromatography: Flash column chromatography on silica gel is a very effective method for separating the nonpolar ester product from the more polar triphenylphosphine oxide.

  • Precipitation: In some cases, (Ph)₃P=O can be precipitated by adding a nonpolar solvent like hexane or ether and filtering it off.

Q4: Can the choice of base in a Wittig reaction affect the formation of side products?

A4: Absolutely. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are typically required to deprotonate the phosphonium salt to form the ylide.[7] Using weaker bases can lead to incomplete ylide formation and potential side reactions, such as aldol-type condensations involving the starting ketone or aldehyde if it is enolizable. Furthermore, the presence of lithium salts can influence the stereochemistry of the resulting alkene.[8][9]

Troubleshooting Guide: Side Product Formation

This section provides a systematic approach to diagnosing and resolving issues related to impurities in the synthesis of this compound.

Observation / Problem Potential Cause(s) Recommended Solution(s)
Primary product is contaminated with Ethyl 4-methyl-3-pentenoate (isomer). 1. Acid-Catalyzed Isomerization: Trace acid (from glassware, reagents, or catalyst) can protonate the double bond, leading to a carbocation intermediate that rearranges to the more stable internal alkene. 2. Metal-Promoted Isomerization: Certain metal contaminants (e.g., iron) can catalyze the double bond migration.[1][10] 3. Thermal Isomerization: High reaction or distillation temperatures can provide the energy needed for isomerization.1. Neutralize: Ensure all reagents are pure and glassware is thoroughly cleaned and dried. If an acid catalyst is used (e.g., Fischer esterification), neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) during workup before heating.[11] 2. Use High-Purity Reagents: Employ high-purity, metal-free reagents and solvents. 3. Temperature Control: Maintain the lowest effective reaction temperature. During purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[12][13]
Significant amount of unreacted 4-methyl-4-pentenoic acid remains after Fischer esterification. 1. Equilibrium Not Shifted: The water produced during the reaction is hydrolyzing the ester back to the starting materials.[4] 2. Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄) may be too low for the reaction to proceed at a reasonable rate.1. Water Removal: Use a large excess of ethanol as the solvent to shift the equilibrium. For larger-scale reactions, employ a Dean-Stark trap with a suitable solvent (like benzene or toluene) to azeotropically remove water.[11] 2. Optimize Catalyst Loading: Increase the catalyst loading slightly. A typical catalytic amount is 1-4% of the carboxylic acid's molar quantity.
Low yield in Wittig synthesis; starting materials (ethyl levulinate and phosphonium ylide) are recovered. 1. Ineffective Ylide Formation: The base used was not strong enough to completely deprotonate the phosphonium salt. 2. Steric Hindrance: The ketone (ethyl levulinate) may be sterically hindered, slowing down the reaction.[8]1. Use a Stronger Base: Switch to a stronger base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF, ether).[7] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture (monitor for side reactions).
Formation of polymeric or tar-like material. 1. Polymerization of Alkene: The terminal alkene of the product can polymerize under strongly acidic or radical conditions. 2. Side Reactions of Aldehyde/Ketone: Under harsh basic conditions (especially in Wittig synthesis), the ketone starting material can undergo self-condensation reactions.1. Use Mild Conditions: Avoid excessively high temperatures and concentrations of strong acids. Consider adding a radical inhibitor (like BHT) if radical polymerization is suspected. 2. Controlled Addition: Add the base or the carbonyl compound slowly at a low temperature to control the reaction exotherm and minimize side reactions.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthesis pathway via Fischer Esterification and the common isomerization side reaction.

cluster_main Fischer Esterification Pathway cluster_side Isomerization Side Reaction Start_Acid 4-Methyl-4-pentenoic Acid Intermediate Protonated Tetrahedral Intermediate Start_Acid->Intermediate + Ethanol Start_Alc Ethanol Start_Alc->Intermediate Catalyst H₂SO₄ (cat.) Catalyst->Start_Acid Protonation Product This compound (Desired Product) Intermediate->Product - H₂O - H⁺ Water H₂O Intermediate->Water Side_Product Ethyl 4-methyl-3-pentenoate (Isomer) Product->Side_Product Heat, Acid, or Metal Contaminants

Caption: Fischer esterification pathway to the desired product and the competing isomerization side reaction.

Optimized Protocol: Fischer Esterification

This protocol is designed to maximize the yield of this compound while minimizing the formation of the isomerized side product.

Materials:

  • 4-methyl-4-pentenoic acid (1.0 eq)

  • Ethanol (anhydrous, 10-20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.02 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for larger scale)

  • Round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-methyl-4-pentenoic acid and a large excess of anhydrous ethanol (e.g., 10 mL of ethanol per 1 g of acid).

  • Catalyst Addition: While stirring the solution, slowly and carefully add concentrated sulfuric acid. An ice bath can be used to control the initial exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.[11] The reaction is typically complete within 4-12 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the reaction. Using a large excess of ethanol shifts the reaction equilibrium towards the product side, as per Le Châtelier's principle.[4]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup - Neutralization: Dilute the residue with diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO₃ solution until no more CO₂ evolution is observed. This step is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing acid-catalyzed isomerization during distillation.

  • Workup - Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

    • Causality Note: Distilling under reduced pressure lowers the boiling point, which is crucial for preventing thermally-induced isomerization of the double bond.[12] Collect the fraction corresponding to the boiling point of this compound (approx. 85 °C at 20 mmHg).[13]

References

  • Amerigo Scientific. This compound (95%). [Link]

  • PrepChem. Synthesis of ethyl 4-pentenoate. [Link]

  • Chemsrc. This compound | CAS#:4911-54-0. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3416433, this compound. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • University of California, Irvine. Horner-Emmons-Wittig Synthesis. [Link]

  • Chemguide. The mechanism for the esterification reaction. [Link]

  • Chemdad. This compound. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-4-pentenoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes to this and similar γ,δ-unsaturated esters. Here, we will delve into the common pitfalls and provide actionable, field-tested solutions to overcome them. Our approach is grounded in mechanistic understanding to not only solve the immediate problem but also to empower you to anticipate and prevent future reaction failures.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of this compound and related compounds.

Q1: My Johnson-Claisen rearrangement is not proceeding, or the yield is very low. What are the likely causes?

A1: The Johnson-Claisen rearrangement, while powerful, is sensitive to several factors. The most common culprits for failure are:

  • Inefficient water removal: The reaction generates alcohol as a byproduct, which can shift the equilibrium back to the starting materials. Ensure your distillation setup is efficient.

  • Inappropriate acid catalyst: A weak acid like propionic acid is typically used. Stronger acids can lead to decomposition of the starting materials or product.

  • Low reaction temperature: This rearrangement often requires significant thermal energy to proceed at a reasonable rate.[1][2]

  • Poor quality reagents: The allylic alcohol and triethyl orthoacetate must be pure and dry.

Q2: I am observing the formation of a significant amount of a byproduct with a different double bond position. What is happening?

A2: You are likely observing isomerization of your desired γ,δ-unsaturated ester to the thermodynamically more stable α,β-unsaturated isomer. This can be caused by:

  • Excessively high temperatures or prolonged reaction times.

  • Presence of strong acid or base during workup. Careful neutralization and purification are key.

Q3: My Eschenmoser-Claisen rearrangement is giving me a complex mixture of products. How can I improve the selectivity?

A3: The Eschenmoser-Claisen rearrangement is known for its high stereoselectivity.[3][4][5] If you are seeing a mixture, consider the following:

  • Purity of the N,N-dimethylacetamide dimethyl acetal: Impurities can lead to side reactions.

  • Reaction temperature: While generally lower than the Johnson-Claisen, an optimal temperature is still crucial.[3]

  • Diastereoselectivity issues: For substituted allylic alcohols, the geometry of the intermediate ketene acetal determines the final stereochemistry.[4][6][7]

Q4: Can I use a Wittig-type reaction to synthesize this compound?

A4: While the Wittig reaction is a cornerstone of alkene synthesis, it is not the most direct route for this specific target.[8] A plausible, though multi-step, disconnection would involve reacting a suitable phosphonium ylide with an aldehyde or ketone. However, this approach introduces challenges such as controlling the E/Z selectivity of the double bond and potential side reactions with the ester functionality.[8][9] For γ,δ-unsaturated esters, the Claisen rearrangements are generally more efficient.

In-Depth Troubleshooting Guides

Guide 1: Johnson-Claisen Rearrangement Failures

The Johnson-Claisen rearrangement is a reliable method for synthesizing γ,δ-unsaturated esters from allylic alcohols and orthoesters.[10][11]

Johnson_Claisen_Troubleshooting start Reaction Failure: Low or No Yield check_reagents Reagent Quality Purity of allylic alcohol? Purity & dryness of orthoester? Freshness of acid catalyst? start->check_reagents check_conditions Reaction Conditions Temperature too low? Inefficient removal of alcohol byproduct? Insufficient reaction time? start->check_conditions check_workup Workup & Purification Isomerization during purification? Product volatility leading to loss? start->check_workup solution_reagents Purify reagents: - Distill allylic alcohol - Use freshly opened orthoester - Use fresh propionic acid check_reagents->solution_reagents solution_conditions Optimize conditions: - Gradually increase temperature - Improve distillation setup (e.g., Dean-Stark) - Monitor reaction by TLC/GC check_conditions->solution_conditions solution_workup Refine workup: - Use mild buffer for neutralization - Careful distillation under vacuum check_workup->solution_workup Isomerization_Pathway gamma_delta γ,δ-Unsaturated Ester (Desired Product) alpha_beta α,β-Unsaturated Ester (Thermodynamically Favored) gamma_delta->alpha_beta Isomerization conditions Harsh Conditions: - Excess Heat - Strong Acid/Base - Prolonged Reaction Time conditions->alpha_beta Promotes

Sources

Technical Support Center: Enhancing the Purity of Synthesized Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-methyl-4-pentenoate is a valuable olefin ester intermediate in organic synthesis. Achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This guide provides troubleshooting and frequently asked questions (FAQs) to address common purification challenges encountered by researchers. We will focus on the two primary synthetic routes: the Fischer Esterification of 4-methyl-4-pentenoic acid and the Wittig reaction. Each pathway presents a unique impurity profile requiring distinct purification strategies.

Part 1: Initial Purity Assessment & General Questions

This section covers the essential first steps in any purification workflow: understanding the composition of your crude product.

Q1: How can I get a quick and accurate assessment of my crude product's purity?

A1: A multi-faceted approach is best for a comprehensive purity analysis.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative assessment. It helps visualize the number of components in your mixture. For this compound, a typical mobile phase would be a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The ester product is relatively non-polar and should have a higher Rf value than highly polar impurities like a starting carboxylic acid or triphenylphosphine oxide (TPPO).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds like esters.[1][2][3][4][5] GC provides high-resolution separation of components, allowing for quantitative assessment of purity (area %), while MS provides mass information to identify the product and potential impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides structural confirmation of your desired product and can reveal the presence of key impurities. For instance, unreacted starting materials or byproducts like TPPO have characteristic signals that are often easy to spot.

Part 2: Troubleshooting the Fischer Esterification Route

The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7][8][9] The primary purification challenge is the removal of unreacted starting materials and the acid catalyst.

Logical Workflow for Fischer Esterification Purification

Below is a standard workflow for isolating and purifying an ester synthesized via the Fischer method.

Fischer_Workflow cluster_workup Aqueous Work-up cluster_purify Final Purification crude Crude Reaction Mixture (Ester, Acid, Alcohol, H₂SO₄, H₂O) extract Dilute with Ether/EtOAc crude->extract wash_bicarb Wash with aq. NaHCO₃ extract->wash_bicarb sep1 Separate Layers wash_bicarb->sep1 wash_brine Wash with Brine sep1->wash_brine sep1->wash_brine Organic Layer waste1 To Waste sep1->waste1 Aqueous Layer (Acid Salt, Excess NaHCO₃) sep2 Separate Layers wash_brine->sep2 dry Dry (Na₂SO₄ or MgSO₄) sep2->dry sep2->dry Organic Layer waste2 To Waste sep2->waste2 Aqueous Layer (Salts, Excess Alcohol) filter Filter dry->filter concentrate Concentrate (Rotovap) filter->concentrate distill Fractional Distillation concentrate->distill product Pure Ester distill->product

Caption: Standard purification workflow for Fischer Esterification.

Frequently Asked Questions & Troubleshooting

Q2: My crude product has a low pH and a sharp odor. How do I remove the unreacted carboxylic acid and the H₂SO₄ catalyst?

A2: This is the most common issue. The solution is a basic aqueous wash. After diluting the reaction mixture with a water-immiscible organic solvent (like diethyl ether or ethyl acetate), you should wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[10][11][12][13]

  • Causality: The bicarbonate, a weak base, serves two purposes. First, it neutralizes the strong acid catalyst (H₂SO₄). Second, it deprotonates the unreacted 4-methyl-4-pentenoic acid, converting it into its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of your organic product layer. You will observe CO₂ gas evolution, so be sure to vent your separatory funnel frequently.[6]

Q3: My yield is very low. What are the common causes and how can I improve it?

A3: Low yield in a Fischer esterification is almost always due to its equilibrium nature.[14][15][16] The reaction produces water, and if water is present, it can hydrolyze the ester back to the starting materials.[8][15]

  • Solution 1: Use an Excess of a Reactant. Le Châtelier's principle dictates that you can shift the equilibrium to the product side by using a large excess of one of the starting materials.[6][9][11] Typically, the less expensive and more easily removed reactant (in this case, ethanol) is used as the solvent to drive the reaction to completion.

  • Solution 2: Remove Water. A more effective method is to actively remove the water as it is formed. This is often done using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[14][17] For smaller scales, adding a drying agent like molecular sieves to the reaction can also be effective.[17][18]

Q4: After the work-up, my final purification by distillation is inefficient. What should I consider?

A4: Fractional distillation is the preferred method for separating liquids with close boiling points.[19][20] For effective separation, ensure you have a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column).[19][20] Distill slowly to allow the vapor-liquid equilibria to establish on each plate. This compound has a reported boiling point of 85 °C at 20 mmHg. Operating under vacuum is crucial to prevent thermal decomposition of the unsaturated ester at higher atmospheric boiling points.

Protocol 1: Extractive Work-up and Purification for Fischer Esterification
  • Cooling & Dilution: Once the reaction is complete, allow the reaction flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate (approx. 2-3 times the reaction volume).

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃. Swirl gently at first, and then shake, venting frequently to release the CO₂ pressure. Continue adding NaHCO₃ solution until gas evolution ceases.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water (1x) and then with brine (saturated aq. NaCl) (1x). The brine wash helps to break any emulsions and removes the bulk of the dissolved water.[11]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Final Purification: Purify the resulting crude oil by vacuum fractional distillation to yield the pure ester.

Part 3: Troubleshooting the Wittig Reaction Route

The Wittig reaction is a powerful method for olefination but is infamous for producing triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[21] TPPO is often crystalline, has a high boiling point, and can be challenging to separate from the desired product due to its polarity and solubility in many organic solvents.

Decision Workflow for TPPO Removal

The choice of method for removing TPPO depends largely on the properties of your product.

Wittig_Purification cluster_options Purification Strategy crude Crude Wittig Reaction Mixture (Ester, TPPO, etc.) concentrate Concentrate under Vacuum crude->concentrate option1 Precipitation / Crystallization (Good for non-polar products) concentrate->option1 option2 Flash Column Chromatography (Most general method) concentrate->option2 option3 Metal Salt Complexation (For products sensitive to silica) concentrate->option3 protocol1 Pure Product option1->protocol1 Proceed to Protocol 2 protocol2 Pure Product option2->protocol2 Proceed to Protocol 3 protocol3 Pure Product option3->protocol3 Proceed to Protocol 4

Caption: Decision tree for selecting a TPPO removal strategy.

Frequently Asked Questions & Troubleshooting

Q5: My ¹H NMR spectrum shows large, broad peaks between 7.4-7.8 ppm, obscuring my product signals. What is this impurity?

A5: This is the classic signature of triphenylphosphine oxide (TPPO). The 15 aromatic protons on its three phenyl rings create this characteristic multiplet. Its removal is the primary purification challenge in a Wittig reaction.

Q6: I tried to remove TPPO by adding hexane, but my product oiled out or crashed out with it. What went wrong?

A6: While TPPO has poor solubility in non-polar solvents like hexane or pentane, your ester product may also have limited solubility, especially if the crude mixture is highly concentrated.[22][23]

  • Causality & Solution: The goal is to find a solvent system where your product is soluble, but TPPO is not. Try suspending the crude residue in a solvent mixture, such as 10-20% diethyl ether in hexane.[24][25] This should keep your relatively non-polar ester in solution while the more polar TPPO precipitates. Cooling the mixture in an ice bath can further enhance TPPO precipitation.

Q7: Is flash column chromatography effective for removing TPPO? What conditions should I use?

A7: Yes, flash chromatography is one of the most reliable methods for removing TPPO.[26]

  • Principle: Silica gel is a highly polar stationary phase. The very polar TPPO adsorbs strongly to the silica, while the less polar ester product, this compound, will elute much faster.

  • Solvent System (Eluent): Start with a very non-polar mobile phase, such as 100% hexanes or petroleum ether, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexanes. Monitor the fractions by TLC to separate the product from the TPPO, which will elute much later. If your product is acid-sensitive, you can deactivate the silica gel by pre-flushing the column with your eluent system containing 1-3% triethylamine.[27]

Q8: My product is sensitive to silica gel. Are there any chromatography-free options besides simple precipitation?

A8: Yes. A clever method involves complexation with a metal salt. TPPO is a Lewis base and can form insoluble complexes with Lewis acids like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[28][29][30]

  • Mechanism: By dissolving your crude mixture in a polar solvent like ethanol and adding a solution of ZnCl₂, an insoluble ZnCl₂(TPPO)₂ adduct will precipitate.[28][30] This solid can be easily removed by simple filtration, leaving your product in the ethanol solution. This method is particularly useful for larger-scale reactions where chromatography is impractical.[30]

Protocols for TPPO Removal

Protocol 2: Purification by Precipitation [28]

  • Concentration: Concentrate the crude reaction mixture on a rotary evaporator to obtain a viscous oil or solid.

  • Dissolution/Suspension: Add a minimal amount of a solvent where your product is soluble but TPPO is not (e.g., 1:9 diethyl ether/hexane). Start with a small volume and add more if your product does not fully dissolve.

  • Precipitation: Stir the slurry vigorously at room temperature for 15-30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold solvent mixture.

  • Isolation: The filtrate contains your product. Concentrate the filtrate under reduced pressure to isolate the purified ester.

Protocol 3: Purification by Flash Column Chromatography [26]

  • Column Packing: Prepare a silica gel column in your chosen non-polar eluent (e.g., 2% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Elute the column with your solvent system. You may use an isocratic elution or gradually increase the polarity (gradient elution) to first elute your product and then, with a much more polar solvent, flush out the TPPO.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification by ZnCl₂ Complexation [30]

  • Solvent Exchange: Concentrate the crude reaction mixture to dryness. Dissolve the residue in ethanol.

  • Precipitation: In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this solution (typically 2 equivalents relative to the phosphine used) to the ethanolic solution of your crude product at room temperature.

  • Stirring: Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration: Remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Isolation: The filtrate contains your product. Concentrate the filtrate and perform a final work-up or distillation if necessary to remove residual salts or ethanol.

Part 4: Comparison of Final Purification Techniques

TechniquePrimary ApplicationProsConsTypical Purity
Fractional Distillation Fischer Esterification; final cleanup after TPPO removal. For thermally stable compounds with different boiling points.[19][20][31][32]- Excellent for large scale- Cost-effective- Removes non-volatile impurities- Requires thermal stability- Ineffective for compounds with similar boiling points- Potential for polymerization of unsaturated esters[33]>98%
Flash Chromatography Wittig Reaction; purification of complex mixtures or isomers.[26][34]- High resolution for similar compounds- Works at room temperature- Applicable to a wide range of polarities- Can be costly (solvents, silica)- Less scalable than distillation- Potential for product loss on the column>99%
Precipitation / Complexation Wittig Reaction; initial bulk removal of TPPO.[23][28][30]- Fast and simple- Avoids chromatography- Good for large scale- Product may co-precipitate- May not remove all of the impurity- Requires specific solubility differencesVariable (often requires a final polishing step)

References

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. University of California, San Diego. [Link]

  • Not Voodoo. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Norris, F. A., Rusoff, I. I., Miller, E. S., & Burr, G. O. (1941). FRACTIONAL DISTILLATION OF UNSATURATED FATTY ACIDS: II. THE EFFECT OF HEAT ON THE REARRANGEMENTS PRODUCED IN UNSATURATED FATTY ACID ESTERS. Journal of Biological Chemistry, 139(1), 199–206. [Link]

  • MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 14061–14068. [Link]

  • Anonymous. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Not Voodoo. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Jagiellonian University. (2018). Esterification: Synthesis and Purification of Various Esters. South Asia Commons. [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the starting material?. [Link]

  • California State University, Sacramento. (n.d.). 29. The Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts. [Link]

  • Poole, W. R., & Ralston, A. W. (1942). Precise laboratory fractional distillation of fatty acid esters. Industrial & Engineering Chemistry Analytical Edition, 14(3), 251–253. [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Not Voodoo. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Hilaris Publisher. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Journal of Laboratory and Clinical Medicine, 147(3), 121-126. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Anonymous. (n.d.). Fischer Esterification Procedure. [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Politi, L., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1192-5. [Link]

  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. [Link]

  • Musshoff, F., et al. (2014). A SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test. Journal of Analytical Toxicology, 38(2), 97-101. [Link]

  • Altalhi, A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Al-Qalam Journal of Medical and Applied Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

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Technical Support Center: Overcoming Scale-Up Challenges in Ethyl 4-methyl-4-pentenoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-4-pentenoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and resolve issues, ensuring a robust and efficient synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, an unsaturated ester with applications as a building block in fine chemicals and pharmaceuticals, can be approached through several synthetic routes.[1] The choice of method often depends on the starting material availability, cost, and the desired scale of production. The primary challenge in any route is to control the formation of the terminal double bond and the ester group while minimizing side reactions, especially during scale-up.

Common synthetic pathways include:

  • Fischer-Speier Esterification: Direct acid-catalyzed esterification of 4-methyl-4-pentenoic acid with ethanol. This is a classic, often cost-effective method, but its equilibrium nature presents challenges in achieving high conversion.[2][3]

  • Wittig Reaction: Olefination of a ketone or aldehyde with a phosphorus ylide. This method is highly effective for forming the C=C double bond at a specific position but generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[4][5][6]

  • Malonic Ester Synthesis: Alkylation of diethyl malonate followed by hydrolysis and decarboxylation. This route offers good control over the carbon skeleton but involves multiple steps.[7][8]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Final Product 4-methyl-4-pentenoic_acid 4-methyl-4-pentenoic acid Fischer_Esterification Fischer Esterification (+ Ethanol, H+) 4-methyl-4-pentenoic_acid->Fischer_Esterification Direct Esterification Ketone_Aldehyde Ketone/Aldehyde Precursor Wittig_Reaction Wittig Reaction (+ Ylide) Ketone_Aldehyde->Wittig_Reaction Olefination Diethyl_Malonate Diethyl Malonate Malonic_Ester_Alkylation Malonic Ester Alkylation & Decarboxylation Diethyl_Malonate->Malonic_Ester_Alkylation C-C Coupling Final_Product This compound Fischer_Esterification->Final_Product Wittig_Reaction->Final_Product Malonic_Ester_Alkylation->Final_Product

Caption: High-level overview of common synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis and scale-up in a question-and-answer format.

Reaction & Yield Issues

Q1: My Fischer esterification of 4-methyl-4-pentenoic acid is stalling, resulting in low conversion. What factors should I investigate?

A: Low conversion in Fischer esterification is a common problem, primarily because the reaction is an equilibrium process.[2] To drive the reaction towards the product, you must address the following:

  • Water Removal: The reaction produces one equivalent of water. According to Le Châtelier's principle, its removal is crucial. On a lab scale, a Dean-Stark apparatus is effective. During scale-up, ensure the apparatus is sized appropriately for the larger solvent volume and that the heating rate is sufficient to maintain azeotropic removal of water.

  • Catalyst Activity: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][9] On a larger scale, localized overheating can degrade some catalysts, so controlled heating is important.

  • Reagent Stoichiometry: Using an excess of the less expensive reagent, typically ethanol, can shift the equilibrium.[3] In a large-scale reaction, ethanol can often serve as both a reactant and a co-solvent.

  • Reaction Time and Temperature: The reaction may simply not have reached equilibrium. Monitor the reaction's progress using GC or TLC.[9][10] Ensure the reaction temperature is maintained at the reflux point of the solvent system to ensure efficient water removal.[10]

Q2: I am observing significant side-product formation during scale-up, which wasn't an issue in my small-scale trials. What are the likely side reactions?

A: When scaling up, issues with heat and mass transfer can lead to side reactions that were negligible at the bench. For this compound, key side reactions include:

  • Polymerization: The terminal alkene is susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[9] Poor heat dissipation in a large reactor can create hot spots, initiating polymerization and leading to a viscous reaction mixture and reduced yield. Ensure efficient stirring and temperature control.

  • Isomerization: The double bond can migrate from the terminal position to form the more thermodynamically stable internal (α,β-unsaturated) isomer, especially under harsh acidic or basic conditions or in the presence of certain metal catalysts.[11][12] This is a critical issue as it leads to a difficult-to-separate impurity. Use the mildest possible conditions and minimize reaction time.

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of two ethanol molecules to form diethyl ether, consuming your reagent.

Q3: My Wittig reaction is sluggish, and the yield is poor. What are the critical parameters to check?

A: The Wittig reaction's success hinges on the effective formation and reactivity of the phosphorus ylide.[13]

  • Ylide Generation: The ylide is formed by deprotonating a phosphonium salt with a strong base.[5] The C-H bond being deprotonated is adjacent to the phosphorus. This step is moisture-sensitive. Ensure your solvent (e.g., THF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Base Strength: The choice of base is critical. For non-stabilized ylides (where the carbon anion is not stabilized by conjugation), a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is required.[5] Incomplete deprotonation will leave unreacted phosphonium salt and reduce the ylide concentration.

  • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. After the ylide is formed, the addition of the carbonyl compound may require warming to room temperature or gentle heating to proceed at a reasonable rate.[4]

  • Driving Force: The reaction is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4][14] If the reaction stalls, it's almost always an issue with the initial nucleophilic attack of the ylide on the carbonyl, pointing back to problems with ylide formation or purity of reagents.

Purification Challenges

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my large-scale Wittig reaction?

A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and tendency to co-distill or co-elute with products.

  • Crystallization/Precipitation: TPPO is often crystalline. After the reaction, you can sometimes precipitate a significant portion of the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of ether and hexane, then filtering.

  • Chromatography: While effective on a small scale, silica gel chromatography for multi-kilogram batches is expensive and generates significant waste. It should be considered a last resort for high-value products.

  • Acid-Base Extraction: This is generally not effective as TPPO is neutral.

  • Distillation: TPPO has a high boiling point, but it can be challenging to separate from products with similar boiling points. Fractional distillation under high vacuum is necessary.

Q5: I'm having trouble with the final distillation. The product seems to be degrading. What should I do?

A: The presence of the double bond makes this compound susceptible to thermal degradation and polymerization.

  • Vacuum Distillation: This is essential to lower the boiling point and minimize thermal stress. The reported boiling point is 85 °C at 20 mmHg.[15][16][17] A good high-vacuum pump is critical for scale-up.

  • Add an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation pot to prevent polymerization of the alkene.

  • Minimize Residence Time: Use a distillation setup that minimizes the time the product spends at high temperatures, such as a short-path distillation apparatus.

Safety & Handling

Q6: What are the primary safety hazards to consider when scaling up this synthesis?

A: Scaling up introduces significant safety challenges. A thorough risk assessment is mandatory.

  • Flammability: this compound is a flammable liquid with a flash point of 58 °C (136.4 °F).[15][18] Solvents like THF, hexane, and ethanol are also highly flammable. All equipment must be properly grounded, and ignition sources must be eliminated.

  • Reagent Handling:

    • Strong Acids: Concentrated sulfuric acid is highly corrosive.

    • Pyrophoric Reagents: If using the Wittig route, n-butyllithium (n-BuLi) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel.

  • Exothermic Reactions: Both the neutralization of strong acids and the quenching of organometallic reagents (like n-BuLi) can be highly exothermic. Reagents must be added slowly and with efficient cooling to maintain temperature control. A runaway reaction is a major risk in large reactors.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, flame-retardant lab coats, and suitable gloves.[15]

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. When scaling, all volumes and equipment must be adjusted accordingly, and a process safety review must be conducted.

G start Start charge_reagents 1. Charge Reactor - 4-methyl-4-pentenoic acid - Ethanol (excess) - Toluene start->charge_reagents add_catalyst 2. Add Catalyst - Conc. H₂SO₄ (catalytic) charge_reagents->add_catalyst reflux 3. Heat to Reflux - Use Dean-Stark trap - Collect water add_catalyst->reflux monitor 4. Monitor Reaction - GC or TLC - Continue until acid is consumed reflux->monitor cool 5. Cool Reaction - Cool to room temperature monitor->cool Reaction Complete workup 6. Aqueous Work-up - Dilute with Ether - Wash with NaHCO₃ (aq) - Wash with Brine cool->workup dry 7. Dry Organic Layer - Use MgSO₄ or Na₂SO₄ workup->dry filter_concentrate 8. Filter & Concentrate - Remove drying agent - Remove solvent via rotary evaporation dry->filter_concentrate distill 9. Purify by Distillation - Vacuum distillation (e.g., ~85°C @ 20 mmHg) filter_concentrate->distill end End Product distill->end

Caption: Experimental workflow for Fischer Esterification synthesis.

Materials & Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and condenser

  • Dean-Stark apparatus

  • 4-methyl-4-pentenoic acid

  • Ethanol (anhydrous)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or MTBE

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 4-methyl-4-pentenoic acid (1.0 eq), ethanol (3.0-5.0 eq), and toluene (as a co-solvent to aid azeotropic water removal).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.02-0.05 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and analysis (GC or TLC) shows complete consumption of the starting carboxylic acid. This can take several hours.[10]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution). Wash subsequently with water and then brine.[10]

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter.

  • Concentration: Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product as a clear liquid.[15][16]

Data & Reference Tables

Physical Properties of this compound
PropertyValueSource(s)
CAS Number 4911-54-0[15][16][19]
Molecular Formula C₈H₁₄O₂[18][19]
Molecular Weight 142.20 g/mol [15][18]
Appearance Clear colorless liquid[16]
Boiling Point 85 °C @ 20 mmHg[15][16][17]
Density 0.891 g/mL at 25 °C[15][16][20]
Refractive Index (n20/D) 1.425[15][16][20]
Flash Point 58 °C (136.4 °F) - closed cup[15][20]
Comparison of Synthetic Routes for Scale-Up
FeatureFischer EsterificationWittig ReactionMalonic Ester Synthesis
Typical Yield Moderate to Good (70-85%)Good to Excellent (80-95%)Good (overall yield over steps)
Key Advantage Low-cost starting materials, simple procedureHigh regioselectivity for C=C bond formationGood control of structure
Scale-Up Challenge Equilibrium limitations; requires efficient water removalStoichiometric TPPO byproduct removal; handling of strong basesMultiple reaction steps; potential for side reactions at each stage
Atom Economy GoodPoorModerate

References

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Removal of unreacted starting materials from Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-methyl-4-pentenoate Purification

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect?

The impurities present in your crude this compound depend entirely on the synthetic route used. Here are the most common scenarios:

  • Fischer Esterification: If you synthesized the product from 4-methyl-4-pentenoic acid and ethanol under acidic catalysis, your primary impurities will be unreacted 4-methyl-4-pentenoic acid , excess ethanol , and the acid catalyst (e.g., H₂SO₄).

  • Wittig Reaction: If using a Wittig-type reaction, a major and often problematic byproduct is triphenylphosphine oxide (TPPO) .[1]

  • Alkene Metathesis: Reactions involving cross-metathesis might leave unreacted starting alkenes, such as isobutylene [2] and ethyl acrylate .[3]

Q2: How do the physical properties of these impurities guide my purification strategy?

Understanding the differences in physical properties between your product and the impurities is the cornerstone of an effective purification plan. Distillation, extraction, and chromatography all exploit these differences.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility Characteristics
This compound (Product) 142.2085 °C @ 20 mmHg[4]N/ASoluble in organic solvents, insoluble in water.[5]
4-Methyl-4-pentenoic acid114.14[6]~199 °C[6]N/ASoluble in organic solvents and aqueous base.
Ethanol46.0778 °C-114 °CMiscible with water and many organic solvents.
Triphenylphosphine oxide (TPPO)278.28[1]360 °C[7]154-158 °C[7]Solid. Soluble in polar organic solvents (EtOAc, EtOH), poorly soluble in non-polar solvents (hexane, ether).[7]
Isobutylene56.11[8]-6.9 °C[2]-140.3 °C[2]Gas at room temp. Poorly soluble in water, soluble in organic solvents.[9]
Ethyl Acrylate100.12[10]99.4 °C[3]-71 °C[3]Slightly soluble in water; soluble in organic solvents.[10]

Troubleshooting Purification Challenges

This section addresses specific separation problems in a question-and-answer format, providing both the rationale and step-by-step protocols.

Scenario 1: Crude Product from Fischer Esterification

Q: My crude product is acidic and contains a water-soluble alcohol. How do I remove both?

A: The most efficient method is a liquid-liquid extraction using a mild aqueous base. The base will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The excess alcohol (ethanol) will also be removed into the aqueous phase due to its high water solubility.

Causality: This separation is based on the principle of acid-base chemistry.[11][12] Carboxylic acids are acidic and react with bases to form salts. These salts are ionic and therefore highly soluble in water, while the neutral ester product remains in the organic solvent.[13] A weak base like sodium bicarbonate is used to prevent saponification (hydrolysis) of the desired ester product, which can occur with strong bases like NaOH.[11]

Workflow: Acid-Base Extraction

G crude Crude Product (Ester, Acid, Alcohol) in Organic Solvent sep_funnel Add NaHCO₃(aq) Shake & Vent crude->sep_funnel separate Separate Layers sep_funnel->separate org_layer Organic Layer (Ester) separate->org_layer Top or Bottom? (Check densities) aq_layer Aqueous Layer (Salt of Acid, Alcohol) separate->aq_layer wash Wash with Brine org_layer->wash dry Dry (Na₂SO₄ or MgSO₄) wash->dry evap Evaporate Solvent dry->evap product Purified Ester evap->product

Caption: Decision workflow for purification via acid-base extraction.

Protocol 1: Liquid-Liquid Extraction for Acid Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 2-3 volumes of solvent relative to the crude oil.

  • First Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the NaHCO₃ wash (step 2 & 3) to ensure complete removal of the acid.

  • Second Wash (Water/Brine): Wash the organic layer with an equal volume of deionized water, followed by a wash with saturated sodium chloride (brine) solution to remove residual water and salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter away the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified this compound.[14]

Scenario 2: Crude Product from a Wittig Reaction

Q: My main impurity is triphenylphosphine oxide (TPPO), and it's co-eluting with my product on my silica column. What should I do?

A: TPPO is a notoriously difficult impurity to remove due to its moderate polarity and high crystallinity.[15] When standard chromatography fails, several alternative strategies can be employed, leveraging its unique physical properties.

Strategy A: Precipitation/Crystallization

Causality: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, or cold diethyl ether.[7] By concentrating the reaction mixture and triturating with a non-polar solvent, the non-polar ester product will dissolve while the more polar TPPO often precipitates and can be removed by filtration.

Protocol 2: TPPO Removal by Precipitation

  • Concentrate: Remove the reaction solvent under reduced pressure to obtain a crude oil or solid.

  • Triturate: Add a minimal amount of cold non-polar solvent (e.g., 1:1 hexane/diethyl ether). Stir or sonicate the mixture vigorously. The goal is to dissolve the ester while the TPPO remains a solid.

  • Filter: Filter the cold suspension through a Büchner funnel or a silica plug. The TPPO solid will be retained by the filter.[16][17]

  • Rinse: Wash the collected solid with a small amount of additional cold non-polar solvent to recover any trapped product.

  • Isolate: Combine the filtrates and remove the solvent under reduced pressure.

  • Repeat if Necessary: This procedure may need to be repeated 2-3 times for complete removal.[16]

Strategy B: Chemical Precipitation with Metal Salts

Causality: The basic oxygen atom on TPPO acts as an excellent ligand for hard metal centers like Zn(II) or Mg(II).[1][7] Adding a salt like zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent (like ethanol or ethyl acetate) forms an insoluble ZnCl₂(TPPO)₂ complex that precipitates and can be easily filtered off.[18]

Protocol 3: TPPO Removal via Zinc Chloride Precipitation [18]

  • Dissolve: Dissolve the crude mixture containing the product and TPPO in a polar solvent such as ethanol.

  • Add Reagent: Add a solution of zinc chloride (ZnCl₂) in ethanol (typically 1.5 to 2 equivalents relative to TPPO).

  • Precipitate: Stir the mixture. The ZnCl₂(TPPO)₂ complex will precipitate as a white solid. Cooling the mixture may enhance precipitation.

  • Filter: Remove the precipitate by filtration.

  • Isolate: The filtrate, now free of TPPO, can be concentrated. A subsequent aqueous workup may be necessary to remove any excess zinc salts before final solvent removal.

Scenario 3: Purification by Chromatography

Q: I need to use column chromatography. What's a good starting point for my solvent system?

A: Flash column chromatography is a powerful tool for purifying neutral, non-polar to moderately polar compounds like esters.[19] The key is selecting a solvent system that provides good separation between the product and impurities on a Thin Layer Chromatography (TLC) plate first.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent).[20] Non-polar compounds have weaker interactions with the polar silica gel and travel faster up the plate (higher Rf value), while polar compounds interact more strongly and move slower (lower Rf value).

Diagram: Relationship between Polarity and Rf Value

G cluster_0 TLC Plate cluster_1 a Baseline b Solvent Front p1 p2

Caption: Visualization of compound separation on a TLC plate based on polarity.

Protocol 4: Developing a Solvent System for Flash Chromatography

  • Choose Solvents: Start with a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Initial TLC: Spot your crude mixture on a TLC plate and develop it in a solvent system of low polarity, such as 95:5 Hexane:Ethyl Acetate.

  • Optimize Rf: Adjust the solvent ratio to achieve an Rf value for your desired product of ~0.2-0.35 .

    • If Rf is too low (stuck on baseline): Increase the proportion of the polar solvent (e.g., move to 90:10 or 85:15 Hexane:EtOAc).

    • If Rf is too high (runs with solvent front): Decrease the proportion of the polar solvent.

  • Run the Column: Once an optimal solvent system is found that shows clear separation between your product spot and impurity spots, use this system for your flash column chromatography.

References

Technical Support Center: Optimizing Catalyst Loading for Ethyl 4-methyl-4-pentenoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving Ethyl 4-methyl-4-pentenoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile unsaturated ester. Here, we provide in-depth answers to frequently asked questions and a systematic troubleshooting guide to help you refine your experimental conditions, with a primary focus on optimizing catalyst loading for olefin metathesis reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and loading for reactions with this compound, a sterically hindered terminal olefin.

Q1: What are the most common catalytic reactions for this compound?

A1: this compound is an excellent substrate for several catalytic transformations. The most prominent is olefin metathesis , including:

  • Cross-Metathesis (CM): To couple it with another olefin, creating a new, more complex internal olefin.[1]

  • Ring-Closing Metathesis (RCM): If the cross-coupling partner contains a second alkene moiety, RCM can be used to form cyclic structures.[2][3]

Other important reactions include:

  • Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond to produce aldehydes.[4][5]

  • Hydrogenation: The saturation of the carbon-carbon double bond to yield ethyl 4-methylpentanoate.[6][7]

  • Isomerization: Shifting the position of the double bond, for instance, to the more thermodynamically stable internal position, which can be promoted by iron carbonyl catalysts.[8]

Q2: Which catalysts are recommended for the cross-metathesis of this compound?

A2: For olefin metathesis of a sterically hindered and functionalized olefin like this compound, Ruthenium-based catalysts are the industry standard due to their high functional group tolerance and stability.[9] The most commonly used are the Grubbs and Hoveyda-Grubbs catalysts .

  • Grubbs 2nd Generation Catalyst (G-II): Offers high reactivity and is a good starting point for many applications.[10]

  • Hoveyda-Grubbs 2nd Generation Catalyst (HG-II): Generally provides enhanced stability and is often preferred for reactions requiring higher temperatures or longer reaction times.[11]

  • Stewart-Grubbs Catalyst: Can be particularly effective for cross-metathesis of sterically hindered olefins.[12]

The choice depends on the specific cross-coupling partner and reaction conditions. For sterically demanding substrates, a more active catalyst like the Stewart-Grubbs or a specialized Umicore catalyst might be necessary.[12]

Q3: What is a typical starting catalyst loading for a cross-metathesis reaction?

A3: A typical starting catalyst loading for a standard cross-metathesis reaction is between 0.5 mol% and 2.0 mol% .[13][14] For initial screening, 1.0 mol% is a robust starting point. If the reaction is sluggish or conversion is low, the loading can be incrementally increased. Conversely, if side reactions are observed, decreasing the loading should be the first step. For highly challenging or sterically hindered substrates, loadings up to 5.0 mol% may be required.[10][15]

Q4: How does catalyst loading impact the reaction outcome?

A4: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and selectivity.

  • Insufficient Loading (<0.5 mol%): Can lead to slow or incomplete conversion, resulting in low yields of the desired product.

  • Optimal Loading (typically 0.5-2.0 mol%): Achieves a balance between efficient conversion and minimal side reactions, leading to the highest isolated yield of the target product.

  • Excessive Loading (>5.0 mol%): While it might increase the initial reaction rate, it can also promote undesirable side reactions such as olefin isomerization and the formation of homodimers. It also increases the cost of the reaction and the amount of residual ruthenium in the final product, which can be difficult to remove.

Part 2: Troubleshooting Guide for Cross-Metathesis Reactions

This guide provides a systematic approach to troubleshoot common issues encountered during the optimization of catalyst loading for the cross-metathesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Initial Observation: GC or NMR analysis shows a significant amount of unreacted this compound after the expected reaction time.

Troubleshooting Workflow:

G start Low/No Conversion q1 Is the catalyst active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Source New Catalyst / Check Handling q1->a1_no No q2 Are reaction conditions optimal? (Temp, Solvent, Purity) a1_yes->q2 a2_yes Increase Catalyst Loading q2->a2_yes Yes a2_no Optimize Conditions q2->a2_no No q3 Is conversion improving? a2_yes->q3 a2_no->a1_yes Re-evaluate a3_yes Continue Incremental Increase (e.g., 1% -> 2% -> 5%) q3->a3_yes Yes a3_no Consider More Active Catalyst (e.g., G-II -> HG-II / Stewart-Grubbs) q3->a3_no No success Problem Solved a3_yes->success a3_no->success

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps & Explanations:

  • Verify Catalyst Activity: Ruthenium catalysts, particularly in solution, can be sensitive to oxygen. Ensure the catalyst is from a reliable source and has been handled under an inert atmosphere (e.g., in a glovebox). If in doubt, test the catalyst on a known, reliable reaction.

  • Evaluate Reaction Conditions:

    • Solvent Purity: Use anhydrous, deoxygenated solvents. Chlorinated solvents like dichloromethane (DCM) or aromatic solvents like toluene are common, but ensure they are passed through a purification system or properly degassed via sparging with an inert gas.

    • Temperature: Most Grubbs-type catalysts initiate between room temperature and 40°C.[11] For sluggish reactions, increasing the temperature to 50-80°C can significantly improve the rate.

    • Substrate Purity: Impurities in the starting materials, such as peroxides, can poison the catalyst. Ensure this compound and the coupling partner are pure.

  • Increase Catalyst Loading: If the conditions are verified to be optimal, incrementally increase the catalyst loading. For example, if 1.0 mol% gave low conversion, try 2.0 mol% and then 3.0 mol%. Monitor the reaction closely to see if conversion improves without the formation of significant byproducts.

  • Switch to a More Active Catalyst: this compound has a tetrasubstituted alkene, which is sterically hindered. If increasing the loading of a standard catalyst like Grubbs 2nd Gen is ineffective, a more active or specialized catalyst like the Hoveyda-Grubbs 2nd Gen or Stewart-Grubbs catalyst may be required to overcome the steric hindrance.[11][12]

Problem 2: Formation of Significant Byproducts (e.g., Homodimers, Isomers)

Initial Observation: GC-MS or NMR analysis shows the desired cross-metathesis product along with significant quantities of the homodimer of the coupling partner and/or isomers of the starting material or product.

Troubleshooting Workflow:

G start Significant Byproducts Formed q1 Is catalyst loading too high? start->q1 a1_yes Decrease Catalyst Loading (e.g., 2% -> 1% -> 0.5%) q1->a1_yes Yes a1_no Check Substrate Stoichiometry q1->a1_no No success Improved Selectivity a1_yes->success q2 Is one olefin much more reactive? a1_no->q2 a2_yes Use Excess of Less Reactive Olefin (e.g., 1.5-3.0 equiv.) q2->a2_yes Yes a2_no Lower Reaction Temperature q2->a2_no No a2_yes->success q3 Is isomerization observed? a2_no->q3 a3_yes Add Mild Acid Additive (e.g., Acetic Acid, BHT) q3->a3_yes Yes a3_no Problem Solved q3->a3_no No a3_yes->success a3_no->success

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps & Explanations:

  • Decrease Catalyst Loading: High local concentrations of the active catalyst can promote side reactions. Reducing the catalyst loading is the first and most effective step to improve selectivity. Try halving the current loading and observe the effect on the product distribution.

  • Adjust Substrate Stoichiometry: Cross-metathesis selectivity is governed by the relative reactivity of the two olefin partners.[16] If one partner is much more reactive, it will tend to homodimerize. To favor the cross-product, use a stoichiometric excess (1.5 to 3.0 equivalents) of the less reactive (often more sterically hindered or electron-deficient) partner.[17]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways or isomerization. Running the reaction at the lowest temperature that still provides a reasonable rate can improve selectivity.

  • Use Additives to Suppress Isomerization: Isomerization of the double bond is a common side reaction that can be catalyzed by ruthenium hydride species formed during the reaction. The addition of a small amount of a mild acid, such as acetic acid, can help to suppress the formation of these species.

Part 3: Data & Protocols

Table 1: Typical Catalyst Loading and Conditions for Cross-Metathesis
ParameterRecommended RangeRationale & Notes
Catalyst Grubbs II, Hoveyda-Grubbs IIExcellent functional group tolerance. HG-II offers greater stability.[11]
Catalyst Loading 0.5 - 5.0 mol%Start with 1.0 mol%. Increase for low conversion; decrease for side reactions.[13][14]
Solvent DCM, Toluene, Ethyl AcetateMust be anhydrous and deoxygenated.[18]
Concentration 0.1 - 0.5 MHigher concentrations favor intermolecular CM over intramolecular side reactions.
Temperature 25 - 80 °CStart at 40°C. Increase if reaction is slow.[10][19]
Atmosphere Inert (Nitrogen or Argon)Ruthenium catalysts in solution are sensitive to oxygen.
Diagram: The Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)

chauvin_cycle cluster_0 Catalytic Cycle A [Ru]=CH-R¹ B Metallacyclobutane Intermediate A->B + R²-CH=CH-R³ C [Ru]=CH-R³ B->C - R¹-CH=CH-R² D Metallacyclobutane Intermediate C->D + R⁴-CH=CH-R⁵ D->A - R³-CH=CH-R⁴ (Product) Product Metathesis Product R³-CH=CH-R⁴ Catalyst Active Catalyst [Ru]=CH-R¹

Caption: Simplified Chauvin mechanism for olefin metathesis.

This diagram illustrates the core steps of the catalytic cycle. The active ruthenium carbene ([Ru]=CHR¹) reacts with an incoming olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium carbene, thus propagating the cycle.[2]

Experimental Protocol: General Procedure for Cross-Metathesis Screening

This protocol provides a starting point for the cross-metathesis of this compound with a generic olefin partner.

Materials:

  • This compound (purified)

  • Olefin partner (purified)

  • Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware, dried in an oven overnight

Procedure:

  • Preparation: In an inert atmosphere glovebox, weigh the Grubbs 2nd Generation catalyst (e.g., 0.01 mmol for a 1.0 mol% loading on a 1.0 mmol scale) into a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: In the same glovebox, add this compound (1.0 mmol, 1.0 equiv) and the olefin partner (1.2 mmol, 1.2 equiv) to the vial.

  • Solvent Addition: Add anhydrous, degassed DCM to achieve the desired concentration (e.g., 2.0 mL for a 0.5 M solution).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 40°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours). Quench the aliquot with a drop of ethyl vinyl ether and analyze by GC-MS or ¹H NMR to determine the conversion of starting material and the formation of products and byproducts.[20]

  • Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. The catalyst can be quenched by adding a few drops of ethyl vinyl ether or DMSO and stirring for 30 minutes. The solvent can then be removed under reduced pressure, and the crude product purified by silica gel column chromatography.

References

  • Grubbs, R. H., et al. (2013). A direct and scalable route to γ-keto-α,β-unsaturated esters. The Journal of Organic Chemistry.
  • Milewski, M., et al. (2021).
  • Organic Chemistry Portal. Cross Metathesis. Available at: [Link]

  • McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McIndoe Group Research.
  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research.
  • Małolepsza, E., & Młochowski, J. (2018). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Molecules.
  • Luyt, A. S., & Singh, S. (2020).
  • Kajtazi, A., et al. (2021). Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. Molecules.
  • Keitz, B. K., & Grubbs, R. H. (2012). Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. Organometallics.
  • Chemsrc. This compound. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Grela, K., et al. (2022). Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent.
  • Wikipedia. Ring-closing metathesis. Available at: [Link]

  • Mettler Toledo. Hydroformylation Process and Applications. Available at: [Link]

  • O'Leary, D. J. (2015).
  • Hoveyda, A. H., et al. (2017). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. Journal of the American Chemical Society.
  • Pritchard, J., et al. (2017). Supported Pt-Re catalysts for the selective hydrogenation of methyl and ethyl esters to alcohols.
  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.
  • Ashenhurst, J. Olefin Metathesis. Master Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2014). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry.
  • Lee, H., et al. (2020). Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers in Chemistry.
  • Grubbs, R. H. (2010). Recent Advances in Ruthenium-Based Olefin Metathesis.
  • ResearchGate. Hydroformylation ( OXO ) Catalysis. Available at: [Link]

  • Legrand, F.-X., et al. (2010). Rhodium-catalyzed hydroformylation of methyl 4-pentenoate.
  • Liu, Y., et al. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters.
  • Industrial Chemistry, Chapter 5: Homogeneous Catalysis. Available at: [Link]

  • Haas, K. (2023).
  • National Center for Biotechnology Information. Ethyl 2-methyl-4-pentenoate. PubChem. Available at: [Link]

  • Pritchard, J., et al. (2017). Supported Pt-Re catalysts for the selective hydrogenation of methyl and ethyl esters to alcohols.
  • Mol, J. C. (2004). Catalytic Metathesis of Unsaturated Fatty Acid Esters and Oils.
  • Adjiman, C. S., et al. (2008). Solvents for ring-closing metathesis reactions.
  • Rocío-Bautista, P., et al. (2016). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
  • The Good Scents Company. ethyl 4-pentenoate. Available at: [Link]

  • Epistemeo. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube.
  • Semantic Scholar. Solvents for ring-closing metathesis reactions. Available at: [Link]

  • Santacesaria, E., et al. (2023).
  • ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Available at: [Link]

Sources

Preventing polymerization of Ethyl 4-methyl-4-pentenoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-methyl-4-pentenoate

A Guide to Preventing Unintended Polymerization During Storage and Handling

Welcome to the technical support center for this compound (CAS: 4911-54-0). As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of how to maintain the stability and purity of this valuable monomer. Unintended polymerization is a common yet preventable issue that can compromise experimental results and pose safety risks. This guide is structured to address your potential questions in a direct, problem-solving format.

Section 1: The "Why" - Understanding the Polymerization Risk

Q: Why is this compound prone to polymerization?

A: The susceptibility of this compound to polymerization lies in its molecular structure. It is an unsaturated ester containing a terminal carbon-carbon double bond (C=C). This double bond, specifically the loosely held pi-bond, is a high-energy region that can be easily attacked by highly reactive species known as free radicals.[1]

The process, known as free-radical polymerization, is a chain reaction that proceeds in three key stages:[2][3]

  • Initiation: A free radical (R•), which can be generated by heat, light, or trace contaminants, attacks the C=C double bond of a monomer molecule. This breaks the pi-bond and forms a new, larger radical.[1][4]

  • Propagation: The newly formed monomer radical then attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the chain length.[1][2]

  • Termination: The chain reaction stops when two radicals combine or react in a way that consumes their radical nature, forming a stable, non-reactive polymer molecule.[2]

This chain reaction can be self-sustaining and is often exothermic, meaning it releases heat.[2] If uncontrolled, this can lead to a dangerous runaway reaction, causing a rapid increase in temperature and pressure inside a sealed container.[5]

Free-Radical Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (e.g., Heat, Light) Radical Free Radical (R•) Initiator->Radical forms Monomer_Radical Monomer Radical Radical->Monomer_Radical attacks Monomer1 Monomer Monomer1->Monomer_Radical attacks Growing_Chain Growing Chain (Mn•) Monomer2 Monomer Longer_Chain Longer Chain (Mn+1•) Monomer2->Longer_Chain adds to Growing_Chain->Longer_Chain adds to Chain1 Growing Chain (Mx•) Polymer Stable Polymer Chain1->Polymer combine Chain2 Growing Chain (My•) Chain2->Polymer combine

Fig 1. Mechanism of free-radical polymerization.

Section 2: The "How" - Proactive Storage and Handling Protocols

Q: What are the ideal storage conditions for this compound?

A: Proper storage is the most critical factor in preventing premature polymerization. The goal is to minimize exposure to polymerization initiators. Similar to other reactive acrylic esters, a multi-faceted approach is required.[6][7]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Reduces the rate of thermal decomposition of trace impurities that could form radicals. Avoids freezing.
Atmosphere Under Air (5-21% Oxygen) [8]CRITICAL: Do NOT store under an inert gas like nitrogen or argon. Oxygen is essential for the activation of common phenolic inhibitors.[5][7][8]
Light Exposure Store in an opaque or amber container in the dark. UV light can provide the energy to initiate radical formation.[7]
Container Material Stainless steel or aluminum. [6][7]Prevents contamination. While the ester does not corrode carbon steel, rust formation can introduce metal ions that may promote polymerization.[7]
Inhibitor Ensure the product contains an inhibitor (e.g., MEHQ, HQ). The product should be purchased with an inhibitor already added. This is the primary defense against polymerization.[5][9]
Q: What is the role of a polymerization inhibitor and why is oxygen necessary?

A: A polymerization inhibitor is a chemical compound that scavenges free radicals, effectively stopping the polymerization chain reaction before it can begin.[10][11] For unsaturated esters, the most common and effective inhibitors are phenolic compounds like 4-methoxyphenol (MEHQ) or hydroquinone (HQ).[12]

The mechanism of these inhibitors is not direct; it requires the presence of dissolved oxygen to function efficiently.[10][13]

  • A stray propagating radical (R•) in the monomer first reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).

  • This peroxy radical is less reactive than the initial carbon radical but can still propagate polymerization slowly.

  • The phenolic inhibitor (ArOH) then rapidly donates a hydrogen atom to the peroxy radical, terminating it and forming a very stable, non-reactive inhibitor radical (ArO•) that does not initiate further polymerization.[10]

This is why storing under an inert atmosphere is dangerous: it removes a key ingredient (oxygen) needed for the inhibitor to do its job, paradoxically increasing the risk of polymerization.

Inhibition Mechanism cluster_problem Problem: Stray Radical cluster_solution Solution: Inhibition Pathway R_Radical Propagating Radical (R•) ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical reacts with O₂ O2 Oxygen (O₂) Stable_Products Stable Products ROO_Radical->Stable_Products scavenged by Inhibitor Phenolic Inhibitor (ArOH) Inhibitor->Stable_Products scavenged by

Fig 2. Role of oxygen in phenolic inhibition.

Section 3: Frequently Asked Questions (FAQs)

Q: How can I tell if my sample has started to polymerize? A: The earliest signs are a noticeable increase in viscosity (the liquid becomes thicker) or the appearance of haze, sediment, or solid gel-like particles. In advanced stages, the entire sample may solidify.

Q: How long can I store this compound? A: When stored under the ideal conditions outlined above (refrigerated, under air, in the dark) with an adequate inhibitor level, a storage stability of at least one year can be expected.[7] However, it is best practice to use a "first-in, first-out" inventory system and to re-evaluate the material's quality if stored for extended periods.[7]

Q: My sample arrived without an inhibitor. What should I do? A: This is highly unusual and poses a significant risk. Contact the supplier immediately. Do not attempt to use or store the material long-term without inhibition. If you must handle it, do so in a cooled environment and use it as quickly as possible. For temporary stabilization, you can add an inhibitor like MEHQ to a concentration of 100-200 ppm.

Q: Do I need to add more inhibitor over time? A: Possibly. Inhibitors are consumed as they scavenge radicals.[12] For storage periods longer than a few months, or if the material is exposed to non-ideal conditions (e.g., elevated temperatures), it is prudent to check the inhibitor concentration. If it has fallen below a critical level (e.g., <10 ppm for MEHQ), it should be replenished.

Section 4: Troubleshooting Guide

Q: I've noticed an increase in viscosity in my stored sample. What's happening and what should I do?

A: An increase in viscosity is a clear sign that polymerization has begun. Immediate action is required to prevent further polymerization and assess the material's viability.

Troubleshooting Workflow:

  • Safety First: Handle the container with care. If it is warm to the touch, this could indicate an ongoing exothermic reaction. Move it to a cooler, isolated area (like a fume hood) away from flammable materials. Do not tightly seal a container that is warming up.

  • Check Storage Conditions:

    • Temperature: Was the material stored at the correct temperature (2-8 °C)?

    • Atmosphere: Was the container blanketed with an inert gas? Was the container filled to the top, leaving no air headspace?

  • Assess Inhibitor Level: If it is safe to do so, take a small aliquot and measure the inhibitor concentration (see Protocol 1). Depletion of the inhibitor is a primary cause of polymerization.

  • Decision Point:

    • Slight Viscosity Increase: If the polymerization is minimal and the inhibitor level is low, you may be able to salvage the material by adding more inhibitor and ensuring proper storage conditions are met. The material should be prioritized for immediate use.

    • Significant Polymer/Solid Formation: The material is likely unusable for most applications, as the polymer content will alter its properties and reactivity. The primary concern becomes safe disposal.

Q: How do I safely dispose of partially polymerized material?

A: Do not dispose of it as standard liquid waste. The reactive monomer is still present. Treat it as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols. Typically, it will be packaged in a clearly labeled, vented container and disposed of by a certified hazardous waste management company.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Checking Inhibitor (MEHQ/HQ) Concentration

This is a general guideline. For quantitative accuracy, a validated analytical method such as HPLC is recommended, often following standards like ASTM D3125.[6]

  • Prepare Standards: Create a calibration curve using at least three standards of the pure inhibitor (e.g., MEHQ) in a non-polymerizable solvent (e.g., acetonitrile or methanol) at known concentrations (e.g., 5, 15, 50 ppm).

  • Prepare Sample: Dilute a known volume of your this compound sample in the same solvent.

  • Analysis: Analyze the standards and the sample using HPLC with a UV detector. MEHQ and HQ have strong UV absorbance.

  • Quantify: Plot the calibration curve (absorbance vs. concentration) and determine the concentration of the inhibitor in your sample based on its absorbance.

Protocol 2: Procedure for Removing Inhibitor Prior to Use (Alkali Wash)

Phenolic inhibitors like MEHQ and HQ are acidic and can be removed by washing with a basic solution.[11][12]

  • Safety: Perform this procedure in a fume hood, wearing appropriate PPE (gloves, safety glasses).

  • Extraction: Place the monomer in a separatory funnel. Add an equal volume of a cold, dilute (e.g., 5%) aqueous sodium hydroxide (NaOH) solution.

  • Wash: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate. The inhibitor will react with NaOH to form a water-soluble salt, which will move into the aqueous (bottom) layer.

  • Separate: Drain and discard the aqueous layer.

  • Neutralize: Wash the monomer with deionized water until the aqueous washings are neutral (check with pH paper).

  • Dry: Dry the washed monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter: Filter off the drying agent.

  • Immediate Use: The resulting inhibitor-free monomer is now highly reactive and should be used immediately. Do not attempt to store it.

References

  • Doc Brown's Chemistry. (n.d.). free radical mechanism steps for polymerisation of ethene to poly(ethene). Retrieved from [Link]

  • Organic Chemistry. (2014, July 10). Radical Polymerization [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved from [Link]

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  • Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers. Retrieved from [Link]

  • Otsuka Chemical Co., Ltd. (2022, February 12). What is free radical polymerization?. Retrieved from [Link]

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  • Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED. Retrieved from [Link]

  • Al-Harthi, M. A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 511. Retrieved from [Link]

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  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

  • 3V Sigma USA. (2024, October 15). Optimizing Unsaturated Polyester Resins: Necessity of Additives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0436921A1 - Inhibitor concentrate, storage stable unsaturated thermosettable resins and cured products.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Turkchem. (n.d.). Inhibitors for Unsaturated Polyester Resins. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methyl-4-pentenoate is a volatile ester with applications in the fragrance, flavor, and specialty chemical industries. Its unique chemical structure, characterized by a terminal double bond and an ester functional group, necessitates a robust analytical strategy for its comprehensive characterization. This guide provides an in-depth comparison of key analytical methodologies for the qualitative and quantitative assessment of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Gas Chromatography (GC): The Workhorse for Volatile Ester Analysis

Gas chromatography is the premier technique for analyzing volatile compounds like this compound due to its high separation efficiency and sensitivity.[1][2] The choice of detector is critical and dictates the nature of the information obtained. Here, we compare the two most common detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID): A Quantitative Powerhouse

GC-FID is revered for its robustness and wide linear dynamic range, making it ideal for accurate quantification.[3] The FID detector operates by combusting organic compounds in a hydrogen flame, generating ions that produce a measurable electrical current proportional to the amount of analyte.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Instrumentation:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point, offering excellent separation of a wide range of volatile compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1. A higher split ratio can be used for more concentrated samples to avoid column overload.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Detector: FID at 280 °C.

  • Analysis: Inject 1 µL of each standard and the sample solution.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Purity is typically reported as the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it an indispensable tool for both qualitative and quantitative analysis.[5][6] The mass spectrometer provides structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios.

  • Sample Preparation: Prepare the sample as described for GC-FID. A concentration of approximately 10-50 µg/mL is often sufficient for qualitative analysis.

  • Instrumentation:

    • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

    • GC Parameters: Use the same column and temperature program as for GC-FID.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level allows for reproducible fragmentation patterns that can be compared to spectral libraries.

      • Mass Range: Scan from m/z 35 to 350. This range will capture the molecular ion and key fragments of this compound and common impurities.

      • Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the filament.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST) for confirmation. Potential impurities can be tentatively identified by their mass spectra.

GC-FID vs. GC-MS: A Head-to-Head Comparison
FeatureGC-FIDGC-MS
Principle Combustion of organic compounds in a hydrogen flame, generating a current.Separation by GC followed by ionization and mass-based detection.
Primary Use Quantitative analysis, purity determination.Qualitative analysis, structural identification, impurity profiling.
Selectivity Low; responds to most organic compounds.High; provides structural information for specific identification.[5]
Sensitivity High (ppm range).[4]Very high (ppb to ppt range).[5]
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Analysis Prep Prepare Solution (e.g., 1 mg/mL in DCM) Injector Injector (250 °C, Split 50:1) Prep->Injector Column GC Column (DB-5ms, Temp Program) Injector->Column Vaporization & Separation Detector Detector Column->Detector FID FID (Quantitative Data) MS MS (Qualitative & Quantitative Data) Data_Analysis Data Analysis (Purity, Identification)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[7][8][9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons, the methyl group on the double bond, and the vinylic protons.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.[7] For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the double bond, the methylene carbons, the methyl carbon, and the carbons of the ethyl group.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Analysis: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis Prep Dissolve Sample (5-10 mg in CDCl₃ with TMS) Spectrometer Acquire Data (400 MHz, ¹H & ¹³C) Prep->Spectrometer Processing Process FID (FT, Phasing, Baseline) Spectrometer->Processing Analysis Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Structure Structural Confirmation

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

While often coupled with GC, standalone mass spectrometry with direct infusion can provide rapid molecular weight confirmation. For this compound, Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.

The mass spectrum of an ester will typically show a molecular ion peak (M⁺) and fragments resulting from cleavage adjacent to the carbonyl group and McLafferty rearrangement.[10][11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[12] For this compound, the IR spectrum will be dominated by characteristic absorption bands for the ester and alkene functional groups.

  • C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[12]

  • C-O stretch (ester): A strong absorption band in the 1000-1300 cm⁻¹ region.[12]

  • =C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1640-1680 cm⁻¹.

  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

  • Instrumentation:

    • FT-IR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a diamond ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantages
GC-FID Separation by volatility and detection by flame ionization.Excellent for quantification, robust, wide linear range.Provides no structural information.
GC-MS Separation by volatility and detection by mass.Provides structural information for identification, high sensitivity.More expensive and complex than GC-FID.
qNMR Intrinsic quantitative relationship between signal intensity and the number of nuclei.Primary method, highly accurate and precise, provides structural confirmation.Lower sensitivity than chromatographic methods, requires a pure internal standard.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound. Gas chromatography, particularly GC-MS, is indispensable for separation and identification, while GC-FID offers superior quantification. NMR spectroscopy stands as the definitive tool for structural elucidation. Infrared spectroscopy provides a rapid and convenient method for functional group confirmation. The choice of method will ultimately depend on the specific analytical question being addressed, whether it is routine purity assessment, impurity profiling, or de novo structural confirmation.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ResearchGate. (2016, April 18). Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate?. Retrieved from [Link]

  • MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID?. Retrieved from [Link]

  • Ahn, J.-W., et al. (n.d.).
  • ResearchGate. (n.d.). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Retrieved from [Link]

  • Microbe Notes. (2024, May 6). Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Whitman People. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

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  • PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

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  • Hornak, J. P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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  • Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters. Retrieved from [Link]

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  • PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

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A Comparative Guide to the FTIR Spectroscopy of Ethyl 4-Methyl-4-Pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, precise analytical characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups and structural features. This guide provides an in-depth analysis of the FTIR spectrum of ethyl 4-methyl-4-pentenoate, a molecule possessing both an ester and an alkene functional group. Through a comparative approach with structurally similar compounds, we will dissect its spectral features, offering a robust framework for the interpretation of its vibrational signatures.

The Structural Landscape of this compound

This compound is a fascinating molecule for spectroscopic analysis due to the presence of two key functional groups that are not in conjugation: an ethyl ester and a terminal disubstituted alkene. This lack of conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) is a critical determinant of their respective vibrational frequencies in the infrared spectrum. Understanding the interplay and distinct signatures of these groups is essential for its unambiguous identification.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound. The principle of this self-validating system is to ensure reproducibility and accuracy of the obtained spectral data.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its requisite warm-up period to stabilize the infrared source and detector.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (water vapor and carbon dioxide) and any residual contaminants on the crystal, allowing for their subtraction from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

    • Ensure complete coverage of the crystal to maximize the signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline across the spectrum.

Caption: Experimental workflow for obtaining the FTIR spectrum of a liquid sample using an ATR accessory.

Analysis of the FTIR Spectrum of this compound

Key Vibrational Modes and Their Expected Frequencies:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
=C-H StretchAlkene~3080Medium
C-H Asymmetric & Symmetric StretchAlkane2980-2850Strong
C=O StretchEster~1740Strong
C=C StretchAlkene~1650Medium
CH₂ ScissoringAlkane~1465Medium
CH₃ BendingAlkane~1375Medium
C-O-C Asymmetric StretchEster~1250-1150Strong
C-O-C Symmetric StretchEster~1100-1000Strong
=C-H Out-of-Plane BendAlkene~890Strong

Comparative Spectral Analysis

To truly appreciate the diagnostic power of the FTIR spectrum of this compound, a comparison with molecules that isolate its key functional groups is invaluable.

This compound vs. Ethyl Pentanoate: Isolating the Alkene Signatures

Ethyl pentanoate is the saturated analog of our target molecule. Its FTIR spectrum will exhibit the characteristic absorptions of an aliphatic ester but will lack the features of the alkene group.

  • Present in this compound, Absent in Ethyl Pentanoate:

    • A medium intensity band around 3080 cm⁻¹ corresponding to the =C-H stretching vibration.

    • A medium intensity absorption around 1650 cm⁻¹ due to the C=C stretching of the double bond.

    • A strong band around 890 cm⁻¹ resulting from the out-of-plane bending of the =C-H bonds of the 1,1-disubstituted alkene.

By comparing these two spectra, the unique contributions of the alkene moiety are clearly delineated.

This compound vs. 1-Hexene: Highlighting the Ester Functionality

1-Hexene provides an excellent comparison as a simple terminal alkene. Its spectrum will showcase the alkene-related peaks but will be devoid of the strong ester absorptions.

  • Present in this compound, Absent in 1-Hexene:

    • A very strong and sharp absorption around 1740 cm⁻¹ , which is the hallmark of the C=O stretch in a saturated ester.

    • A series of strong bands in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint" of the ester, arising from the C-O-C stretching vibrations.

This comparison unequivocally confirms the presence of the ethyl ester group in our molecule of interest.

This compound vs. Ethyl Crotonate (an α,β-Unsaturated Ester): The Effect of Conjugation

Ethyl crotonate is an isomer of this compound where the double bond is conjugated with the carbonyl group. This conjugation has a significant and predictable effect on the vibrational frequencies.

  • Shift in C=O Stretching Frequency: In ethyl crotonate, the C=O stretching frequency would be shifted to a lower wavenumber (typically 1715-1730 cm⁻¹ ) compared to the ~1740 cm⁻¹ expected for the non-conjugated this compound. This is due to the delocalization of π-electrons, which weakens the C=O bond.

  • Shift in C=C Stretching Frequency: The C=C stretching vibration in ethyl crotonate also shifts to a lower frequency and often increases in intensity compared to a non-conjugated alkene.

This comparison is crucial for confirming the exact location of the double bond within the molecular structure.

Conclusion

The FTIR spectrum of this compound is a rich tapestry of vibrational information that, when systematically dissected and compared with appropriate reference compounds, allows for its unambiguous identification. The key to its analysis lies in recognizing the distinct and characteristic absorption bands of its non-conjugated ester and alkene functional groups. The strong C=O stretch around 1740 cm⁻¹, coupled with the prominent C-O stretches in the fingerprint region, confirms the ester moiety. Simultaneously, the presence of the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1650 cm⁻¹, and the out-of-plane =C-H bending near 890 cm⁻¹ provides definitive evidence for the terminal disubstituted alkene. This guide provides a comprehensive framework for researchers to confidently interpret the FTIR spectrum of this compound and similar molecules, ensuring the integrity of their scientific endeavors.

References

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A Comparative Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-methyl-4-pentenoate is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring both an ester and a sterically hindered alkene, presents unique synthetic challenges and opportunities. This guide provides an in-depth comparison of four distinct and prominent synthesis routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's performance. The objective is to equip researchers and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and stereochemical control.

The Classical Approach: Malonic Ester Synthesis followed by Fischer Esterification

This long-established, two-stage route offers a reliable and well-understood method for the synthesis of this compound. The strategy first involves the construction of the carbon skeleton of the corresponding carboxylic acid, 4-methyl-4-pentenoic acid, via malonic ester synthesis. This is followed by a classical Fischer esterification to yield the final product.

Reaction Pathway & Mechanism

The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then alkylated with methallyl chloride (3-chloro-2-methylpropene) in an S(_N)2 reaction. The resulting dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to afford 4-methyl-4-pentenoic acid. The final step is the acid-catalyzed esterification of this carboxylic acid with ethanol.

Experimental Protocol

Part A: Synthesis of 4-methyl-4-pentenoic acid

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere.

  • Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, add methallyl chloride (1.05 eq) dropwise, and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then treated with an excess of aqueous sodium hydroxide solution and heated to reflux for 3-4 hours to ensure complete hydrolysis of the esters. The solution is then cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to reflux until carbon dioxide evolution ceases, indicating the completion of decarboxylation.

  • Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 4-methyl-4-pentenoic acid is then purified by vacuum distillation.

Part B: Fischer Esterification

  • Esterification: In a round-bottom flask, dissolve the purified 4-methyl-4-pentenoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10 eq). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.

Performance Analysis

This method is robust and utilizes relatively inexpensive starting materials.[1] The malonic ester synthesis is a versatile tool for forming C-C bonds.[2][3] However, a significant drawback is the multi-step nature of the process, which can lead to lower overall yields and increased labor. The alkylation step can sometimes result in dialkylation as a side product, complicating purification.[1] The Fischer esterification is an equilibrium-driven reaction, and driving it to completion requires a large excess of the alcohol or the removal of water.[4][5]

Malonic_Ester_Synthesis cluster_0 Stage 1: 4-methyl-4-pentenoic acid Synthesis cluster_1 Stage 2: Fischer Esterification DEM Diethyl Malonate Enolate Enolate DEM->Enolate NaOEt Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM Methallyl Chloride Diacid Dicarboxylic Acid Alkylated_DEM->Diacid NaOH, H₂O, Δ Carboxylic_Acid 4-methyl-4-pentenoic acid Diacid->Carboxylic_Acid H₃O⁺, Δ (-CO₂) Final_Ester This compound Carboxylic_Acid->Final_Ester Ethanol, H₂SO₄ (cat.), Δ

Workflow for Malonic Ester Synthesis and Fischer Esterification.

The Elegant Rearrangement: Johnson-Claisen Reaction

The Johnson-Claisen rearrangement is a powerful and stereoselective method for the formation of γ,δ-unsaturated esters. This[6][6]-sigmatropic rearrangement offers a more convergent approach to this compound compared to the malonic ester synthesis.

Reaction Pathway & Mechanism

This reaction involves heating a mixture of an allylic alcohol, in this case, methallyl alcohol (2-methyl-2-propen-1-ol), with an excess of an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst, like propionic acid. The reaction proceeds through the in situ formation of a mixed ketene acetal, which then undergoes a concerted[6][6]-sigmatropic rearrangement to furnish the γ,δ-unsaturated ester. The reaction is driven forward by the thermodynamic stability of the newly formed carbonyl group.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine methallyl alcohol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq).

  • Reaction: Heat the mixture gently. Ethanol, a byproduct of the initial transesterification, will begin to distill off. Continue heating and distilling off the ethanol. Once the ethanol has been removed, increase the temperature to reflux the remaining mixture for 6-8 hours.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, dilute it with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Performance Analysis

The Johnson-Claisen rearrangement is a highly efficient, one-pot reaction that often proceeds with high stereoselectivity, although for the synthesis of this compound, no new stereocenter is formed.[7] It is a more atom-economical process than the malonic ester route. However, the reaction often requires relatively high temperatures, and the orthoester reagent can be more expensive than the starting materials for the malonic ester synthesis.

Johnson_Claisen_Rearrangement cluster_0 Johnson-Claisen Rearrangement Methallyl_Alcohol Methallyl Alcohol Ketene_Acetal Ketene Acetal (in situ) Methallyl_Alcohol->Ketene_Acetal Propionic Acid, Δ (-EtOH) Orthoester Triethyl Orthoacetate Orthoester->Ketene_Acetal Propionic Acid, Δ (-EtOH) Final_Ester This compound Ketene_Acetal->Final_Ester [3,3]-Sigmatropic Rearrangement

Workflow for the Johnson-Claisen Rearrangement.

The Carbonyl-to-Alkene Transformation: Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds and is a cornerstone of modern organic synthesis.[8] For the synthesis of this compound, a plausible disconnection involves the reaction of a phosphorus ylide with a keto-ester.

Reaction Pathway & Mechanism

The synthesis would start with the preparation of the Wittig reagent, methylenetriphenylphosphorane (Ph(_3)P=CH(_2)), from methyltriphenylphosphonium bromide and a strong base like n-butyllithium. This ylide is then reacted with ethyl 4-oxopentanoate (ethyl levulinate). The nucleophilic ylide attacks the electrophilic carbonyl carbon of the keto-ester to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of ethyl 4-oxopentanoate (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Performance Analysis

The Wittig reaction is highly versatile and tolerates a wide range of functional groups.[9] It allows for the unambiguous placement of the double bond. However, a major drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove completely from the product.[10] The use of strong bases like n-butyllithium requires anhydrous conditions and careful handling. For industrial applications, the poor atom economy and the phosphine oxide waste can be significant disadvantages.

Wittig_Reaction cluster_0 Wittig Reaction Phosphonium_Salt Methyltriphenyl- phosphonium bromide Ylide Methylenetriphenyl- phosphorane Phosphonium_Salt->Ylide n-BuLi, THF Final_Ester This compound Ylide->Final_Ester Byproduct Triphenylphosphine oxide Ylide->Byproduct Keto_Ester Ethyl 4-oxopentanoate Keto_Ester->Final_Ester Keto_Ester->Byproduct

Workflow for the Wittig Reaction.

The Modern Approach: Olefin Cross-Metathesis

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the synthesis of alkenes. Cross-metathesis, in particular, offers a direct route to construct new C=C bonds by scrambling the substituents of two different alkenes.

Reaction Pathway & Mechanism

The synthesis of this compound via cross-metathesis would involve the reaction of a terminal alkene, such as isobutylene, with an α,β-unsaturated ester, ethyl acrylate, in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates, ultimately leading to the desired cross-coupled product and a volatile byproduct (ethylene).

Experimental Protocol
  • Reaction Setup: In a reaction vessel suitable for handling a gaseous reagent, dissolve ethyl acrylate (1.0 eq) and a Grubbs second-generation catalyst (e.g., 1-5 mol%) in an appropriate solvent like dichloromethane under an inert atmosphere.

  • Reaction: Cool the solution and introduce a controlled stream of isobutylene gas into the reaction mixture, or add a pre-determined amount of liquefied isobutylene. Allow the reaction to proceed at room temperature or with gentle heating for several hours, monitoring by GC or TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether to deactivate the catalyst. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Performance Analysis

Cross-metathesis is a powerful and often highly selective method that operates under mild conditions and shows excellent functional group tolerance.[11] The use of catalytic amounts of the ruthenium complex makes it an attractive option. However, the cost and air-sensitivity of the catalysts can be a consideration. The selectivity of the cross-metathesis can be influenced by the steric and electronic properties of the reacting alkenes, and homo-dimerization can be a competing side reaction.[6] The choice of catalyst is crucial for achieving high yields and selectivities.

Cross_Metathesis cluster_0 Olefin Cross-Metathesis Isobutylene Isobutylene Final_Ester This compound Isobutylene->Final_Ester Grubbs Catalyst, CH₂Cl₂ Byproduct Ethylene Isobutylene->Byproduct Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Final_Ester Grubbs Catalyst, CH₂Cl₂ Ethyl_Acrylate->Byproduct

Workflow for Olefin Cross-Metathesis.

Comparative Summary of Synthesis Routes

FeatureMalonic Ester Synthesis & Fischer EsterificationJohnson-Claisen RearrangementWittig ReactionOlefin Cross-Metathesis
Overall Yield ModerateGood to ExcellentModerate to GoodGood to Excellent
Number of Steps MultipleOne-potTwo steps (ylide prep + reaction)One step
Starting Materials Inexpensive and readily availableModerately pricedModerately pricedCatalyst can be expensive
Reaction Conditions Varies (strong base, reflux)High temperatureAnhydrous, strong baseMild, inert atmosphere
Atom Economy PoorGoodPoorGood
Byproducts CO₂, salts, waterEthanolTriphenylphosphine oxideEthylene
Scalability Feasible, but labor-intensiveGoodChallenging due to byproduct removalGood, catalyst cost is a factor
Key Advantages Well-established, versatileConvergent, stereoselectiveUnambiguous double bond formationHigh functional group tolerance, catalytic
Key Disadvantages Multi-step, moderate overall yieldHigh temperatures, orthoester costStoichiometric phosphine oxide wasteCatalyst cost and sensitivity

Conclusion

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the project.

  • The Malonic Ester Synthesis followed by Fischer Esterification is a reliable, classical approach suitable for small-scale synthesis where cost of starting materials is a primary concern and the multi-step nature is not a major hurdle.

  • The Johnson-Claisen Rearrangement offers an elegant and efficient one-pot alternative, particularly advantageous for achieving high yields in a more convergent manner, provided the higher reaction temperatures are manageable.

  • The Wittig Reaction provides a dependable method for constructing the target alkene from a readily available keto-ester, but its scalability is hampered by the generation of a stoichiometric amount of triphenylphosphine oxide.

  • Olefin Cross-Metathesis represents the most modern and versatile approach, offering high yields under mild conditions with excellent functional group compatibility. While the catalyst cost can be a factor, its catalytic nature and high efficiency make it a compelling choice for both lab-scale and potentially industrial-scale synthesis, especially as catalyst technology continues to advance.

For researchers in drug development and other fields requiring high purity and efficient synthesis, the Johnson-Claisen rearrangement and Olefin Cross-Metathesis are likely the most attractive options. The final decision will involve a careful consideration of the trade-offs between reagent cost, reaction conditions, yield, and scalability.

References

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A Comparative Guide to the Isomerization of Ethyl 4-methyl-4-pentenoate and Other Olefinic Esters: Mechanisms, Catalysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the isomerization of ethyl 4-methyl-4-pentenoate with other olefin esters. We will explore the fundamental principles driving these reactions, compare the performance of various substrates using experimental data, and provide detailed protocols for researchers in organic synthesis and drug development.

The Principle and Purpose of Olefin Ester Isomerization

The isomerization of olefin esters is a chemical reaction involving the migration of a carbon-carbon double bond (C=C) along the carbon chain.[1] The primary thermodynamic driving force for this transformation is the formation of a more stable product.[2] In the context of olefinic esters, this typically means the conversion of a non-conjugated ester (where the C=C bond is isolated from the ester's carbonyl group) into an α,β-unsaturated ester.[3]

An α,β-unsaturated ester features a C=C bond directly adjacent to the carbonyl (C=O) group, creating a conjugated π-system.[4][5] This conjugation leads to electron delocalization across the p-orbitals of the involved atoms, resulting in a significant lowering of the molecule's overall energy.[6] This increased stability, often referred to as resonance stabilization energy, makes the isomerization process thermodynamically favorable.[6][7]

The products of this reaction, α,β-unsaturated esters, are highly valuable building blocks in organic synthesis. Their extended conjugation makes them key components in various reactions, including Michael additions, Diels-Alder cycloadditions, and polymerizations, making them crucial intermediates for pharmaceuticals and materials science.[8][9][10]

G cluster_0 Thermodynamic Driving Force Start Non-Conjugated Ester (Higher Energy) End α,β-Unsaturated Ester (Lower Energy / More Stable) Start->End Isomerization (ΔG < 0)

Caption: Thermodynamic landscape of olefin ester isomerization.

Profile of a Key Substrate: this compound

This compound is an olefin ester characterized by a terminal double bond that is trisubstituted and includes a gem-dimethyl motif at the C4 position.[11] This specific substitution pattern has a significant impact on its reactivity. The methyl groups are electron-donating via hyperconjugation, which increases the electron density of the C=C bond, potentially influencing its interaction with electrophilic catalysts.[12] Furthermore, the steric bulk introduced by the methyl groups can affect the regioselectivity and rate of catalytic reactions.[12] Its isomerization provides a direct pathway to ethyl 4-methyl-2-pentenoate, a conjugated ester of synthetic interest.

Catalytic Approaches to Isomerization

Transition metal complexes are the most effective catalysts for promoting the isomerization of olefin esters.[1][2] These catalysts operate through various mechanisms, most commonly involving either metal-hydride addition-elimination or the formation of a π-allyl intermediate.

  • Metal-Hydride Mechanism: A metal hydride species (M-H) adds across the double bond. A subsequent β-hydride elimination from an adjacent carbon regenerates the double bond in a new position and reforms the catalyst.

  • π-Allyl Mechanism: The catalyst coordinates to the olefin and abstracts an allylic proton, forming a π-allyl metal intermediate. The metal can then be reprotonated at a different position to yield the isomerized olefin.[13]

Commonly employed metals include rhodium, ruthenium, palladium, nickel, and iron.[2][14][15] Iron carbonyls, such as pentacarbonyliron(0) (Fe(CO)₅), have proven to be particularly effective and economical for isomerizing olefin esters to their α,β-unsaturated counterparts.[3][16]

G cluster_0 General Metal-Hydride Catalytic Cycle A Catalyst [M-H] B Olefin Coordination A->B + Olefin C Hydrometallation (σ-alkyl complex) B->C Insertion D β-Hydride Elimination C->D Rotation & Elimination E Isomerized Olefin Release D->E De-coordination E->A Catalyst Regeneration G Isomerized Product (R-CH=CH-CH₃) E->G Product F Olefin Substrate (R-CH₂-CH=CH₂)

Caption: A simplified metal-hydride mechanism for olefin isomerization.

Performance Comparison: A Data-Driven Analysis

The efficiency of isomerization can vary significantly depending on the substrate's structure. A seminal study by Angelici and Shih using an iron carbonyl-promoted system provides excellent comparative data.[3] The reaction involves the UV photolysis of the olefin ester with a stoichiometric amount of Fe(CO)₅, which not only catalyzes the isomerization but also stabilizes the resulting α,β-unsaturated ester product as an Fe(CO)₃(η⁴-oxadiene) complex. Subsequent treatment with a ligand like pyridine or CO liberates the final product in high yield.[3]

SubstrateStructureProductYield (%)Reference
This compound γ,δ-UnsaturatedEthyl 4-methyl-2-pentenoate (α,β-Unsaturated)90%[3][12]
Methyl 3-butenoate β,γ-UnsaturatedMethyl crotonate (α,β-Unsaturated)94%[3]
Methyl Oleate Long-chain, internal olefinMethyl octadec-trans-2-enoate (α,β-Unsaturated)70%[3]
Ethyl 3-pentenoate β,γ-UnsaturatedEthyl 2-pentenoate (α,β-Unsaturated)58%[14]

Analysis of Performance:

  • This compound and Methyl 3-butenoate demonstrate exceptional reactivity, with yields of 90% and 94%, respectively.[3] Their relatively small size and the terminal or near-terminal position of the double bond likely facilitate efficient interaction with the iron carbonyl catalyst. The high yield for this compound suggests that any steric hindrance from the gem-dimethyl group does not significantly impede the reaction under these conditions.[12]

  • Methyl Oleate , a long-chain fatty acid ester, shows a lower but still substantial yield of 70%.[3] The internal position of the double bond and the long alkyl chain may present greater steric challenges and require multiple isomerization steps to migrate the double bond to the α,β-position, accounting for the reduced yield compared to the smaller esters.

  • Ethyl 3-pentenoate , when isomerized with a palladium catalyst, gives a more moderate yield of 58%.[14] This highlights that both the substrate and the choice of catalyst system are critical variables in optimizing the reaction outcome.

Detailed Experimental Protocol: Iron Carbonyl-Promoted Isomerization

This protocol is adapted from the methodology described for the isomerization of olefin esters using pentacarbonyliron(0).[3] It serves as a self-validating system for achieving high-yield conversion.

Causality and Experimental Choices:

  • Solvent: Hexanes are used as they are relatively inert and transparent to UV light, which is necessary for the initial photochemical generation of the active catalytic species from Fe(CO)₅.

  • Temperature: The reaction is initiated at 0°C to control the photochemical reaction and prevent potential side reactions or degradation of the iron carbonyl complexes.

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidation of the highly reactive, low-valent iron species.

  • Liberation Step: Pyridine or CO is added to displace the conjugated ester from the iron center. This step is crucial as the product is stabilized by coordination to the metal; without this step, product isolation would be impossible.[3]

Caption: Workflow for iron carbonyl-promoted olefin ester isomerization.

Step-by-Step Methodology:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the olefin ester (e.g., this compound, 1.0 equivalent) in dry hexanes. The vessel should be under a positive pressure of inert gas (N₂ or Ar).

  • Addition of Catalyst Precursor: Add pentacarbonyliron(0) (Fe(CO)₅, 1.0-1.2 equivalents) via syringe. The solution will be a pale yellow.

  • Photochemical Reaction: Immerse the vessel in a cooling bath at 0°C and irradiate with a high-pressure mercury vapor lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Liberation of the Product: Once the isomerization is complete, remove the UV lamp. Add an excess of pyridine (e.g., 10 equivalents) to the reaction mixture or bubble carbon monoxide (CO) gas through the solution for several hours. This will displace the conjugated ester from the iron complex.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove insoluble iron byproducts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure α,β-unsaturated ester.

Conclusion and Future Perspectives

The isomerization of olefin esters is a powerful and atom-economical method for synthesizing valuable α,β-unsaturated carbonyl compounds. Experimental data clearly show that This compound is an excellent substrate for this transformation, rivaling even less sterically hindered esters like methyl 3-butenoate and significantly outperforming more complex substrates like methyl oleate under iron carbonyl-promoted conditions.[3]

The choice of substrate structure is paramount to reaction efficiency, but the continued development of more active and selective catalysts remains a key research area. Future advancements will likely focus on reducing catalyst loading (from stoichiometric to catalytic amounts), employing less toxic and more sustainable first-row metals, and developing asymmetric variants to control the stereochemistry of the newly formed double bond.

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  • The Good Scents Company, “ethyl 4-pentenoate, 1968-40-7,” The Good Scents Company. [Online]. Available: [Link]

  • J. Ashenhurst, “Are these molecules conjugated?,” Master Organic Chemistry, 2011. [Online]. Available: [Link]

  • National Institute of Standards and Technology, “ethyl 3-pentenoate,” NIST Chemistry WebBook. [Online]. Available: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 4-methyl-4-pentenoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final product are built. Ethyl 4-methyl-4-pentenoate, an olefin ester with applications in organic synthesis, is one such compound where rigorous purity assessment is paramount.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, contextualized with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Central Role of Purity for this compound

This compound (C8H14O2) is a liquid ester characterized by a terminal double bond.[2][3] Its utility in synthesis means that even trace impurities can have significant downstream effects, potentially leading to unwanted side reactions, reduced yields, and the generation of difficult-to-remove by-products. Common impurities may arise from its synthesis, typically a Fischer esterification, and can include unreacted starting materials (4-methyl-4-pentenoic acid and ethanol) or by-products from side reactions.[4] Furthermore, the presence of the olefin group introduces the possibility of isomerization, where the double bond shifts to form the more thermodynamically stable α,β-unsaturated isomer, a critical impurity to monitor.[1][5]

High-Performance Liquid Chromatography (HPLC) stands as a preferred method for this analysis due to its high resolution, sensitivity, and adaptability for quantifying non-volatile and semi-volatile compounds.[6][7]

Pillar 1: HPLC Methodologies - A Comparative Analysis

The choice of HPLC methodology is dictated by the physicochemical properties of the analyte and its potential impurities. For an ester like this compound, both Reversed-Phase (RP) and Normal-Phase (NP) chromatography present viable, albeit different, approaches.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of modern analytical chemistry, separating molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention, which is ideal for separating the relatively non-polar ester from more polar impurities like the starting carboxylic acid.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers low viscosity and a low UV cutoff wavelength.[8] A gradient elution (increasing acetonitrile concentration over time) is employed to ensure that both polar (early-eluting) and non-polar (late-eluting) impurities are effectively resolved and eluted within a reasonable timeframe.

  • Detection: The ester lacks a strong chromophore for UV detection. Therefore, a low wavelength (e.g., 210 nm) is selected where the carbonyl group of the ester exhibits some absorbance.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 40% B

    • 12.1-15 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve in 50 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Method B: Normal-Phase HPLC (NP-HPLC)

NP-HPLC operates on the principle of adsorption, using a polar stationary phase (e.g., silica) and a non-polar mobile phase. It excels at separating non-polar compounds and isomers.

Causality Behind Experimental Choices:

  • Stationary Phase: A silica (SiO₂) column provides a highly polar surface with silanol (-Si-OH) groups that interact with polar functional groups of the analyte and impurities.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a classic choice. Hexane is the weak, non-polar solvent, while ethyl acetate is the strong, more polar solvent. An isocratic elution is often sufficient for simpler mixtures and provides robust, repeatable results. This system is particularly effective for separating geometric or positional isomers, such as the potential α,β-unsaturated isomer of the target compound.

  • Detection: As with RP-HPLC, detection at a low UV wavelength is necessary.

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 95:5 (v/v) n-Hexane: Ethyl Acetate (Isocratic).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase (95:5 n-Hexane: Ethyl Acetate).

Pillar 2: Method Validation & Trustworthiness

A method is only as reliable as its validation. All HPLC methods for purity assessment must be validated according to International Conference on Harmonization (ICH) guidelines to ensure their suitability.[6][9] This process establishes the trustworthiness of the results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by separating the main compound from known impurities and placebo components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically, a minimum of five concentration levels are used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure standard is spiked into a sample. The ICH guideline suggests a mean recovery of 100 ± 2% for an assay method.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

Pillar 3: Data Presentation and Visualization

Clear visualization of workflows and data is essential for comprehension and comparison.

Workflow for HPLC Purity Assessment

HPLC_Workflow Figure 1: General HPLC Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh & Dissolve Sample in Appropriate Solvent Injection Inject Sample/Standard into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard (Known Purity) StandardPrep->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detect Analytes (UV Detector) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Purity (% Area) and Quantify Impurities Integration->Calculation Report Generate Final Report with Validation Data Calculation->Report

Caption: General HPLC Experimental Workflow

Quantitative Data Summary

Table 1: Comparison of HPLC Method Performance Parameters

ParameterMethod A: RP-HPLCMethod B: NP-HPLCRationale
Primary Separation Principle HydrophobicityAdsorption (Polarity)Different selectivity for various impurities.
Typical Elution Order Polar impurities first, then esterNon-polar ester first, then polar impuritiesRP-HPLC is excellent for separating polar starting materials.
Isomer Separation ModerateExcellentNP-HPLC is superior for separating positional isomers.
Robustness & Reproducibility HighModerate (sensitive to water content)RP-HPLC methods are generally more rugged.
Solvent Cost & Disposal Moderate (Acetonitrile)High (Hexane)"Green" solvents like ethanol can be explored for RP-HPLC.[8]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive assessment considers other techniques.

Table 2: Performance Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC Liquid-solid chromatographyHigh resolution, high sensitivity, applicable to non-volatile compounds.[7]Higher cost, more complex instrumentation.Routine QC, impurity profiling, stability testing.
Gas Chromatography (GC) Gas-solid/liquid partitioningExcellent for volatile compounds, high sensitivity (especially with MS).Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile impurities.
¹H NMR Spectroscopy Nuclear magnetic resonanceProvides structural information, absolute quantification (qNMR) without a reference standard for every impurity.Lower sensitivity than HPLC, complex spectra for mixtures.Structural confirmation, identification of unknown impurities, absolute purity determination.
Titration Chemical reactionSimple, inexpensive, provides total ester content.[10]Non-specific, cannot detect or quantify individual impurities.A quick check of overall ester content, not for detailed purity.
Decision Logic for Method Selection

Caption: Method Selection Logic

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC (RP-HPLC) method is the recommended primary technique. Its robustness, high resolving power for polar impurities (such as the starting carboxylic acid), and the vast body of established practices make it ideal for routine quality control in a regulated environment.

However, a multi-faceted approach provides the most complete picture. During process development or when investigating unknown impurities, complementing HPLC with ¹H NMR for structural confirmation and GC-MS for volatile impurity analysis is highly advised. If separation of the potential α,β-unsaturated isomer proves challenging by RP-HPLC, developing a specific Normal-Phase HPLC method should be the subsequent step. By understanding the strengths and limitations of each technique and making informed experimental choices, researchers can ensure the quality and integrity of their work, from the lab bench to final product development.

References

  • International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • King, A. W. T., et al. (2014). A new method for rapid degree of substitution and purity determination of chloroform-soluble cellulose esters, using 31P NMR. ResearchGate. Available at: [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?. Available at: [Link]

  • Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. Available at: [Link]

  • Chemsrc. (2025). This compound. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • Welch, C. J., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate: An Evaluation of Yield and Methodological Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient production of key chemical intermediates is paramount. Ethyl 4-methyl-4-pentenoate, a valuable building block in the synthesis of various organic molecules, can be prepared through several synthetic routes. This guide provides an in-depth technical comparison of two prominent methods for its synthesis: the classic Fischer Esterification and the versatile Wittig Reaction. Additionally, the Reformatsky Reaction is presented as a noteworthy alternative. The discussion will focus on reaction yields, procedural complexity, and the mechanistic rationale behind each approach, supported by detailed experimental protocols and comparative data.

Introduction to this compound

This compound is an unsaturated ester whose structure lends itself to a variety of further chemical transformations. Its applications range from the synthesis of complex natural products to the development of novel pharmaceutical agents. The selection of an appropriate synthetic protocol is crucial and often depends on factors such as desired yield, availability of starting materials, and scalability. This guide aims to equip the reader with the necessary information to make an informed decision based on these critical parameters.

Method 1: Fischer Esterification of 4-methyl-4-pentenoic acid

The Fischer esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This equilibrium-driven process is a straightforward and cost-effective method for the synthesis of this compound, provided the precursor carboxylic acid is readily available.

Mechanistic Insight

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Experimental Protocol: Synthesis of 4-methyl-4-pentenoic acid

The necessary starting material, 4-methyl-4-pentenoic acid, can be synthesized from isoprene and malonic acid. A more common laboratory-scale synthesis involves the alkylation of diethyl malonate with an appropriate allyl halide followed by hydrolysis and decarboxylation. A representative procedure for a similar compound, 4-pentenoic acid, involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation, with a reported yield of 71.05%[1].

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of the closely related ethyl 4-pentenoate reports a yield of 78%[2]. This procedure can be adapted for this compound.

Reagents:

  • 4-methyl-4-pentenoic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-4-pentenoic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford pure this compound.

Method 2: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. For the synthesis of this compound, this would involve the reaction of a suitable ketone with a phosphorus ylide containing the ethyl ester moiety.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the ketone, leading to the formation of a zwitterionic intermediate known as a betaine. The betaine then undergoes ring-closure to form a four-membered oxaphosphetane intermediate. This intermediate subsequently collapses in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction

Reagents:

  • Acetone

  • Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as toluene or THF.

  • Add acetone to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel to yield this compound.

Alternative Method: The Reformatsky Reaction

The Reformatsky reaction offers another viable route to β-hydroxy esters, which can then be dehydrated to yield α,β-unsaturated esters like this compound. This reaction involves the treatment of an α-halo ester with zinc metal in the presence of a carbonyl compound.

Mechanistic Insight

The key step in the Reformatsky reaction is the formation of an organozinc intermediate, a zinc enolate, from the α-halo ester and zinc. This organozinc reagent is less reactive than the more common Grignard or organolithium reagents, which allows it to selectively add to the carbonyl group of an aldehyde or ketone without reacting with the ester functionality. The resulting β-hydroxy ester can then be isolated and subjected to dehydration, typically under acidic conditions, to afford the desired α,β-unsaturated ester[2][4].

Comparative Analysis of Synthesis Protocols

Parameter Fischer Esterification Wittig Reaction (Horner-Wadsworth-Emmons)
Starting Materials 4-methyl-4-pentenoic acid, EthanolAcetone, Ethyl (triphenylphosphoranylidene)acetate
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Phosphorus ylide
Reaction Conditions Reflux, equilibrium conditionsAnhydrous, reflux
Reported Yield ~78% (for analogous compound)[2]~91% (for analogous compound)[3]
Work-up/Purification Liquid-liquid extraction, distillationColumn chromatography
Advantages Simple, inexpensive reagentsHigh yield, high regioselectivity
Disadvantages Equilibrium limited, may require excess reagentStoichiometric phosphine oxide byproduct, may require chromatography

Visualizing the Synthetic Pathways

Fischer Esterification Workflow

FischerEsterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-methyl-4-pentenoic acid 4-methyl-4-pentenoic acid Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) 4-methyl-4-pentenoic acid->Acid Catalyst (H2SO4) Reacts with Ethanol Ethanol Ethanol->Acid Catalyst (H2SO4) Reacts with Reflux Reflux Acid Catalyst (H2SO4)->Reflux Extraction Extraction Reflux->Extraction Distillation Distillation Extraction->Distillation This compound This compound Distillation->this compound

Caption: Workflow for Fischer Esterification.

Wittig Reaction Pathwaydot

WittigReaction cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Product Acetone Acetone Anhydrous Solvent Anhydrous Solvent Acetone->Anhydrous Solvent Dissolved in Ethyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate->Anhydrous Solvent Dissolved in Reflux Reflux Anhydrous Solvent->Reflux Column Chromatography Column Chromatography Reflux->Column Chromatography This compound This compound Column Chromatography->this compound

Sources

Comparative Guide to the Synthesis of Ethyl 4-methyl-4-pentenoate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-methyl-4-pentenoate is a valuable unsaturated ester with applications in flavor, fragrance, and polymer chemistry. The traditional synthesis often relies on the Wittig reaction, a robust but sometimes challenging method. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance based on yield, stereoselectivity, cost, and environmental impact. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis seeking to optimize the production of this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis. Its structure, featuring a terminal double bond and an ester functionality, makes it a versatile precursor for a variety of chemical transformations. The demand for efficient and scalable methods for its synthesis is driven by its utility in various industrial applications.

This guide will explore the classical Wittig approach and then critically evaluate modern alternatives, including the Julia-Kocienski olefination, Reformatsky reaction, and olefin metathesis. Each method will be assessed for its strengths and weaknesses, providing the reader with the necessary information to make an informed decision based on their specific synthetic goals.

The Benchmark: Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of this compound, the retrosynthetic analysis points to the reaction between a phosphorus ylide derived from an ethyl ester-containing phosphonium salt and acetone.

Mechanism of the Wittig Reaction

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a phosphine oxide byproduct.[3] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.[4]

Experimental Protocol: A Typical Wittig Synthesis

A general procedure for the Wittig synthesis of this compound is as follows:

  • Preparation of the Phosphonium Salt: A trialkyl- or triarylphosphine is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) via an SN2 reaction to form the corresponding phosphonium salt.[2]

  • Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, to generate the phosphorus ylide.[4]

  • Olefination: The ylide is then reacted with acetone to form this compound.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by distillation.

Workflow for Wittig Synthesis

Wittig_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Generation cluster_step3 Step 3: Olefination reagent1 Ethyl Bromoacetate salt Phosphonium Salt reagent1->salt S N 2 reagent2 Triphenylphosphine reagent2->salt reagent3 Strong Base (e.g., n-BuLi) ylide Phosphorus Ylide reagent3->ylide Deprotonation reagent4 Acetone product This compound reagent4->product Wittig Reaction salt->ylide ylide->product

Sources

A Comparative Spectroscopic Guide to Ethyl 4-methyl-4-pentenoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the unambiguous identification of isomeric impurities is a cornerstone of quality control and process optimization. Positional isomers, with their subtle structural differences, often exhibit nearly identical physical properties, making their differentiation by classical methods challenging. This technical guide provides an in-depth spectroscopic comparison of ethyl 4-methyl-4-pentenoate and its closely related isomers: ethyl 4-methyl-3-pentenoate and ethyl 4-methyl-2-pentenoate (both E and Z isomers). By leveraging the distinct electronic environments of each molecule, we will demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed for their definitive identification.

Introduction to the Isomers

This compound and its isomers share the same molecular formula, C₈H₁₄O₂, and a similar carbon skeleton, differing only in the position of the carbon-carbon double bond. This seemingly minor variation gives rise to distinct spectroscopic signatures that can be rationalized by fundamental principles of chemical structure and bonding.

The Isomers Under Investigation:

  • This compound: The terminal alkene isomer.

  • Ethyl 4-methyl-3-pentenoate: An internal, tetrasubstituted alkene.

  • (E)-Ethyl 4-methyl-2-pentenoate: The trans isomer of the α,β-unsaturated ester.

  • (Z)-Ethyl 4-methyl-2-pentenoate: The cis isomer of the α,β-unsaturated ester.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of these compounds, providing the experimental data and theoretical rationale necessary to distinguish them with confidence.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals provide a detailed map of the molecule's structure.

Key Differentiating Features in ¹H NMR:
  • Olefinic Protons: The chemical shifts and multiplicities of the protons on the double bond are highly diagnostic.

    • This compound: Will show two singlets (or very finely split signals) in the vinyl region (around 4.7 ppm) corresponding to the terminal =CH₂ protons.

    • Ethyl 4-methyl-3-pentenoate: Will exhibit a single olefinic proton signal, likely a triplet or a more complex multiplet, shifted further downfield due to the trisubstituted nature of the double bond.

    • Ethyl 4-methyl-2-pentenoate (E and Z): These isomers will each display two signals in the vinyl region corresponding to the two protons on the α,β-unsaturated system. The key to distinguishing the E and Z isomers lies in the coupling constant (J) between these two protons. The trans coupling in the E-isomer is significantly larger (typically 12-18 Hz) than the cis coupling in the Z-isomer (typically 6-12 Hz)[1][2].

  • Allylic and α-Protons: The protons adjacent to the double bond (allylic) and the ester carbonyl group (α-protons) will also have characteristic chemical shifts and splitting patterns that are influenced by the double bond's position.

Comparative ¹H NMR Data:
CompoundKey ¹H NMR Signals (δ, ppm, Multiplicity, J in Hz)
This compound ~4.7 (s, 2H, =CH₂), ~2.4 (m, 2H, -CH₂-C=), ~2.3 (t, 2H, -CH₂-COO), 4.1 (q, 2H, -OCH₂-), 1.7 (s, 3H, =C-CH₃), 1.2 (t, 3H, -OCH₂-CH₃)
Ethyl 4-methyl-3-pentenoate ~5.2 (t, 1H, =CH-), ~3.0 (s, 2H, -CH₂-COO), 4.1 (q, 2H, -OCH₂-), 1.7 (s, 3H, =C-CH₃), 1.6 (s, 3H, =C-CH₃), 1.2 (t, 3H, -OCH₂-CH₃)
(E)-Ethyl 4-methyl-2-pentenoate ~6.8 (d, 1H, J ≈ 16 Hz, β-H), ~5.7 (d, 1H, J ≈ 16 Hz, α-H), 4.1 (q, 2H, -OCH₂-), ~2.4 (m, 1H, -CH(CH₃)₂), 1.2 (t, 3H, -OCH₂-CH₃), 1.0 (d, 6H, -CH(CH₃)₂)
(Z)-Ethyl 4-methyl-2-pentenoate ~6.2 (d, 1H, J ≈ 10 Hz, β-H), ~5.6 (d, 1H, J ≈ 10 Hz, α-H), 4.1 (q, 2H, -OCH₂-), ~3.0 (m, 1H, -CH(CH₃)₂), 1.2 (t, 3H, -OCH₂-CH₃), 1.0 (d, 6H, -CH(CH₃)₂)

Note: The chemical shifts for (Z)-ethyl 4-methyl-2-pentenoate are estimated based on typical shielding effects in cis-α,β-unsaturated esters.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information by revealing the number of unique carbon environments and their electronic nature.

Key Differentiating Features in ¹³C NMR:
  • Olefinic Carbons: The chemical shifts of the sp² hybridized carbons of the double bond are distinct for each isomer. Terminal alkene carbons in this compound will have characteristic shifts, with the quaternary carbon appearing at a higher ppm value than the =CH₂ carbon.

  • Carbonyl Carbon: The position of the ester carbonyl carbon (C=O) can be subtly influenced by conjugation. In the α,β-unsaturated isomers (2-pentenoates), the carbonyl carbon is expected to be slightly shielded (appear at a lower ppm value) compared to the non-conjugated isomers due to resonance.

  • Alkyl Carbons: The chemical shifts of the methyl and methylene carbons will vary depending on their proximity to the double bond and the ester group.

Comparative ¹³C NMR Data:
CompoundKey ¹³C NMR Signals (δ, ppm)
This compound ~173 (C=O), ~145 (C=), ~110 (=CH₂), ~60 (-OCH₂-), ~34 (-CH₂-), ~30 (-CH₂-), ~22 (=C-CH₃), ~14 (-OCH₂-CH₃)
Ethyl 4-methyl-3-pentenoate ~172 (C=O), ~136 (C=), ~118 (=CH), ~60 (-OCH₂-), ~37 (-CH₂-), ~26 (=C-CH₃), ~18 (=C-CH₃), ~14 (-OCH₂-CH₃)
(E)-Ethyl 4-methyl-2-pentenoate ~166 (C=O), ~150 (β-C), ~120 (α-C), ~60 (-OCH₂-), ~31 (-CH-), ~21 (-CH(CH₃)₂), ~14 (-OCH₂-CH₃)
(Z)-Ethyl 4-methyl-2-pentenoate ~165 (C=O), ~148 (β-C), ~119 (α-C), ~60 (-OCH₂-), ~28 (-CH-), ~20 (-CH(CH₃)₂), ~14 (-OCH₂-CH₃)

Note: The chemical shifts for (Z)-ethyl 4-methyl-2-pentenoate are estimated based on typical steric shielding effects.

Infrared (IR) Spectroscopy: Probing Functional Groups and Double Bonds

Infrared spectroscopy provides valuable information about the functional groups present and the substitution pattern of the double bond.

Key Differentiating Features in IR:
  • C=O Stretch: All isomers will show a strong absorption band for the ester carbonyl group around 1730-1750 cm⁻¹. Conjugation in the α,β-unsaturated esters (2-pentenoates) typically lowers the C=O stretching frequency by about 15-25 cm⁻¹ compared to their non-conjugated counterparts.

  • C=C Stretch: The position and intensity of the C=C double bond absorption can be informative.

    • This compound: A medium intensity band around 1650 cm⁻¹ is expected for the terminal double bond.

    • Ethyl 4-methyl-3-pentenoate: The C=C stretch for this tetrasubstituted alkene may be weak or absent due to the lack of a significant dipole moment change during the vibration.

    • Ethyl 4-methyl-2-pentenoate (E and Z): A medium intensity C=C stretch is expected in the 1640-1655 cm⁻¹ region.

  • =C-H Bending (Out-of-Plane): These bands in the fingerprint region can be diagnostic of the alkene substitution pattern.

    • This compound: A strong band around 890 cm⁻¹ is characteristic of a 1,1-disubstituted (geminal) alkene.

    • (E)-Ethyl 4-methyl-2-pentenoate: A strong band around 980-960 cm⁻¹ is indicative of a trans-disubstituted double bond.

    • (Z)-Ethyl 4-methyl-2-pentenoate: A medium to strong band around 730-665 cm⁻¹ would suggest a cis-disubstituted double bond.

Comparative IR Data:
CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Bend (cm⁻¹)
This compound ~1740~1650~890
Ethyl 4-methyl-3-pentenoate ~1740~1670 (weak)N/A
(E)-Ethyl 4-methyl-2-pentenoate ~1725~1650~980
(Z)-Ethyl 4-methyl-2-pentenoate ~1725~1650~700

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds and insights into their structure through fragmentation patterns. While all isomers have the same nominal mass (142 g/mol ), their fragmentation can differ.

Key Differentiating Features in MS:
  • Molecular Ion Peak (M⁺): All isomers should show a molecular ion peak at m/z = 142.

  • McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a characteristic McLafferty rearrangement. This would be a prominent fragmentation pathway for all the isomers, leading to a charged enol and a neutral alkene. The specific masses of these fragments can help in differentiation.

  • Allylic Cleavage: The isomers with the double bond at different positions will exhibit different allylic cleavage patterns, leading to fragment ions of different masses. For instance, this compound is expected to show a significant fragment from the loss of a propyl radical.

Expected Fragmentation Patterns:

A detailed analysis of the fragmentation patterns, often aided by GC-MS to ensure pure components are being analyzed, can provide confirmatory evidence for the isomeric structure. For example, the base peak in the mass spectrum can be a key differentiator.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

A Comparative Benchmarking Guide to Ethyl 4-methyl-4-pentenoate and Its Isomeric Analogs in Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative performance analysis of Ethyl 4-methyl-4-pentenoate against its structural isomers and a saturated counterpart, offering researchers, scientists, and drug development professionals insights into their potential applications, particularly within the flavor and fragrance industries. While quantitative experimental data remains limited in publicly accessible literature, this document synthesizes available qualitative assessments and chemical properties to guide compound selection and future research.

Introduction: The Nuances of Unsaturated Esters in Aroma Profiles

Unsaturated esters are pivotal in creating distinctive and desirable aroma profiles in a vast array of consumer products and pharmaceuticals. The position of the double bond and alkyl substitutions on the carbon chain can dramatically alter the olfactory perception of a molecule. This guide focuses on this compound, a less-documented unsaturated ester, and benchmarks it against its more commonly referenced isomers, Ethyl 2-methyl-4-pentenoate and Ethyl 4-pentenoate, as well as its saturated analog, Ethyl 4-methylpentanoate. Understanding the subtle yet significant differences in their aroma characteristics is crucial for precise formulation and new ingredient discovery.

Comparative Analysis of Physicochemical and Olfactory Properties

A side-by-side comparison of these esters reveals how minor structural modifications influence their physical properties and, consequently, their performance in various applications.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Reported Odor Profile Potential Applications
This compound 4911-54-0C8H14O2142.2085 °C/20 mmHg[1]Not consistently reported; some sources suggest potential for fragrance and flavor, while others state "not for fragrance use"[2].Research chemical, potential synthetic intermediate[3].
Ethyl 2-methyl-4-pentenoate 53399-81-8C8H14O2142.20~153-155[]Soft, fruity, with green, pear, and apple notes; described as having a "more fresh natural strawberry-like aroma and taste"[5][6].Flavor and fragrance intermediate, particularly for fruity and fresh notes[6].
Ethyl 4-pentenoate 1968-40-7C7H12O2128.17~145Pleasant, ethereal, fruity, green, pineapple, tropical, apple, sweet, winey, pungent, and rummy[][7][8].Used in berry and tropical fruit flavor and fragrance compositions[8].
Ethyl 4-methylpentanoate 25415-67-2C8H16O2144.21~160-163Fruity[9].Flavor and fragrance agent[9].

In-Depth Application Performance: A Qualitative Assessment

This compound: An Enigma with Synthetic Potential

Currently, there is a lack of consensus on the direct application of this compound in flavor and fragrance formulations. The conflicting information suggests that its primary value may lie in its role as a synthetic intermediate. Its terminal double bond makes it a candidate for various chemical transformations, including isomerization and polymerization[3][10]. Further sensory evaluation is required to determine its intrinsic odor profile and potential as a standalone fragrance ingredient.

Ethyl 2-methyl-4-pentenoate: The Fresh and Fruity Contender

This isomer is noted for its contribution to fresh and natural-smelling fruit profiles. A key piece of evidence comes from a patent describing its ability to impart a more authentic strawberry aroma and taste compared to a base formulation[5]. This suggests its utility in applications where a bright, non-cloying fruitiness is desired. Its odor profile, with hints of pear and apple, further broadens its applicability in various fruit-inspired fragrances and flavors[6].

Ethyl 4-pentenoate: The Versatile Tropical Performer

With a complex and multifaceted odor profile, Ethyl 4-pentenoate is a versatile ingredient. Its dominant fruity and green notes are complemented by tropical, pineapple, and even winey and rummy undertones[7][8]. This complexity allows it to be used as a key component in creating rich and full-bodied berry and tropical fragrance compositions[8]. The absence of the methyl group, when compared to its counterparts, likely contributes to its broader and more ethereal scent.

Ethyl 4-methylpentanoate: The Saturated Benchmark

The saturated analog, Ethyl 4-methylpentanoate, offers a straightforward fruity character[9]. By comparing its aroma to the unsaturated versions, the critical role of the double bond in introducing complexity and specific notes (like green, tropical, or fresh nuances) becomes evident. This compound serves as a valuable benchmark for understanding the structure-activity relationships within this class of esters.

Experimental Protocols

Sensory Panel Evaluation of Aroma Compounds

Objective: To qualitatively and quantitatively assess the odor profile, intensity, and longevity of this compound and its analogs.

Materials:

  • This compound (95% purity or higher)

  • Ethyl 2-methyl-4-pentenoate (95% purity or higher)

  • Ethyl 4-pentenoate (98.5% purity or higher)[8]

  • Ethyl 4-methylpentanoate (97% purity or higher)[9]

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Controlled environment sensory evaluation room

Procedure:

  • Sample Preparation: Prepare 1% solutions of each ester in the chosen solvent.

  • Panelist Selection: A panel of at least 10 trained sensory analysts.

  • Evaluation:

    • Dip smelling strips into each solution to a depth of 1 cm.

    • Present the strips to the panelists in a randomized and blind manner.

    • Panelists will evaluate the odor profile at different time intervals (initial, 15 min, 1 hr, 4 hr, 24 hr) to assess longevity and the evolution of the scent.

    • Panelists will score the intensity of the overall aroma and specific odor characteristics (e.g., fruity, green, sweet) on a labeled magnitude scale.

  • Data Analysis: Analyze the collected data to determine the mean scores for each attribute and perform statistical analysis to identify significant differences between the compounds.

Visualizing the Chemical Landscape

The following diagrams illustrate the structural differences between the benchmarked compounds and a conceptual workflow for their evaluation.

cluster_0 Structural Comparison of Pentenoate Esters A This compound (CAS: 4911-54-0) B Ethyl 2-methyl-4-pentenoate (CAS: 53399-81-8) C Ethyl 4-pentenoate (CAS: 1968-40-7) D Ethyl 4-methylpentanoate (CAS: 25415-67-2)

Caption: Structural isomers and the saturated analog of this compound.

A Compound Selection (Pentenoate Esters) B Preparation of Standardized Solutions A->B C Blind Sensory Evaluation (Trained Panel) B->C D Data Collection (Odor Profile, Intensity, Longevity) C->D E Statistical Analysis D->E F Comparative Performance Report E->F

Caption: Conceptual workflow for sensory evaluation of aroma compounds.

Conclusion and Future Directions

This comparative guide highlights the distinct olfactory characteristics of this compound's isomers and its saturated counterpart. While Ethyl 2-methyl-4-pentenoate and Ethyl 4-pentenoate have established roles in creating specific fruity and tropical aroma profiles, the performance of this compound remains an area ripe for investigation. Its potential as a synthetic intermediate is noteworthy, but a thorough sensory evaluation is imperative to unlock its possible applications as a novel fragrance or flavor ingredient. Future research should focus on quantitative sensory analysis, including the determination of odor detection thresholds and the assessment of performance in various consumer product matrices. Such data will be invaluable for formulators seeking to innovate and refine their product offerings.

References

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl 4-pentenoate, CAS Registry Number 1968-40-7. Food and Chemical Toxicology, 149, 112048.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl 4-pentenoate (CAS 1968-40-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-pentenoate. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 53399-81-8. Food and Chemical Toxicology, 153, 112170.
  • The Good Scents Company. (n.d.). pineapple pentenoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-pentenoate. Retrieved from [Link]

  • Withycombe, D. A., & Mookherjee, B. D. (1976). U.S. Patent No. 3,976,801. Washington, DC: U.S.
  • PubMed. (2021). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 53399-81-8. Food and Chemical Toxicology, 153, 112170.
  • OHSU Elsevier. (n.d.). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 53399-81-8. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8). Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:4911-54-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3416433, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Retrieved from [Link]

  • Patsnap. (n.d.). Ethyl Propanoate as a Precursor in Polymer Synthesis. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-methyl-4-pentenoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and development. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of Ethyl 4-methyl-4-pentenoate, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is to empower you with not just the steps, but the scientific rationale behind them, fostering a culture of safety and responsibility.

The Chemical Profile of this compound: Why Disposal Matters

This compound is an ester recognized primarily for its classification as a flammable liquid.[1] Understanding its chemical and physical properties is fundamental to appreciating the necessity for meticulous disposal procedures. Improper disposal, such as drain disposal, can lead to the ignition of vapors in plumbing, present a fire hazard in waste collection systems, and contribute to environmental contamination.

PropertyValueSignificance for Disposal
GHS Classification Flammable Liquid, Category 3The primary hazard; dictates the need for segregation from oxidizers and ignition sources, and disposal as flammable hazardous waste.
Flash Point 58 °C (136.4 °F) - closed cupA relatively low flash point indicates that it can form ignitable mixtures with air at moderate temperatures.
Molecular Formula C₈H₁₄O₂Non-halogenated organic compound. This is a key factor for waste stream segregation.
Density 0.891 g/mL at 25 °CLess dense than water. In case of a spill, it will float on water.
Solubility Insoluble in waterDrain disposal is inappropriate and can lead to environmental contamination of waterways.

The Disposal Workflow: A Step-by-Step Protocol

The following procedures are designed to provide a clear, actionable plan for the disposal of this compound from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

The cornerstone of compliant chemical waste management is accurate identification and segregation. This prevents dangerous reactions between incompatible chemicals and ensures cost-effective disposal.

  • Action: Immediately upon deciding to discard this compound, classify it as a non-halogenated organic solvent waste .

  • Rationale: Mixing halogenated and non-halogenated solvents can significantly increase disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[2] Segregation at the source is the most efficient practice.

Step 2: Selection of an Appropriate Waste Container

The integrity of the waste container is paramount to preventing leaks and ensuring safe temporary storage within the laboratory.

  • Action: Select a clean, leak-proof container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[3]

  • Rationale: Chemical incompatibility can lead to the degradation of the container, resulting in spills. The container must have a secure, screw-top cap to prevent the escape of flammable vapors.

Step 3: Proper Labeling of the Waste Container

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Action: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The specific hazard(s): "Flammable Liquid"

    • The date of accumulation (the date the first drop of waste is added)

    • The name of the principal investigator or laboratory supervisor.

  • Rationale: In the event of an emergency, accurate identification of the container's contents is crucial for first responders. Proper labeling also ensures that the waste is handled correctly by disposal personnel.

Step 4: Accumulation of Waste

Waste should be accumulated in a designated and safe location within the laboratory.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from ignition sources such as open flames, hot plates, and electrical equipment.

    • In a well-ventilated area, preferably within a chemical fume hood.

    • Stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Rationale: Storing flammable liquid waste away from ignition sources is a fundamental fire safety measure. Secondary containment provides an essential safeguard against the spread of material in case of a container failure. The container must be kept closed at all times except when adding waste to prevent the release of flammable vapors.[4][5]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal company.

  • Action: Once the waste container is full (leaving a few inches of headspace to allow for vapor expansion), or if the accumulation time limit set by your institution is reached, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

  • Rationale: Regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that hazardous waste be managed from "cradle-to-grave."[6] This means that the generator of the waste is responsible for it until its final, safe disposal.

Disposal of Empty Containers

Even "empty" containers of this compound require proper handling as they may contain residual vapors and liquid that are still hazardous.

  • Action:

    • Empty the container of all pourable liquid into the designated hazardous waste container.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste in your non-halogenated solvent waste container.

    • Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

    • Once dry, deface or remove the original label.

    • Mark the container as "EMPTY" and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers, or regular trash for plastic, as per your institution's guidelines).[7][8][9]

  • Rationale: Triple rinsing ensures that the container is free of hazardous residue. Defacing the label prevents confusion and ensures that the empty container is not mistaken for a full one.

Decision-Making Diagram for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A This compound to be discarded B Identify as Flammable Liquid (GHS Category 3) A->B C Is it a non-halogenated organic solvent? B->C D Segregate into NON-HALOGENATED Solvent Waste Stream C->D Yes E Select compatible, sealable container D->E F Affix Hazardous Waste Label (Contents, Hazards, Date) E->F G Store in designated SAA (Secondary Containment, Away from ignition sources) F->G H Keep container closed G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Waste Pickup I->J Yes K Continue Accumulation I->K No K->H

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Disposal of Empty Chemical Containers . (2017, October 11). University of Pittsburgh Safety Manual. [Link]

  • Empty Container Disposal . Temple University Campus Operations. [Link]

  • EHS Fact Sheet: Empty Chemical Containers . (2024, August 9). [Link]

  • What is the Best Way to Dispose of Chemical Containers? (2024, October 1). Greenflow. [Link]

  • How to Properly Dispose of Empty Chemical Containers . (2025, February 21). MLI Environmental. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure . Braun Research Group. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Guidelines for Flammable Liquid Disposal . (2023, September 19). University of Pittsburgh. [Link]

  • Non-Halogenated Solvents in Laboratories . Campus Operations. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal Guidelines . [Link]

  • Chemical and Hazardous Waste Guide . UiO. [Link]

  • Flammable Liquids . (2024, June 12). Division of Research Safety - University of Illinois. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . (2025, September 5). US EPA. [Link]

  • Element 2: Environmental Fate and Transport . [Link]

  • This compound | C8H14O2 | CID 3416433 . PubChem - NIH. [Link]

  • ethyl 4-pentenoate, 1968-40-7 . The Good Scents Company. [Link]

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Mastering the Safe Handling of Ethyl 4-methyl-4-pentenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl 4-methyl-4-pentenoate, a valuable ester in organic synthesis, requires a comprehensive understanding of its properties to ensure its safe application in the laboratory. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for handling this flammable liquid, grounded in authoritative safety standards.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound is classified as a flammable liquid.[1][2][3][4] Its vapor can form explosive mixtures with air, and its flash point of 58°C (136.4°F) indicates that it can be ignited at temperatures commonly found in a laboratory setting.[1][2] Therefore, the primary safety concern is the prevention of fire and explosion. Beyond its flammability, like many organic solvents, it can pose risks of irritation upon contact with skin and eyes, and inhalation of its vapors may cause respiratory tract irritation. A thorough understanding of these hazards informs every procedural recommendation that follows.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. Each component of the PPE ensemble is chosen to counteract a specific hazard posed by this compound.

Eye and Face Protection: Shielding from Splashes and Vapors

Direct contact with this compound can cause eye irritation. Furthermore, its vapors can also be irritating.

  • Recommendation: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard should be worn whenever handling the liquid.[5] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required to provide a full range of protection.[5][6]

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is critical, as not all materials offer the same level of protection against specific chemicals. The effectiveness of a glove is determined by its resistance to permeation and degradation by the chemical.

  • Recommendation: Nitrile gloves are a suitable choice for incidental contact with this compound. Nitrile offers good resistance to a range of chemicals, including many esters. For prolonged contact or immersion, heavier-duty gloves made of Viton® or a multi-layered laminate (e.g., Silver Shield®) are recommended. Always consult the glove manufacturer's chemical resistance guide to confirm compatibility and breakthrough times for your specific application.[7] Double-gloving can provide an additional layer of safety, especially during high-risk procedures.[6]

Body Protection: Preventing Skin Contact

To prevent skin contact from accidental spills, appropriate body protection is necessary.

  • Recommendation: A flame-resistant laboratory coat should be worn and kept buttoned.[5] For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is advised. Ensure that clothing worn under the lab coat is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[5] Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection: Guarding Against Inhalation Hazards

Engineering controls, such as a chemical fume hood, are the primary method for controlling exposure to vapors. However, in certain situations, respiratory protection may be necessary.

  • Recommendation: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[2][3][8] Respirator cartridges are color-coded, and for organic vapors, a black cartridge is appropriate.[3][8] A proper fit test and training are essential for the effective use of a respirator.[5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Handling Protocol
  • Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the chemical.

  • Work in a Fume Hood: Conduct all transfers and manipulations of this compound inside a properly functioning chemical fume hood.[9]

  • Grounding and Bonding: When transferring from large metal containers (greater than 5 gallons), ensure that the containers are electrically bonded and grounded to prevent static discharge, which can be an ignition source.[9]

  • Avoid Ignition Sources: Keep the chemical away from open flames, hot plates, and other potential sources of ignition.[9][10][11]

  • Use Appropriate Containers: Store and handle the liquid in approved, clearly labeled containers.[12][13]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Containment Risk_Assessment 1. Conduct Risk Assessment Gather_Materials 2. Assemble PPE & Spill Kit Risk_Assessment->Gather_Materials Proceed Fume_Hood 3. Work in Fume Hood Gather_Materials->Fume_Hood Ready Grounding 4. Ground & Bond Containers Fume_Hood->Grounding If applicable Ignition_Sources 5. Avoid Ignition Sources Grounding->Ignition_Sources Label_Containers 6. Use Labeled Containers Ignition_Sources->Label_Containers Disposal_Plan Start Waste Generated Liquid_Waste Liquid Ethyl 4-methyl-4-pentenoate Start->Liquid_Waste Solid_Waste Contaminated Materials (Gloves, Absorbents) Start->Solid_Waste Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Segregate Segregate from Incompatible Wastes Liquid_Container->Segregate Solid_Container->Segregate Dispose Dispose via Certified Hazardous Waste Handler Segregate->Dispose

Caption: Waste disposal workflow for this compound.

Final Disposal
  • Licensed Disposal Service: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Never pour this compound down the drain or dispose of it in the regular trash. [14]Adhere to all local, state, and federal regulations for hazardous waste disposal. [13] By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • LOC Scientific. (n.d.). OSHA Flammable Storage Requirements Explained. Retrieved from [Link]

  • U.S. Chemical Safety Board. (n.d.). OSHA requirements for storing flammable liquids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • We Clear Junk. (2025, October 28). How to Dispose of Flammable Liquids Safely and Responsibly. Retrieved from [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • U.S. Chemical Safety Board. (2024, May 6). OSHA Flammable Storage Requirements. Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.